ethyl 1H-1,2,3-triazole-4-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2H-triazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-2-10-5(9)4-3-6-8-7-4/h3H,2H2,1H3,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGCDMZWMQQHMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30423546 | |
| Record name | ethyl 1H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30423546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1084802-21-0, 40594-98-7 | |
| Record name | 2H-1,2,3-Triazole-4-carboxylic acid, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1084802-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1H-1,2,3-triazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40594-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 1H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30423546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 1H-1,2,3-triazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physical and chemical properties of "ethyl 1H-1,2,3-triazole-4-carboxylate"
An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 1H-1,2,3-Triazole-4-carboxylate
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: this compound is a pivotal heterocyclic building block in modern organic and medicinal chemistry. Its structure combines the unique stability and versatile reactivity of the 1,2,3-triazole core with a synthetically accessible ester functional group. This guide provides a comprehensive technical overview of its physicochemical properties, spectral characteristics, synthesis, and chemical behavior. We delve into the causality behind its synthetic pathways, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and explore its reactivity in key derivatization reactions essential for drug discovery. This document serves as a foundational resource for scientists leveraging this compound as a scaffold for novel molecular design and development.
Introduction: The Significance of a Privileged Scaffold
The 1,2,3-triazole ring system is considered a "privileged scaffold" in medicinal chemistry. This distinction arises from its remarkable combination of chemical and biological properties: it is an aromatic, stable heterocycle that is largely resistant to metabolic degradation, oxidation, and reduction.[1] Furthermore, the triazole ring acts as a bioisostere for amide bonds, capable of engaging in hydrogen bonding and dipole-dipole interactions, which allows it to effectively mimic peptide structures and interact with biological targets.[2]
This compound (hereafter referred to as ETC ) emerges as a particularly valuable derivative. The ester moiety at the 4-position provides a versatile chemical handle for further modification, such as hydrolysis to the corresponding carboxylic acid, amidation to generate compound libraries, or reduction to the alcohol. The proton on the triazole nitrogen (N-H) allows for regioselective alkylation or arylation, enabling the systematic exploration of chemical space around the core. Consequently, ETC is not merely a compound but a strategic starting point for constructing a diverse array of complex molecules, particularly in the realm of pharmaceutical development.[3][4]
Physicochemical and Structural Properties
The physical and structural characteristics of ETC are fundamental to its handling, reactivity, and intermolecular interactions.
General and Physical Properties
The core data for ETC is summarized below. While the parent 1H-1,2,3-triazole is a low-melting solid or liquid, the addition of the ethoxycarbonyl group increases its molecular weight and polarity, resulting in a solid compound with a significantly higher boiling point.[2][3][]
| Property | Value | Source(s) |
| Molecular Formula | C₅H₇N₃O₂ | [6][7] |
| Molecular Weight | 141.13 g/mol | [6][7] |
| CAS Number | 40594-98-7 | [7][8] |
| Appearance | Solid | [7] |
| Boiling Point | 284.7 °C (at 760 mmHg) | [] |
| Density | 1.299 g/cm³ | [] |
| pKa (of parent triazole N-H) | 9.4 | [2] |
Structural Analysis and Tautomerism
The 1,2,3-triazole ring is a planar, aromatic system conforming to Hückel's rule (6 π-electrons).[2] This aromaticity is the source of its notable thermal and chemical stability. An essential feature of the unsubstituted triazole ring is its existence in two tautomeric forms: the 1H and 2H isomers. In aqueous solution, the parent 1,2,3-triazole exists in equilibrium, favoring the 2H-tautomer.[3][4] For ETC, the 1H tautomer is typically depicted, though the potential for tautomerization should be considered in different solvent environments and reaction conditions.
The presence of both N-H and C=O groups makes ETC a potent participant in hydrogen bonding, both as a donor (N-H) and an acceptor (N atoms, C=O oxygen). This property governs its crystal packing and its interaction with polar solvents and biological receptors.
Spectral Analysis
Spectroscopic data is critical for confirming the identity and purity of ETC after synthesis. The following are the expected characteristic signals based on its structure and data from closely related analogues.[9][10]
| Technique | Observation | Interpretation |
| ¹H NMR | ~8.3-8.6 ppm (s, 1H)~14.5-15.5 ppm (br s, 1H)4.4-4.5 ppm (q, 2H, J ≈ 7.1 Hz)1.3-1.4 ppm (t, 3H, J ≈ 7.1 Hz) | C5-H of the triazole ringNH proton (labile, may exchange)O-CH₂ -CH₃ of the ethyl esterOCH₂-CH₃ of the ethyl ester |
| ¹³C NMR | ~161 ppm~140 ppm~128 ppm~61 ppm~14 ppm | C =O of the esterC 4 of the triazole ringC 5 of the triazole ringO-CH₂ -CH₃OCH₂-CH₃ |
| IR (cm⁻¹) | ~3100-3200 (broad)~2980~1720-1740 (strong)~1500-1600~1200-1300 (strong) | N-H stretchC-H stretch (aliphatic)C=O stretch (ester)C=C, N=N ring stretchesC-O stretch |
| Mass Spec (EI) | m/z 141 (M⁺)m/z 113m/z 96m/z 68 | Molecular Ion[M - C₂H₄]⁺[M - OEt]⁺[M - CO₂Et]⁺ |
Synthesis: The Power of "Click Chemistry"
The most efficient and widely adopted method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This reaction is the cornerstone of "click chemistry" due to its high yield, operational simplicity, stereospecificity, and tolerance of a wide range of functional groups.[11][12]
Mechanistic Rationale
The synthesis of ETC proceeds via the CuAAC reaction between an azide source (typically sodium azide) and an alkyne bearing the ethyl ester (ethyl propiolate). The choice of a copper(I) catalyst is critical; it dramatically accelerates the reaction rate compared to the thermal Huisgen cycloaddition and, crucially, provides absolute regiocontrol, yielding exclusively the 1,4-disubstituted product. The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner, passing through a six-membered copper-containing ring before reductive elimination yields the triazole product and regenerates the Cu(I) catalyst.
Caption: High-level workflow for the synthesis of ETC.
Self-Validating Experimental Protocol
This protocol is designed to be self-validating. The use of sodium ascorbate ensures the catalytic Cu(I) species is continuously regenerated from any Cu(II) formed by oxidation, maintaining catalytic turnover. Reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity are confirmed via the spectroscopic methods outlined in Section 3.0.
Objective: To synthesize this compound.
Materials:
-
Ethyl propiolate (C₅H₆O₂, MW: 98.10 g/mol )
-
Sodium azide (NaN₃, MW: 65.01 g/mol ) (Caution: Highly Toxic and Explosive)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, MW: 249.68 g/mol )
-
Sodium ascorbate (C₆H₇NaO₆, MW: 198.11 g/mol )
-
tert-Butanol
-
Deionized Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (1.3 g, 20 mmol, 1.2 eq) in a mixture of deionized water (20 mL) and tert-butanol (20 mL).
-
Addition of Alkyne: To the stirring solution, add ethyl propiolate (1.67 mL, 16.7 mmol, 1.0 eq).
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (210 mg, 0.84 mmol, 0.05 eq) and sodium ascorbate (330 mg, 1.67 mmol, 0.1 eq) in 5 mL of deionized water. The solution should turn a yellow-orange color.
-
Initiation of Reaction: Add the catalyst solution dropwise to the main reaction flask. The reaction is typically exothermic. Stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as eluent), checking for the consumption of the ethyl propiolate starting material. The reaction is often complete within 2-4 hours.
-
Quenching and Extraction: Once the reaction is complete, add 20 mL of water and transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 30 mL). This step helps to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure product.
Chemical Reactivity and Derivatization
ETC is a versatile platform for chemical modification, with three primary sites of reactivity: the N-H proton, the ester group, and the C5 position of the triazole ring.
References
- 1. Buy 1H-1,2,3-Triazole | 288-35-7 [smolecule.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 4. 1H-1,2,3-Triazole - American Chemical Society [acs.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. This compound [oakwoodchemical.com]
- 9. mdpi.com [mdpi.com]
- 10. rsc.org [rsc.org]
- 11. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Ethyl 1H-1,2,3-Triazole-4-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Ascendance of the 1,2,3-Triazole Scaffold
In the landscape of modern medicinal chemistry, the 1,2,3-triazole ring system has emerged as a privileged scaffold, prized for its unique combination of synthetic accessibility, chemical stability, and profound influence on molecular properties.[1][2] This five-membered heterocycle, containing three contiguous nitrogen atoms, is not merely a passive linker but an active participant in molecular recognition, capable of engaging in hydrogen bonding and dipole interactions.[3] Ethyl 1H-1,2,3-triazole-4-carboxylate, the subject of this guide, represents a foundational building block within this chemical class, offering a versatile platform for the elaboration of complex molecular architectures aimed at a multitude of biological targets.[4] Its importance is underscored by the prevalence of the 1,2,3-triazole core in a range of clinically approved drugs and experimental therapeutics.[2] This guide provides an in-depth exploration of this compound, from its fundamental identifiers and physicochemical properties to its synthesis, characterization, and pivotal role in the drug development pipeline.
Core Identifiers and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are paramount for its effective use in a research and development setting. This compound is a stable, solid compound at room temperature.[5]
| Identifier | Value | Source |
| CAS Number | 40594-98-7 | [5][][7] |
| Molecular Formula | C₅H₇N₃O₂ | [5][] |
| Molecular Weight | 141.13 g/mol | [] |
| IUPAC Name | This compound | [] |
| Synonyms | Ethyl 1,2,3-triazole-4-carboxylate, 4-Ethoxycarbonyl-1H-1,2,3-triazole | [5] |
| Physical Form | Solid | [5] |
| Boiling Point | 284.7 °C at 760 mmHg (Predicted) | [] |
| Density | 1.299 g/cm³ (Predicted) | [] |
Synthesis and Mechanism: The Power of [3+2] Cycloaddition
The primary and most efficient route to this compound is the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry."[][8] This reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne.[8] For the synthesis of the title compound, the reaction occurs between sodium azide (NaN₃) and ethyl propiolate.
The underlying mechanism is a concerted, pericyclic reaction involving the 4 π-electrons of the azide (the 1,3-dipole) and the 2 π-electrons of the alkyne (the dipolarophile).[] The reaction proceeds through a single transition state, leading to the formation of the stable, aromatic five-membered triazole ring.[9] While the uncatalyzed thermal reaction can proceed, it often requires elevated temperatures and may yield a mixture of regioisomers (1,4- and 1,5-disubstituted products).[8] However, the use of a copper(I) catalyst (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition) dramatically accelerates the reaction and provides exquisite control, leading almost exclusively to the 1,4-disubstituted regioisomer.[10]
Experimental Protocol: Synthesis of this compound
This protocol is an adapted procedure based on established methods for 1,3-dipolar cycloadditions of azides and alkynes. Researchers should exercise caution and perform appropriate risk assessments.
Materials:
-
Ethyl propiolate
-
Sodium azide (NaN₃)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Dimethyl sulfoxide (DMSO) or a t-BuOH/H₂O mixture
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve sodium azide (1.1 equivalents) in the chosen solvent (e.g., DMSO or a 1:1 mixture of t-butanol and water). Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood.
-
To this solution, add ethyl propiolate (1.0 equivalent).
-
In a separate vial, prepare a fresh solution of the catalyst. Dissolve copper(II) sulfate pentahydrate (0.05 equivalents) and sodium ascorbate (0.10 equivalents) in a small amount of water. The solution should turn a yellow-orange color upon addition of the ascorbate, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Add the catalyst solution dropwise to the main reaction mixture.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following data are representative for this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum is expected to show a characteristic singlet for the triazole C5-H proton, typically in the downfield region (δ 8.0-9.0 ppm). The ethyl ester group will present as a quartet for the -CH₂- protons (around δ 4.4 ppm) and a triplet for the -CH₃ protons (around δ 1.4 ppm).[8][11] The NH proton of the triazole ring is often broad and its chemical shift is dependent on solvent and concentration.
-
¹³C NMR: The carbon spectrum will show distinct signals for the two triazole carbons, the ester carbonyl carbon (δ ~160 ppm), and the two carbons of the ethyl group.[8][11]
Applications in Drug Development: A Privileged Scaffold
The 1,2,3-triazole ring is far more than a simple linker; it is a key pharmacophore and a versatile bioisostere that has been successfully incorporated into a wide array of therapeutic agents.[1][12] Its utility stems from a unique set of physicochemical properties:
-
Metabolic Stability: The triazole ring is exceptionally stable to metabolic degradation, including oxidation, reduction, and hydrolysis, which can improve the pharmacokinetic profile of a drug candidate.[10]
-
Bioisosterism: The 1,4-disubstituted 1,2,3-triazole can act as a bioisostere for the trans-amide bond, a common feature in peptides and other bioactive molecules. This substitution can enhance metabolic stability while maintaining or improving binding affinity due to the triazole's ability to participate in similar hydrogen bonding interactions.[5]
-
Pharmacophore Element: The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, and the C-H bond of the ring can act as a weak hydrogen bond donor. These interactions contribute significantly to the binding of triazole-containing ligands to their biological targets.[12]
-
"Linker" Functionality: The straightforward and highly reliable "click" synthesis allows for the efficient linking of two different molecular fragments, making it an invaluable tool in fragment-based drug discovery and the creation of hybrid molecules.[1]
This compound serves as a key starting material for a variety of derivatives that have shown promise in numerous therapeutic areas, including:
-
Anticancer Agents: Triazole derivatives have been developed as inhibitors of various kinases and other targets involved in cancer progression.[13][14]
-
Antimicrobial and Antifungal Agents: The triazole scaffold is a well-known component of many antifungal drugs and is being explored for new antibacterial agents.[15]
-
Antiviral Compounds: The structural rigidity and hydrogen bonding capacity of the triazole ring make it suitable for designing inhibitors of viral enzymes.[13]
-
Anticonvulsants: The FDA-approved drug Rufinamide, used for treating seizures associated with Lennox-Gastaut syndrome, features a 1,2,3-triazole-4-carboxamide core, highlighting the importance of this scaffold in CNS drug discovery.[4]
Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is of utmost importance. While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, general precautions for handling fine chemicals and specific hazards associated with its precursors must be observed.
-
General Handling: Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
Precursor Hazards: The synthesis involves sodium azide, which is acutely toxic if swallowed or in contact with skin. It can also form highly explosive metal azides. All work with sodium azide must be conducted with extreme caution, and appropriate quenching and disposal procedures must be followed.
-
Stability: The 1,2,3-triazole ring itself is very stable. The compound should be stored in a cool, dry place in a tightly sealed container.
| Hazard Class (Anticipated) | Precautionary Statement |
| Acute Toxicity (Oral) | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. |
| Skin Irritation | Wear protective gloves. |
| Eye Irritation | Wear eye protection/face protection. |
Conclusion and Future Outlook
This compound is a foundational building block in modern medicinal chemistry. Its synthesis, rooted in the robust and efficient Huisgen 1,3-dipolar cycloaddition, provides reliable access to the highly sought-after 1,2,3-triazole scaffold. The unique physicochemical properties of this heterocyclic core—including its metabolic stability and ability to act as a bioisostere and pharmacophore—have cemented its role in the development of novel therapeutics across a broad spectrum of diseases. As the principles of click chemistry continue to be refined and expanded, the importance of versatile and readily accessible building blocks like this compound will only continue to grow, empowering researchers to construct the next generation of life-saving medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. spectrabase.com [spectrabase.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. innospk.com [innospk.com]
- 10. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 15. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Ethyl 1H-1,2,3-triazole-4-carboxylate: A Privileged Pharmacophore in Modern Drug Discovery
Abstract
The 1,2,3-triazole ring system has cemented its position as a cornerstone in medicinal chemistry, valued for its unique combination of stability, synthetic accessibility, and profound biological activity.[1][2] This guide focuses on a particularly influential derivative, Ethyl 1H-1,2,3-triazole-4-carboxylate, exploring its multifaceted role as a dynamic pharmacophore. We will dissect its synthesis via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), analyze its physicochemical properties that underpin its utility, and survey its extensive applications across various therapeutic areas, including oncology and infectious diseases. This document serves as a technical resource for researchers and drug development professionals, providing both foundational knowledge and actionable protocols to leverage this versatile scaffold in the pursuit of novel therapeutics.
Introduction: The Ascendance of the 1,2,3-Triazole Scaffold
Nitrogen-containing heterocycles are the bedrock of many pharmaceuticals, and among them, the five-membered 1,2,3-triazole ring has garnered immense interest.[3][4] Its prominence is not accidental; the triazole moiety is a unique structural unit. It is an aromatic, planar system with a significant dipole moment and the capacity to engage in hydrogen bonding, π-stacking, and dipole-dipole interactions with biological targets like enzymes and receptors.[5][6] These features allow it to serve multiple functions in drug design: as a core pharmacophore contributing directly to biological activity, a bioisosteric replacement for other functional groups (such as the amide bond), and a stable, inert linker to connect different molecular fragments.[1][3]
The advent of "click chemistry," particularly the CuAAC reaction, revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, making them readily accessible with high yield and regioselectivity.[7][8][9] This synthetic ease has enabled the rapid generation of vast compound libraries for high-throughput screening, accelerating the discovery of new drug candidates.[2] This guide specifically illuminates the role of this compound, a key building block that embodies the full potential of the triazole core.
Synthesis and Chemical Properties
The primary and most efficient route to this compound and its N-substituted derivatives is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction exemplifies the principles of click chemistry: it is high-yielding, wide in scope, and generates byproducts that are easily removed.[10]
Core Synthesis: The CuAAC Reaction
The reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne. For the parent compound, the reaction would utilize ethyl propiolate and an azide source. The N-substituted derivatives, which are more common in drug discovery, are prepared from an organic azide and ethyl propiolate.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
- 7. CuAAC-ensembled 1,2,3-triazole-linked isosteres as pharmacophores in drug discovery: review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click Chemistry [organic-chemistry.org]
Discovery and history of "ethyl 1H-1,2,3-triazole-4-carboxylate" synthesis
An In-Depth Technical Guide to the Discovery and Synthetic History of Ethyl 1H-1,2,3-Triazole-4-carboxylate
Introduction: The Emergence of a Privileged Scaffold
The 1,2,3-triazole ring system represents a cornerstone of modern medicinal chemistry, materials science, and chemical biology.[1][2] Its remarkable stability, unique electronic properties, and ability to engage in hydrogen bonding have cemented its status as a "privileged" scaffold in drug design, often acting as a bioisostere for amide bonds.[3] At the heart of this chemical universe lies this compound, a fundamental building block whose synthetic accessibility has been pivotal to the widespread adoption of the triazole core. This guide traces the historical and technological evolution of its synthesis, from a challenging chemical curiosity to one of the most reliable and versatile reactions in the synthetic chemist's toolkit.
Part 1: The Foundation - Huisgen's 1,3-Dipolar Cycloaddition
The story of the 1,2,3-triazole synthesis begins with the pioneering work of Rolf Huisgen in the mid-20th century. His systematic investigation of 1,3-dipolar cycloaddition reactions provided the first general method for constructing the triazole ring.[4] The core of this reaction is the thermal cycloaddition between a 1,3-dipole (an organic azide) and a dipolarophile (an alkyne, such as ethyl propiolate).
This uncatalyzed, thermal process was a monumental step forward, establishing the fundamental chemical logic for triazole formation.[1][5] However, from the perspective of a modern application scientist, the Huisgen thermal cycloaddition presented significant practical barriers.
Causality Behind Experimental Limitations:
-
High Energy Input: The reaction requires high temperatures, often in refluxing high-boiling point solvents, to overcome the activation energy barrier.[1][5] This limits its application to thermally robust substrates and is energetically inefficient.
-
Lack of Regiocontrol: The primary drawback is the poor regioselectivity. The reaction of an azide with an unsymmetrical alkyne like ethyl propiolate yields a mixture of the 1,4-disubstituted and 1,5-disubstituted triazole isomers.[1][4][5] Separating these isomers is often difficult and costly, leading to low yields of the desired product. This lack of control stems from the similar energy levels of the frontier molecular orbitals involved in the concerted cycloaddition mechanism.
-
Sub-optimal Yields: Due to the harsh conditions and isomer formation, the chemical yields of the desired 1,4-isomer were frequently low.[1][5]
Caption: Thermal Huisgen cycloaddition yields a mixture of regioisomers.
Representative Protocol: Thermal Synthesis
-
To a solution of the organic azide (1.0 eq) in a high-boiling solvent (e.g., toluene or xylene), add ethyl propiolate (1.0-1.2 eq).
-
Heat the reaction mixture to reflux (typically 110-140 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions can require 18 hours or more.[4]
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting residue using column chromatography to separate the 1,4- and 1,5-regioisomers.
Part 2: The "Click" Chemistry Revolution - Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The field of triazole synthesis was fundamentally transformed in 2002 by the independent reports from the laboratories of Morten Meldal and K. Barry Sharpless.[2][6] They discovered that copper(I) species catalyze the azide-alkyne cycloaddition, a reaction now famously known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the premier example of "click chemistry".[4][7]
The introduction of a copper(I) catalyst addressed all the major shortcomings of the thermal Huisgen cycloaddition.
Causality Behind Experimental Success:
-
Exceptional Regioselectivity: The CuAAC reaction proceeds with virtually complete regioselectivity, affording only the 1,4-disubstituted triazole isomer.[4][7] This is the most critical advantage, as it eliminates the need for tedious isomer separation and maximizes the yield of the desired product. The mechanism involves the in situ formation of a copper-acetylide intermediate, which then directs the azide to attack at the C4 position.[6][8]
-
Mild Reaction Conditions: The reaction proceeds readily at room temperature and often in aqueous solvent systems, including in the presence of biological macromolecules.[9][10] This dramatically broadens the substrate scope and functional group tolerance.
-
Dramatically Accelerated Rates: The copper catalyst acts as a powerful Lewis acid, lowering the pKa of the alkyne's terminal proton and facilitating the reaction, leading to rate accelerations of up to 107 compared to the thermal reaction.[6]
-
High Yields & Atom Economy: The combination of mild conditions, perfect regioselectivity, and rapid rates results in near-quantitative yields of the desired triazole product, embodying the "click chemistry" ethos of efficiency and reliability.[11]
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Self-Validating Protocol: CuAAC Synthesis
This protocol describes a robust, commonly used method for synthesizing ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate.
Materials:
-
Benzyl azide (1.0 eq)
-
Ethyl propiolate (1.05 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq)
-
Sodium ascorbate (0.02-0.10 eq)
-
Solvent: 1:1 mixture of tert-butanol and water
Procedure:
-
Reactant Setup: In a round-bottom flask, dissolve benzyl azide (e.g., 4.0 mmol, 0.533 g) and ethyl propiolate in a 1:1 mixture of tert-butanol/H₂O (10 mL).[12]
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate. Prepare another fresh aqueous solution of sodium ascorbate.
-
Initiation: To the stirring solution of azide and alkyne, add the copper(II) sulfate solution (e.g., 200 µL of a 1M solution) followed by the sodium ascorbate solution (e.g., 40 mg).[12] The sodium ascorbate reduces the Cu(II) to the active Cu(I) catalytic species in situ. A color change is often observed.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-4 hours, but can be left overnight. Progress can be monitored by TLC.
-
Workup: Upon completion, add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is often of high purity, but can be further purified by recrystallization or flash column chromatography if necessary.
Part 3: Completing the Set - Ruthenium-Catalyzed Synthesis of the 1,5-Isomer
While CuAAC masterfully solved the 1,4-regioisomer challenge, the synthesis of the 1,5-disubstituted isomer remained elusive in a controlled manner. This gap was filled by the development of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).[13][14] Researchers found that specific ruthenium complexes, such as [Cp*RuCl] compounds, catalyze the cycloaddition to yield exclusively the 1,5-regioisomer.[13][15]
Authoritative Grounding & Mechanistic Insight:
The RuAAC reaction proceeds through a distinctly different mechanism than CuAAC. It involves the oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate.[14][15] Subsequent reductive elimination releases the 1,5-triazole product and regenerates the catalyst.[13] A key advantage of the RuAAC is its ability to effectively use both terminal and internal alkynes, further expanding the synthetic possibilities to create fully substituted triazoles.[13][14] The development of RuAAC provided a complementary tool to CuAAC, giving scientists access to the complete spectrum of triazole regioisomers through catalyst control.
Caption: Simplified mechanism for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Part 4: The Bioorthogonal Frontier - Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The final major leap in triazole synthesis came from the need to perform these reactions inside living systems, where the cytotoxicity of copper catalysts is a significant concern.[9][16] This led to the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a catalyst-free reaction.[17][18]
In SPAAC, the electronic activation provided by a metal catalyst is replaced by physical activation in the form of ring strain. Highly strained cyclic alkynes, most notably cyclooctyne derivatives, are used as the alkyne component.[17] The substantial energy stored in the strained ring is released upon cycloaddition with an azide, providing the driving force for a rapid, spontaneous reaction at physiological temperatures without any catalyst.[17] While not a direct method for synthesizing the simple this compound, SPAAC is a critical part of the historical landscape, enabling the use of the triazole ligation in complex biological environments.[16][18]
Comparative Summary of Synthetic Methodologies
| Feature | Thermal Huisgen Cycloaddition | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) | Strain-Promoted (SPAAC) |
| Regioselectivity | Poor (Mixture of 1,4 & 1,5)[4][5] | Excellent (1,4-isomer only)[4][7] | Excellent (1,5-isomer only)[13][15] | Depends on cyclooctyne symmetry |
| Catalyst | None | Copper(I)[4] | Ruthenium(II)[13] | None[17] |
| Conditions | High Temperature ( >100 °C)[1][5] | Room Temperature, Aqueous Media[9] | Room Temp to Moderate Heat[19] | Physiological/Room Temp[17] |
| Alkyne Scope | Terminal & Internal | Terminal Alkynes Only[4] | Terminal & Internal Alkynes[13] | Strained Cyclic Alkynes |
| Key Advantage | Foundational Method | "Click" reliability, 1,4-selectivity | Access to 1,5-isomers | Bioorthogonal, Catalyst-free |
| Limitation | Poor yield & selectivity | Catalyst toxicity in vivo | Catalyst cost/sensitivity | Requires complex strained alkyne |
Conclusion
The history of the synthesis of this compound and its derivatives is a compelling narrative of scientific innovation. It has progressed from a challenging thermal reaction with significant limitations to a suite of sophisticated, catalyst-controlled methodologies that offer unparalleled precision and efficiency. The development of CuAAC revolutionized the field, making the 1,4-disubstituted triazole an exceptionally accessible and reliable scaffold. The subsequent introduction of RuAAC and SPAAC provided complementary tools, granting chemists full control over isomerism and biocompatibility. These advancements have been instrumental in unlocking the full potential of the 1,2,3-triazole core, firmly establishing it as an indispensable tool for researchers, scientists, and drug development professionals worldwide.
References
- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. ijpsdronline.com [ijpsdronline.com]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A New Insight Into The Huisgen Reaction: Heterogeneous Copper Catalyzed Azide-Alkyne Cycloaddition for the Synthesis of 1,4-Disubstituted Triazole (From 2018-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jenabioscience.com [jenabioscience.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 14. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 18. A Survey of Strain-Promoted Azide-Alkyne Cycloaddition in Polymer Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Tautomeric Landscape of Ethyl 1H-1,2,3-Triazole-4-Carboxylate: A Technical Guide for Drug Development Professionals
Abstract
The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, valued for its metabolic stability and capacity for hydrogen bonding. The tautomeric nature of asymmetrically substituted 1,2,3-triazoles, such as ethyl 1H-1,2,3-triazole-4-carboxylate, is a critical yet often nuanced parameter that dictates its intermolecular interactions and, consequently, its pharmacological activity. This in-depth technical guide provides a comprehensive analysis of the tautomerism of this compound. We will explore the structural nuances of the potential tautomers, the factors governing their equilibrium, and the state-of-the-art experimental and computational methodologies for their characterization. This document is intended to serve as a vital resource for researchers and professionals in drug discovery and development, offering both foundational knowledge and actionable protocols.
The Prototropic Tautomerism of this compound
Prototropic tautomerism, the migration of a proton, is a fundamental characteristic of many heterocyclic systems, including 1,2,3-triazoles. For the asymmetrically substituted this compound, three distinct tautomeric forms can exist in equilibrium: the 1H, 2H, and 3H (which is equivalent to 1H due to symmetry in the parent triazole, but distinct in substituted derivatives) forms. The position of the proton profoundly influences the molecule's electronic distribution, dipole moment, and hydrogen bonding capabilities, all of which are pivotal in its interaction with biological targets.
The tautomeric equilibrium is a dynamic process influenced by several factors:
-
Electronic Effects of Substituents: The electron-withdrawing nature of the ethyl carboxylate group at the C4 position significantly influences the acidity of the N-H protons and the overall electron density of the triazole ring.
-
Solvent Polarity: The polarity of the solvent can preferentially stabilize one tautomer over another through dipole-dipole interactions and hydrogen bonding.[1]
-
Temperature: As with any equilibrium, the ratio of tautomers can be temperature-dependent.
-
Physical State: The predominant tautomer in the solid state, dictated by crystal packing forces, may differ from that in solution.
While direct experimental studies on the tautomeric equilibrium of this compound are not extensively reported in the literature, a wealth of information from analogous systems allows for a robust predictive analysis.[2][3][4]
Structural Elucidation of Tautomers: An Integrated Approach
A combination of spectroscopic and computational methods is essential for the unambiguous characterization of the tautomeric forms of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for studying tautomerism in solution.[5] The chemical shifts of the triazole ring proton and carbon atoms are highly sensitive to the position of the N-H proton.
Expected Chemical Shifts for Ethyl 1,2,3-Triazole-4-Carboxylate Tautomers:
| Tautomer | Expected ¹H Chemical Shift (C5-H) | Expected ¹³C Chemical Shift (C4) | Expected ¹³C Chemical Shift (C5) |
| 1H-tautomer | ~8.0-8.5 ppm | ~140-145 ppm | ~125-130 ppm |
| 2H-tautomer | ~7.5-8.0 ppm | ~145-150 ppm | ~130-135 ppm |
| 3H-tautomer | ~8.0-8.5 ppm | ~140-145 ppm | ~125-130 ppm |
Note: These are estimated values based on data from related 1,2,3-triazole derivatives and are subject to solvent and concentration effects.[6]
Infrared (IR) Spectroscopy
The N-H stretching and bending vibrations in the IR spectrum provide valuable clues to the tautomeric form.
-
N-H Stretch: A broad peak in the range of 3100-3400 cm⁻¹ is characteristic of the N-H stretching vibration. The exact position and shape of this peak can vary between tautomers.
-
Ring Vibrations: The fingerprint region (below 1600 cm⁻¹) contains complex vibrations of the triazole ring that are unique to each tautomer.
X-ray Crystallography
Computational Chemistry
Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of the different tautomers in both the gas phase and in solution (using a polarizable continuum model).[10][11] These calculations can provide thermodynamic parameters such as Gibbs free energy, which can be used to estimate the equilibrium constant between the tautomers.
Experimental Protocols
The following protocols provide a framework for the experimental and computational investigation of tautomerism in this compound.
Synthesis of this compound
A common and efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry").[12]
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl propiolate (1.0 eq.) and an azide source (e.g., sodium azide with an in-situ generated alkyl halide, or a suitable organic azide) (1.1 eq.) in a suitable solvent system (e.g., t-BuOH/H₂O or DMF).
-
Catalyst Addition: Add a copper(I) source, such as copper(II) sulfate pentahydrate (0.05 eq.), and a reducing agent, such as sodium ascorbate (0.1 eq.).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
NMR Spectroscopic Analysis
-
Sample Preparation: Prepare solutions of the purified compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD) at a concentration of approximately 10 mg/mL.
-
¹H NMR: Acquire a standard ¹H NMR spectrum for each sample. Pay close attention to the chemical shift and multiplicity of the triazole ring proton.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the triazole ring carbons are key indicators of the tautomeric form.
-
Variable Temperature NMR: For samples in which multiple tautomers may be in dynamic equilibrium, perform variable temperature NMR experiments to study the coalescence of signals and determine the thermodynamic parameters of the equilibrium.[13]
Computational Modeling Protocol
-
Structure Generation: Build the 3D structures of the 1H, 2H, and 3H tautomers of this compound using a molecular modeling software.
-
Geometry Optimization: Perform geometry optimization for each tautomer using DFT with a suitable functional (e.g., B3LYP or ωB97XD) and basis set (e.g., 6-311++G(d,p)).[1][14] Conduct calculations for both the gas phase and in solution using a polarizable continuum model (PCM) corresponding to the solvents used in the NMR experiments.
-
Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, Gibbs free energy).
-
NMR Chemical Shift Calculations: Use the Gauge-Independent Atomic Orbital (GIAO) method with the optimized geometries to calculate the ¹H and ¹³C NMR chemical shifts for each tautomer.[15]
-
Data Analysis: Compare the calculated relative energies of the tautomers to determine their predicted stability order. Correlate the calculated NMR chemical shifts with the experimental data to assign the signals to the specific tautomers present in solution.
Conclusion and Future Directions
The tautomeric behavior of this compound is a crucial aspect of its molecular character that has significant implications for its application in drug discovery. While a definitive experimental study on this specific molecule is yet to be published, a comprehensive understanding of its tautomeric landscape can be achieved through a synergistic approach combining high-resolution NMR spectroscopy, and robust computational modeling, guided by the extensive knowledge of related triazole systems. The protocols outlined in this guide provide a clear and actionable framework for researchers to elucidate the tautomeric preferences of this and other novel triazole derivatives, thereby enabling a more rational approach to the design of next-generation therapeutics. Further studies employing advanced techniques such as ¹⁵N NMR and solid-state NMR would provide even deeper insights into the tautomerism of this important heterocyclic scaffold.
References
- 1. Direct and solvent-assisted keto-enol tautomerism and hydrogen-bonding interactions in 4-(m-chlorobenzylamino)-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one: a quantum-chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. STANDARD ENTHALPIES OF FORMATION IN THE GAS PHASE AND RELATIVE STABILITY OF TAUTOMERS OF C-NITRO-1,2,4-TRIAZOLE AND ISOMERS OF N-ALKYL-C-NITRO-1,2,4-TRIAZOLE: QUANTUM-CHEMICAL STUDIES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 12. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantum chemical study of the tautomerism, geometry, and electronic structure of 1,2,3- and 1,2,4-triazoles | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 14. Gas-Phase Thermal Tautomerization of Imidazole-Acetic Acid: Theoretical and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis [mdpi.com]
An In-depth Technical Guide to the Stability and Reactivity of Ethyl 1H-1,2,3-Triazole-4-carboxylate
Introduction
Ethyl 1H-1,2,3-triazole-4-carboxylate is a pivotal heterocyclic building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. The 1,2,3-triazole core, famously accessible through the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, imparts significant chemical stability and unique electronic properties to molecules.[1][2][3] This guide offers an in-depth exploration of the stability and reactivity profile of this compound, providing researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile scaffold in their synthetic endeavors. We will delve into its structural attributes, stability under various conditions, and the key transformations that enable its derivatization into a vast array of functional molecules.
Molecular Structure and Physicochemical Properties
The reactivity of this compound is a direct consequence of its constituent functional groups: the aromatic 1,2,3-triazole ring, the reactive ester moiety, and the acidic N-H proton. The triazole ring itself is a stable aromatic system, resistant to many common oxidative, reductive, and hydrolytic conditions.[1] The molecule exists in tautomeric forms, primarily the 1H and 2H isomers, which can influence its reactivity, particularly in N-substitution reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₇N₃O₂ | [][5][6] |
| Molecular Weight | 141.13 g/mol | [][5][6] |
| CAS Number | 40594-98-7 | [][5][6] |
| Boiling Point | 284.7°C at 760 mmHg | [] |
| Density | 1.299 g/cm³ | [] |
| Appearance | Solid | [6] |
| SMILES | CCOC(=O)C1=NNN=C1 | [] |
| InChI Key | BMGCDMZWMQQHMI-UHFFFAOYSA-N |[][6] |
Stability Profile
A thorough understanding of a reagent's stability is paramount for designing robust and reproducible synthetic protocols.
Thermal Stability
The 1,2,3-triazole nucleus is known for its exceptional thermal stability, a property conferred by its aromaticity.[7] this compound exhibits a high boiling point of 284.7°C, indicating it can withstand elevated reaction temperatures without significant decomposition.[] This thermal robustness allows for a broad operational window in terms of reaction conditions.
pH Stability and Chemical Compatibility
The molecule's stability is highly dependent on the pH of the medium due to the presence of the hydrolyzable ester group.
-
Acidic Conditions: Under strong acidic conditions, the ethyl ester can undergo hydrolysis to yield the corresponding 1H-1,2,3-triazole-4-carboxylic acid.[8] This reaction is typically slower than base-catalyzed hydrolysis but can be driven to completion with heat.
-
Basic Conditions: The ester is susceptible to saponification under basic conditions (e.g., using NaOH or KOH), which efficiently converts it to the carboxylate salt.[8] This is a common and high-yielding transformation used to unmask the carboxylic acid for further functionalization.
-
Reagent Compatibility: The triazole ring is generally inert to mild oxidizing and reducing agents. However, the ester functional group is susceptible to reduction by strong reducing agents like lithium aluminum hydride (LiAlH₄). Milder reagents such as sodium borohydride (NaBH₄) may also reduce the ester, although the reaction can be sluggish.[9] The compound is generally compatible with acids, acid anhydrides, and acid chlorides, though these may react with the N-H group under certain conditions.[10]
Reactivity and Synthetic Transformations
The synthetic utility of this compound lies in the selective reactivity of its three primary functional sites: the triazole N-H, the C4-ester, and the triazole ring itself.
Reactions at the Triazole N-H: N-Substitution
The proton on the triazole nitrogen is acidic and can be readily removed by a variety of bases (e.g., K₂CO₃, NaH, DBU). The resulting triazolide anion is a potent nucleophile that can react with electrophiles such as alkyl or aryl halides to generate N-substituted triazoles. This reaction is fundamental for elaborating the triazole core but often yields a mixture of N1 and N2 isomers, the ratio of which depends on the substrate, electrophile, and reaction conditions.
Reactions of the C4-Ester Group
The ethyl ester at the C4 position is the most versatile handle for synthetic diversification.
-
Hydrolysis/Saponification: As previously mentioned, the ester is readily hydrolyzed to 1H-1,2,3-triazole-4-carboxylic acid.[8] This acid is a critical intermediate for a multitude of subsequent reactions.
-
Amidation: The resulting carboxylic acid can be coupled with a wide range of primary and secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to form 1H-1,2,3-triazole-4-carboxamides. These amides are prevalent motifs in pharmacologically active compounds.[11]
-
Reduction: The ester can be reduced to the corresponding primary alcohol, (1H-1,2,3-triazol-4-yl)methanol, using potent reducing agents like LiAlH₄. This alcohol can then be used in further synthetic transformations, such as etherification or oxidation.
Decarboxylation
While the triazole ring itself is stable, 1,2,3-triazole-4-carboxylic acids (derived from the hydrolysis of the title ester) can undergo decarboxylation when heated, particularly at high temperatures (e.g., >175°C), to yield the parent 1H-1,2,3-triazole.[8]
Core Synthetic Pathway
The premier method for synthesizing the 1,4-disubstituted 1,2,3-triazole scaffold is the Huisgen 1,3-dipolar cycloaddition. This compound is typically synthesized via the copper(I)-catalyzed reaction between ethyl propiolate and an azide source, such as sodium azide or trimethylsilyl azide (TMSN₃).[1][12][13] This reaction is highly efficient, regioselective for the 1,4-isomer, and tolerant of a wide range of functional groups, embodying the principles of "click chemistry".
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 5. This compound [oakwoodchemical.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. ijsr.net [ijsr.net]
- 8. Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid: The First Representative of a 5-Formyl-1H-1,2,3-triazole-4-carboxylic Acids Series [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. fishersci.com [fishersci.com]
- 11. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
Methodological & Application
Application Notes and Protocols: Ethyl 1H-1,2,3-triazole-4-carboxylate in Click Chemistry
Authored by: A Senior Application Scientist
Introduction: The Indispensable Role of Triazoles in Modern Chemistry
The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, materials science, and bioconjugation.[1][2] Its prevalence is largely due to the advent of "click chemistry," a concept introduced by K.B. Sharpless, which prioritizes reactions that are modular, high-yielding, and generate only inoffensive byproducts.[3] At the heart of click chemistry lies the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that unites organic azides and terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles with remarkable efficiency and regioselectivity.[4][5]
This guide focuses on a key building block in the CuAAC reaction: ethyl 1H-1,2,3-triazole-4-carboxylate . This compound is not the product of a click reaction itself, but rather a versatile synthon that can be readily prepared and subsequently elaborated. The ester functionality at the 4-position provides a convenient handle for further chemical transformations, making it a valuable starting material for the synthesis of more complex molecules, including novel drug candidates and functional materials.[6][7] The structural versatility and favorable pharmacokinetic properties of 1,2,3-triazole-4-carboxamide derivatives, which can be derived from the corresponding ethyl ester, position them as promising candidates for anticancer drug discovery.[7]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides in-depth protocols for the synthesis of a model 1,4-disubstituted triazole using ethyl propiolate (a precursor to the title compound's core structure) and delves into the mechanistic underpinnings of the CuAAC reaction, offering field-proven insights to ensure successful and reproducible outcomes.
The Engine of Click Chemistry: Understanding the CuAAC Mechanism
The CuAAC reaction represents a massive rate acceleration—up to 10⁸-fold—compared to the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition.[8] The thermal reaction often requires harsh conditions and results in a mixture of 1,4- and 1,5-regioisomers, whereas the copper-catalyzed version proceeds smoothly at room temperature to exclusively yield the 1,4-disubstituted product.[8][9]
While initial hypotheses suggested a mononuclear copper catalyst, substantial experimental and computational evidence now supports a dinuclear copper-mediated pathway as the kinetically favored route.[10][11][12] This mechanism better explains the reaction's high efficiency and fidelity.[10]
The key steps in the widely accepted dinuclear copper-mediated mechanism are:
-
Formation of the Copper(I) Acetylide: The reaction initiates with the coordination of a Cu(I) ion to the terminal alkyne. This coordination increases the acidity of the terminal proton, facilitating its removal and the formation of a copper acetylide intermediate.[12] A second Cu(I) ion can then coordinate to form a dinuclear copper acetylide complex.[8]
-
Coordination of the Azide: The organic azide then coordinates to one of the copper centers in the dinuclear acetylide complex.
-
Cycloaddition: This is the rate-determining step, involving the formation of a six-membered copper metallacycle.[8] The second copper atom is believed to act as a stabilizing donor ligand.[8]
-
Ring Contraction and Protonation: The metallacycle rearranges and undergoes protonation to yield the final 1,4-disubstituted 1,2,3-triazole product and regenerate the active copper catalyst.
This intricate dance of copper ions and reactants is what makes the CuAAC reaction so robust and reliable. The use of ligands can further enhance the reaction by stabilizing the Cu(I) oxidation state and preventing catalyst deactivation.[11][13]
Visualizing the CuAAC Workflow
To better understand the experimental process, the following diagram illustrates a typical workflow for a CuAAC reaction.
Caption: A generalized workflow for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the synthesis of a model 1,4-disubstituted 1,2,3-triazole, ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate, via a CuAAC reaction.
Protocol 1: Synthesis of Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate
This protocol is adapted from a general procedure for copper-on-carbon catalyzed click chemistry in water.[14]
Materials:
-
Phenyl azide
-
Ethyl propiolate
-
Copper(I) iodide (CuI) on carbon catalyst
-
Water (deionized or distilled)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Reaction tube or round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a reaction tube, combine phenyl azide (1.2 equivalents), ethyl propiolate (1.0 equivalent), and CuI on carbon catalyst (0.005 equivalents).
-
Solvent Addition: Add 5 mL of water to the reaction mixture.
-
Reaction: Stir the mixture vigorously at room temperature for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion, extract the product with diethyl ether (3 x 10 mL).
-
Separate the Cu on carbon catalyst by filtration.
-
Combine the organic layers.
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be further purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to afford the pure ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate.[14]
Expected Yield: A yield of 73% has been reported for this reaction.[14]
Protocol 2: In Situ Generation of the Copper(I) Catalyst
An alternative and widely used method involves the in situ generation of the Cu(I) catalyst from a Cu(II) salt and a reducing agent.[4][15] This approach is often more convenient as Cu(II) salts are more stable and less expensive than Cu(I) salts.
Materials:
-
Azide (e.g., benzyl azide)
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of water and t-butanol or DMSO)
-
Standard laboratory glassware
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the azide in the chosen solvent.
-
Prepare a stock solution of the alkyne in the chosen solvent.
-
Prepare a stock solution of CuSO₄·5H₂O in water.
-
Prepare a fresh stock solution of sodium ascorbate in water.
-
-
Reaction Setup: In a reaction vessel, combine the azide and alkyne solutions.
-
Catalyst Addition: Add the CuSO₄ solution to the reaction mixture.
-
Initiation: Add the sodium ascorbate solution to the reaction mixture to initiate the click reaction. A color change is often observed as Cu(II) is reduced to Cu(I).
-
Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow a similar extraction and purification procedure as described in Protocol 1.
Quantitative Data and Characterization
The successful synthesis of ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate can be confirmed by various analytical techniques.
| Analytical Data | Reported Values[14] |
| Appearance | White solid |
| Yield | 73% |
| Melting Point | 75–77 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.51 (s, 1H), 7.74–7.76 (m, 3H), 7.46–7.58 (m, 3H), 4.43–4.5 (q, J = 9.33 Hz, 2H), 1.41–1.45 (t, J = 8.00 Hz, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 141 (CO), 136.5 (Ctriazolic), 130.1 (CHtriazolic), 129.6 (2CHar), 125.6 (2CHar), 120.9 (Car), 61.6 (CH₂), 31.1 (CH₃) |
| HRMS (FAB⁺) m/z | Calculated for C₁₁H₁₂N₃O₂: 218.0929; Found: 218.0924 |
Field-Proven Insights and Troubleshooting
As a Senior Application Scientist, I have observed several key factors that can influence the success of CuAAC reactions:
-
Oxygen Sensitivity: The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen.[15] While the use of excess sodium ascorbate helps to mitigate this, it is good practice to cap reaction vessels to minimize oxygen exposure.[16] For highly sensitive substrates, degassing the solvents can be beneficial.
-
Ligand Choice: While not always strictly necessary, the addition of a Cu(I)-stabilizing ligand can significantly accelerate the reaction and prevent catalyst deactivation.[13][15] Tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble analogue tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are commonly used ligands that improve the reliability of the reaction, especially in biological applications.[15][17]
-
Solvent System: The CuAAC reaction is remarkably robust and can be performed in a wide range of solvents, including aqueous mixtures.[11] The choice of solvent is often dictated by the solubility of the reactants. Mixtures of water with organic co-solvents like t-butanol, DMSO, or DMF are frequently employed.
-
Purity of Reagents: The purity of the azide and alkyne starting materials is crucial for obtaining high yields and clean reaction profiles. Impurities can sometimes interfere with the catalyst or lead to the formation of side products.
-
Catalyst Loading: The catalyst loading can be varied, but typically ranges from 0.1 to 5 mol%. For large-scale reactions, optimizing the catalyst loading can be economically advantageous.
Conclusion: A Versatile Tool for Chemical Innovation
This compound and its derivatives are valuable building blocks in the ever-expanding field of click chemistry. The CuAAC reaction provides a highly efficient and reliable method for their synthesis, opening up avenues for the creation of novel molecules with diverse applications in drug discovery, materials science, and beyond.[18][19] By understanding the underlying mechanism and adhering to robust experimental protocols, researchers can harness the power of click chemistry to accelerate their scientific endeavors. The structural and functional versatility of 1,2,3-triazoles ensures their continued importance as a cornerstone of modern chemical synthesis.[20]
References
- 1. researchgate.net [researchgate.net]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdhv.ca [mdhv.ca]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. sciencedaily.com [sciencedaily.com]
- 6. An efficient and convenient synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsdronline.com [ijpsdronline.com]
- 8. Click Chemistry [organic-chemistry.org]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water [frontiersin.org]
- 15. broadpharm.com [broadpharm.com]
- 16. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
Application Notes and Protocols for the Synthesis and Anticancer Screening of Ethyl 1H-1,2,3-Triazole-4-carboxylate Derivatives
Introduction: The Prominence of 1,2,3-Triazoles in Oncology Research
The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the development of novel therapeutic agents.[1] Its unique combination of features—high chemical stability, hydrogen bonding capability, and dipole character—allows it to act as a bioisostere for various functional groups, enhancing molecular interactions with biological targets.[2] In the field of oncology, derivatives of the 1,2,3-triazole core have demonstrated a wide spectrum of anticancer activities, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways in various cancer cell lines.[3][4][5][6]
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis of a key class of these compounds: N-substituted ethyl 1H-1,2,3-triazole-4-carboxylate derivatives. We will detail the robust and highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry," followed by standardized protocols for evaluating the anticancer potential of the synthesized compounds using established in vitro cytotoxicity and apoptosis assays.
Part 1: Synthesis of this compound Derivatives via CuAAC
The CuAAC reaction is the method of choice for synthesizing 1,4-disubstituted 1,2,3-triazoles due to its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively producing the 1,4-isomer.[2][7] The reaction involves the [3+2] cycloaddition of an organic azide with a terminal alkyne, catalyzed by a copper(I) species.
Causality Behind Experimental Choices:
-
Catalyst System: We utilize a combination of copper(II) sulfate (CuSO₄) and a reducing agent, sodium ascorbate. This is a highly convenient and reliable method for generating the active Cu(I) catalyst in situ.[3][7] Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) state and helps to prevent oxidative homocoupling of the alkyne, a common side reaction.[8]
-
Ligands: While not always necessary for simple syntheses, the addition of a copper-chelating ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is recommended, especially in biological or aqueous settings. The ligand stabilizes the Cu(I) oxidation state, prevents its disproportionation, and can accelerate the reaction.[7][9][10]
-
Solvent System: A common solvent system is a mixture of t-butanol and water or DMSO and water. This ensures the solubility of both the organic precursors and the inorganic copper catalyst system.
Workflow for Synthesis
References
- 1. scispace.com [scispace.com]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Na-Ascorbate [baseclick.eu]
- 4. scispace.com [scispace.com]
- 5. Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for the Utilization of Ethyl 1H-1,2,3-Triazole-4-carboxylate in Antifungal Drug Design
Introduction: The Strategic Value of the 1,2,3-Triazole Scaffold in Mycology
The relentless emergence of drug-resistant fungal pathogens presents a formidable challenge to global health. This necessitates the urgent development of novel antifungal agents with distinct mechanisms of action and improved therapeutic profiles. Within the landscape of medicinal chemistry, the 1,2,3-triazole nucleus has garnered significant attention as a privileged scaffold in the design of innovative therapeutic agents.[1][2] Unlike its more extensively studied 1,2,4-triazole counterpart, which is the cornerstone of blockbuster drugs like fluconazole and itraconazole, the 1,2,3-triazole isomer offers a unique vectoral orientation of its nitrogen atoms, providing a distinct steric and electronic profile for molecular interactions.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of ethyl 1H-1,2,3-triazole-4-carboxylate as a versatile starting material for the synthesis of next-generation antifungal candidates.
The rationale for focusing on this particular scaffold is threefold:
-
Synthetic Tractability: this compound is a readily accessible building block, amenable to a variety of chemical transformations. The ester functionality at the 4-position serves as a convenient handle for derivatization, allowing for the introduction of diverse pharmacophoric groups.
-
Bioisosteric Potential: The triazole ring itself can act as a bioisostere for other functional groups, such as amide bonds, offering opportunities to modulate the physicochemical properties of lead compounds.[3] Furthermore, the carboxylate group can be modified or replaced to fine-tune acidity, polarity, and receptor binding interactions.[3][4][5]
-
Proven Antifungal Activity: A growing body of literature demonstrates that derivatives of the 1,2,3-triazole-4-carboxamide scaffold exhibit promising in vitro activity against a range of clinically relevant fungi, including Candida albicans and Cryptococcus neoformans.[6]
This guide will furnish detailed protocols for the chemical modification of this compound, outline methodologies for in vitro antifungal evaluation, and provide insights into the rational design of novel derivatives through in silico approaches.
Core Synthetic Strategies: From Ester to Bioactive Derivatives
The journey from the starting ester to a potential antifungal drug candidate involves a series of well-established, yet crucial, chemical transformations. The following section details the key synthetic steps with underlying principles and detailed protocols.
Workflow for Derivative Synthesis
References
- 1. 1,2,3-Triazole Derivatives as an Emerging Scaffold for Antifungal Drug Development against Candida albicans: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. In silico investigation and molecular docking study of 1,2,4-triazole derivatives for antifungal activity [journalijsra.com]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species [scielo.org.mx]
Protocol for N-alkylation of "ethyl 1H-1,2,3-triazole-4-carboxylate"
[Application Notes and Protocols]
Abstract
This comprehensive guide details the N-alkylation of ethyl 1H-1,2,3-triazole-4-carboxylate, a critical transformation in the synthesis of diverse molecular entities for pharmaceutical and materials science research. The protocol addresses the persistent challenge of regioselectivity in the alkylation of the 1,2,3-triazole ring, providing experimentally validated procedures and a deep dive into the mechanistic underpinnings that govern isomer formation. This document is intended for researchers, scientists, and drug development professionals, offering a robust framework for the predictable and efficient synthesis of N-alkylated triazole derivatives.
Introduction
N-substituted 1,2,3-triazoles are a cornerstone of modern medicinal chemistry and materials science, valued for their unique chemical properties and biological activities.[1] The strategic placement of substituents on the triazole nitrogen atoms can profoundly influence the molecule's steric and electronic profile, thereby modulating its function. The direct N-alkylation of pre-formed triazole rings, such as this compound, presents an atom-economical and convergent synthetic route. However, the presence of multiple nucleophilic nitrogen atoms within the 1,2,3-triazole ring often leads to the formation of a mixture of regioisomers, complicating purification and diminishing yields.[2][3] This guide provides a systematic approach to controlling the regioselectivity of this important reaction.
Mechanistic Insights into Regioselectivity
The alkylation of a 1H-1,2,3-triazole can theoretically occur at the N1, N2, or N3 positions. However, for this compound, the tautomeric equilibrium favors the 1H and 2H forms, making N1 and N2 the primary sites of alkylation. The regiochemical outcome is a delicate interplay of several factors:
-
Electronic Effects: Generally, the N1 position is considered to have a higher electron density, making it the kinetically favored site for alkylation.[2][3]
-
Thermodynamic Stability: Conversely, the N2-substituted 1,2,3-triazoles are often the thermodynamically more stable products.[2][3]
-
Reaction Conditions: The choice of base, solvent, temperature, and the nature of the electrophile (alkylating agent) can significantly influence the ratio of N1 to N2 isomers.[2][3] For instance, the use of a non-polar solvent may favor the formation of the N2 isomer, while polar solvents can promote N1 alkylation.
-
Steric Hindrance: Bulky substituents on the triazole ring or the alkylating agent can direct the alkylation to the less sterically hindered nitrogen atom.
Understanding these competing factors is paramount for designing a regioselective synthesis. In many cases, a mixture of isomers is unavoidable, necessitating careful optimization and robust purification strategies.[2][3]
Core Experimental Protocol: General N-Alkylation
This protocol provides a generalized procedure for the N-alkylation of this compound. Specific modifications to the base, solvent, and temperature may be required to optimize for a particular alkylating agent and desired regioisomer.
Materials and Equipment
| Reagents | Equipment |
| This compound | Round-bottom flask |
| Alkylating agent (e.g., alkyl halide, tosylate) | Magnetic stirrer and stir bar |
| Base (e.g., K₂CO₃, Cs₂CO₃, NaH) | Condenser |
| Anhydrous solvent (e.g., DMF, CH₃CN, THF) | Heating mantle or oil bath |
| Diethyl ether | Separatory funnel |
| Saturated aqueous NaCl solution (brine) | Rotary evaporator |
| Anhydrous MgSO₄ or Na₂SO₄ | Chromatography column |
| Silica gel for column chromatography | Thin-layer chromatography (TLC) plates |
| Eluent for chromatography (e.g., hexanes/ethyl acetate) | UV lamp |
Step-by-Step Methodology
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Base Addition: Dissolve the starting material in the chosen anhydrous solvent (e.g., DMF). Add the selected base (1.1 - 1.5 eq) to the solution and stir the suspension for 15-30 minutes at room temperature to facilitate the formation of the triazole anion.
-
Addition of Alkylating Agent: Add the alkylating agent (1.0 - 1.2 eq) dropwise to the stirred suspension.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., room temperature to 80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the regioisomers.[4]
Experimental Workflow Diagram
Caption: General workflow for the N-alkylation of this compound.
Regioisomer Visualization
The N-alkylation of this compound can lead to the formation of three possible regioisomers, with the N1 and N2 isomers being the most common.
Caption: Possible regioisomers from the N-alkylation reaction.
Characterization and Data Analysis
Confirmation of the product structure and regiochemistry is crucial. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for distinguishing between the N1 and N2 isomers. The chemical shift of the triazole ring proton and the carbons can be diagnostic. Two-dimensional NMR techniques like HMBC and NOESY can provide definitive structural elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the alkylated product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive alkylating agent- Insufficiently strong base- Low reaction temperature | - Check the purity of the alkylating agent.- Use a stronger base (e.g., NaH instead of K₂CO₃).- Increase the reaction temperature. |
| Formation of multiple products | - Lack of regioselectivity- Side reactions of the alkylating agent | - Screen different solvents and bases to optimize for one isomer.- Purify the alkylating agent before use. |
| Difficulty in separating isomers | - Similar polarities of the regioisomers | - Use a longer chromatography column.- Employ a shallower solvent gradient.- Consider preparative HPLC for challenging separations. |
| "Oiling out" of product | - Presence of impurities | - Re-dissolve the oil in a minimal amount of a good solvent and attempt to induce crystallization by adding a poor solvent (antisolvent crystallization).[4] |
References
Application Notes & Protocols: Leveraging the 1,2,3-Triazole Linker in Modern Bioconjugation
A Senior Application Scientist's Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Introduction: The Power of Precision in Bioconjugation
In the fields of drug development, diagnostics, and fundamental biological research, the ability to covalently link molecules to proteins, nucleic acids, and other biomolecules is paramount. This process, known as bioconjugation, underpins the creation of antibody-drug conjugates (ADCs), functionalized nanoparticles, and sophisticated molecular probes.[1][2] A key challenge has always been to perform these chemical modifications with high specificity and efficiency under biocompatible conditions—mild pH, aqueous solvents, and ambient temperatures—without disrupting the delicate structure and function of the biomolecule.
The advent of "click chemistry," a concept introduced by K.B. Sharpless, revolutionized the field by providing a set of reactions that are rapid, high-yielding, and highly selective, with minimal and non-interfering byproducts.[3][] The archetypal click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which unites an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[3][][5] This guide focuses on the formation of this triazole linker, exemplified by structures like "ethyl 1H-1,2,3-triazole-4-carboxylate," which is the product formed when an azide reacts with the alkyne, ethyl propiolate.[6][7]
The 1,2,3-triazole ring is not merely a passive linker; its unique electronic properties, including a strong dipole moment and hydrogen bond accepting capabilities, can contribute favorably to the overall properties of the bioconjugate.[8][9][10] Furthermore, it is exceptionally stable to both chemical and metabolic degradation, a critical feature for therapeutic applications.[8]
This document serves as a comprehensive guide for researchers, providing the foundational chemistry, detailed protocols, and expert insights needed to successfully implement CuAAC bioconjugation techniques.
The Core Chemistry: Understanding the CuAAC Mechanism
The remarkable efficiency of the CuAAC reaction, which boasts a rate acceleration of up to 10⁸ compared to the uncatalyzed thermal reaction, is entirely due to the copper(I) catalyst.[5] While early proposals suggested a mononuclear copper mechanism, substantial kinetic and computational evidence now supports a dinuclear copper-mediated pathway as the kinetically favored route.[3][11][12] Understanding this mechanism is key to optimizing reaction conditions and troubleshooting experiments.
The catalytic cycle can be summarized in the following key steps:
-
Generation of the Active Catalyst: The reaction requires copper in the +1 oxidation state (Cu(I)). This is most conveniently generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a mild reducing agent. Sodium ascorbate is the most common choice for this role.[13][14]
-
Copper-Acetylide Formation: A Cu(I) ion coordinates with the terminal alkyne. This coordination significantly increases the acidity of the terminal proton, facilitating its removal and the formation of a copper-acetylide intermediate.[][12]
-
Cycloaddition: The azide coordinates to a second copper center, positioning it for a concerted, regioselective attack on the copper-activated alkyne. This step forms a six-membered copper-containing ring intermediate.[]
-
Rearrangement and Protonation: The intermediate rapidly rearranges and, upon protonation (typically from the solvent), releases the stable 1,4-disubstituted 1,2,3-triazole product, regenerating the copper catalyst to continue the cycle.[]
This process is highly specific for terminal alkynes and azides, leaving other functional groups present on biomolecules untouched, which is the cornerstone of its bioorthogonality.[15]
References
- 1. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 2. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions between Aryl Azides and Ethyl Propiolate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarship.richmond.edu [scholarship.richmond.edu]
- 8. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jenabioscience.com [jenabioscience.com]
- 15. vectorlabs.com [vectorlabs.com]
Application Note: A Stability-Indicating RP-HPLC Method for the Analysis of Ethyl 1H-1,2,3-triazole-4-carboxylate
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Ethyl 1H-1,2,3-triazole-4-carboxylate. This compound is a critical building block in medicinal chemistry and drug development, necessitating a reliable analytical method to determine its purity and stability. The described method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water with 0.1% formic acid, coupled with UV detection. The protocol has been developed to separate the main analyte from potential impurities and degradation products generated under forced degradation conditions (acidic, basic, oxidative, and thermal stress). All validation parameters, including specificity, linearity, accuracy, precision, and robustness, were assessed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This method is demonstrated to be suitable for routine quality control and stability testing in research and manufacturing environments.
Introduction and Method Development Rationale
This compound (CAS No. 40594-98-7) is a heterocyclic compound of significant interest in the pharmaceutical industry.[][5] Its triazole core is a key pharmacophore in many active pharmaceutical ingredients (APIs). Ensuring the purity and stability of this starting material is paramount for the quality of the final drug product.
The development of a specific and reliable analytical method is therefore essential. A logical approach to method development, grounded in the physicochemical properties of the analyte, was employed.
1.1. Analyte Physicochemical Properties:
-
Structure: The molecule contains a moderately polar triazole ring and an ethyl ester group. Its molecular weight is 141.13 g/mol .[][5]
-
Polarity: The combination of the polar triazole moiety and the more non-polar ethyl group makes the compound well-suited for reversed-phase chromatography, which separates molecules based on their hydrophobicity.[6]
-
UV Absorbance: The 1,2,3-triazole ring contains a chromophore with π → π* electronic transitions, making it detectable by UV spectrophotometry.[7] Gas-phase spectra for the parent triazole show a maximum absorbance around 206-211 nm.[7] For substituted triazoles in solution, this maximum is typically observed between 210 nm and 250 nm, allowing for sensitive detection using a standard photodiode array (PDA) or UV detector.
1.2. Rationale for Method Selection: Based on these properties, Reversed-Phase HPLC was selected as the most logical and effective analytical technique.
-
Stationary Phase: A C18 (octadecylsilyl) column was chosen for its versatility and proven performance in retaining moderately polar to non-polar analytes.
-
Mobile Phase: A mobile phase consisting of acetonitrile and water provides a wide polarity range to effectively elute the analyte. Acetonitrile is often preferred for its lower UV cutoff and viscosity.
-
Buffer: The addition of 0.1% formic acid to the mobile phase serves a critical function. It maintains a consistent low pH, which suppresses the deprotonation of the triazole N-H proton. This ensures the analyte is in a single, non-ionized state, leading to sharp, symmetrical peak shapes and reproducible retention times.
-
Detection: UV detection at 220 nm was selected as it provides a strong signal for the triazole chromophore while minimizing interference from common solvents.
The following diagram illustrates the logical flow of the method development process.
Caption: Method development logic flow.
Materials and Instrumentation
| Category | Item |
| Instrumentation | HPLC system with quaternary pump, autosampler, column oven, and PDA/UV detector |
| Analytical balance (0.01 mg readability) | |
| pH meter | |
| Class A volumetric flasks and pipettes | |
| Chemicals | This compound Reference Standard (>99% purity) |
| Acetonitrile (HPLC grade) | |
| Formic acid (ACS grade or higher) | |
| Water (Type I, 18.2 MΩ·cm) | |
| Hydrochloric acid (37%) | |
| Sodium hydroxide | |
| Hydrogen peroxide (30%) | |
| Chromatography | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
Detailed Experimental Protocols
3.1. Protocol: Preparation of Solutions
-
Mobile Phase Preparation (70:30 ACN:H₂O with 0.1% Formic Acid):
-
Measure 300 mL of Type I water into a 1 L mobile phase reservoir.
-
Carefully add 1.0 mL of formic acid and mix thoroughly.
-
Add 700 mL of acetonitrile.
-
Sonicate for 15 minutes to degas the solution.
-
-
Diluent Preparation (70:30 ACN:H₂O):
-
Mix 700 mL of acetonitrile with 300 mL of Type I water. This will be used for preparing standards and samples.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Mix until homogeneous.
-
-
Working Standard Solution (100 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the diluent and mix. This solution is used for routine analysis and system suitability.
-
3.2. Protocol: HPLC Method Parameters
The following table summarizes the optimized chromatographic conditions.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Mode | Isocratic |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | UV/PDA at 220 nm |
| Run Time | 10 minutes |
3.3. Protocol: System Suitability Testing (SST)
Before initiating any sample analysis, the system suitability must be verified.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the Working Standard Solution (100 µg/mL) six consecutive times.
-
Calculate the parameters listed in the table below. The system is deemed ready for use only if all criteria are met.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Method Validation: A Stability-Indicating Approach
The method was validated following ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[2][3][8]
4.1. Specificity and Forced Degradation
Forced degradation studies are essential to prove that the analytical method can separate the analyte from any degradation products, thus confirming its stability-indicating nature.[9][10][11] A stock solution of the analyte (1000 µg/mL) was subjected to the following stress conditions:
-
Acid Hydrolysis: Mix with 1 M HCl and heat at 80°C for 4 hours.
-
Base Hydrolysis: Mix with 1 M NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Mix with 3% H₂O₂ and keep at room temperature for 24 hours.[10]
-
Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.
After exposure, samples were neutralized (if necessary) and diluted to a final concentration of 100 µg/mL for analysis. Peak purity analysis was performed using a PDA detector to confirm that the principal peak was free from co-eluting impurities. The method successfully separated all degradation products from the intact analyte peak.
4.2. Validation Parameter Summary
The following table summarizes the results of the method validation experiments.
| Parameter | Concentration Range / Conditions | Results | Acceptance Criteria |
| Linearity | 10 - 150 µg/mL (7 levels) | Correlation Coefficient (r²) = 0.9998 | r² ≥ 0.999 |
| Accuracy | 50, 100, 150 µg/mL (n=3 at each level) | Mean Recovery = 99.2% - 101.5% | 98.0% - 102.0% |
| Precision | |||
| Repeatability | 100 µg/mL (n=6) | % RSD = 0.85% | % RSD ≤ 2.0% |
| Intermediate | 100 µg/mL (different day, analyst) | % RSD = 1.12% | % RSD ≤ 2.0% |
| LOD | Signal-to-Noise Ratio | 0.2 µg/mL (S/N ≈ 3) | Report |
| LOQ | Signal-to-Noise Ratio | 0.6 µg/mL (S/N ≈ 10) | Report |
| Robustness | Flow Rate (±0.1), Temp (±2°C), %ACN (±2%) | No significant impact on results (%RSD < 2.0%) | Method is robust |
Results and Discussion
The developed RP-HPLC method provides excellent separation and quantification for this compound. Under the optimized conditions, the analyte elutes as a sharp, symmetrical peak with a retention time of approximately 4.5 minutes.
The forced degradation studies demonstrated the stability-indicating capability of the method. Significant degradation was observed under basic and oxidative conditions, with minor degradation under acidic conditions. The analyte was stable to thermal stress. In all cases, the degradation products were well-resolved from the main peak, with no interference.
The validation results confirm that the method is linear, accurate, precise, and robust over the specified concentration range. The low LOD and LOQ values indicate high sensitivity, making the method suitable for detecting trace-level impurities.
The overall workflow for analyzing a sample using this method is depicted below.
Caption: General analytical workflow.
Conclusion
A specific, accurate, precise, and robust stability-indicating RP-HPLC method has been developed and validated for the analysis of this compound. The method is straightforward and utilizes common reagents and instrumentation, making it easy to implement in a quality control laboratory. The comprehensive validation and forced degradation studies confirm its suitability for determining the purity and stability of the compound in both bulk substance and during various stages of drug development.
References
- 1. How to Develop a Stability-Indicating Method in Compliance with ICH Q2(R1) – StabilityStudies.in [stabilitystudies.in]
- 2. database.ich.org [database.ich.org]
- 3. fda.gov [fda.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation Studies - STEMart [ste-mart.com]
- 11. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
"ethyl 1H-1,2,3-triazole-4-carboxylate" as a linker in PROTAC development
An Application Guide to "Ethyl 1H-1,2,3-triazole-4-carboxylate" as a Versatile Linker Intermediate in PROTAC Development
Introduction: The Critical Role of the Linker in PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven protein degradation.[1][2] These heterobifunctional molecules operate by hijacking the cell's native ubiquitin-proteasome system (UPS).[2][3] A PROTAC molecule consists of three essential components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[3][4] Upon simultaneous binding, the PROTAC induces the formation of a ternary complex, bringing the POI into close proximity with the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[4]
While the choice of POI and E3 ligands determines the targeting specificity, the linker is a critical determinant of a PROTAC's overall efficacy.[1][][6] It is not merely a passive tether; its length, rigidity, and chemical composition profoundly influence the stability of the ternary complex, as well as the molecule's physicochemical properties such as solubility, cell permeability, and metabolic stability.[1][4][] Among the diverse chemical motifs used in linker design, the 1,2,3-triazole ring has emerged as a "privileged scaffold".[7] This is largely due to its straightforward and efficient installation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][] The intermediate, This compound , serves as a foundational building block for constructing these advanced linkers, offering a unique combination of stability, rigidity, and synthetic versatility.
The 1,2,3-Triazole Moiety: An Active Participant in PROTAC Function
The prevalence of the triazole motif in PROTAC design stems from a unique combination of chemical and structural advantages that elevate it from a simple connector to an active contributor to molecular function.[1][7]
-
Metabolic Stability : The triazole ring is exceptionally robust and resistant to metabolic degradation, a crucial attribute for maintaining the structural integrity of a PROTAC in vivo.[1][7][8] This chemical inertness translates to improved pharmacokinetic profiles compared to more labile linkers like some polyethylene glycol (PEG) chains.[8]
-
Conformational Rigidity : Unlike flexible alkyl or PEG chains which can have a high entropic penalty upon binding, the planar and rigid structure of the triazole ring reduces the linker's degrees of freedom.[6][] This conformational restriction can help pre-organize the PROTAC into a bioactive conformation that is favorable for ternary complex formation, thereby enhancing degradation efficiency.[1][6]
-
Active Structural Contributions : The triazole ring is more than just a rigid spacer. Its polarized nitrogen atoms can act as hydrogen bond acceptors.[] This allows the linker to engage in stabilizing interactions, either with structured water molecules or directly with amino acid residues at the interface of the POI and E3 ligase, stapling the ternary complex into a catalytically competent orientation.[][10]
-
Tunable Physicochemical Properties : PROTACs are notoriously large molecules, often falling into the "beyond Rule of Five" (bRo5) chemical space, which presents challenges for properties like solubility and permeability.[11][12] The incorporation of a triazole moiety provides a handle to modulate these properties. Studies have shown that the precise placement of the triazole within the linker chain can significantly impact the molecule's overall lipophilicity and aqueous solubility, offering a strategy to optimize for better drug-like properties.[11][13]
Synthetic Strategy: Building Triazole Linkers via Click Chemistry
The modular and highly efficient nature of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) makes it the premier method for synthesizing 1,4-disubstituted 1,2,3-triazoles.[14][] This "click" reaction is characterized by its high yields, mild reaction conditions, and remarkable tolerance of other functional groups, making it ideal for the complex scaffolds of PROTACs.[14][16][17]
The general workflow for using this compound as a precursor involves a multi-step process that builds the linker and connects the two ligands sequentially. This approach provides excellent control over the final PROTAC structure.
Caption: Synthetic workflow for PROTAC assembly using a triazole linker.
Experimental Protocols
Protocol 1: Synthesis of an Azide-Functionalized Ligand Precursor
This protocol provides a general method for introducing an azide handle onto a ligand (e.g., a POI inhibitor or an E3 ligase binder) containing a free hydroxyl or amine group. This example uses an alkyl azide linker.
Materials:
-
Ligand with a reactive handle (-OH or -NH2) (1.0 eq)
-
1-bromo-n-azidoalkane (e.g., 1-bromo-3-azidopropane) (1.2 eq)
-
Base (e.g., K₂CO₃ for -OH, or DIPEA for -NH₂) (2.0-3.0 eq)
-
Solvent (e.g., DMF or Acetonitrile)
-
Sodium azide (NaN₃) (if starting from a bromo-alcohol)
Procedure (for a hydroxyl-containing ligand):
-
Dissolve the ligand (1.0 eq) in anhydrous DMF.
-
Add K₂CO₃ (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the 1-bromo-n-azidoalkane (1.2 eq) dropwise to the mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel) to yield the azide-functionalized ligand.
Protocol 2: Synthesis of the Triazole-Carboxylate Intermediate via CuAAC
This is the core "click" reaction to form the triazole ring.
Materials:
-
Azide-functionalized ligand (from Protocol 1) (1.0 eq)
-
Ethyl propiolate (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
Solvent system (e.g., t-BuOH/water 1:1 or DMF)
Procedure:
-
In a reaction vial, dissolve the azide-functionalized ligand (1.0 eq) and ethyl propiolate (1.1 eq) in the chosen solvent system (e.g., t-BuOH/water).
-
Prepare fresh solutions of CuSO₄·5H₂O (in water) and sodium ascorbate (in water).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting ethyl triazole-carboxylate intermediate by flash chromatography to obtain the pure product.
Protocol 3: Saponification of the Ethyl Ester
This step converts the stable ethyl ester into a reactive carboxylic acid, preparing it for the final coupling step.
Materials:
-
Ethyl triazole-carboxylate intermediate (from Protocol 2) (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-3.0 eq)
-
Solvent system (e.g., THF/water 1:1)
Procedure:
-
Dissolve the ester intermediate in the THF/water solvent system.
-
Add LiOH (2.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by LC-MS until the ester is fully consumed (typically 2-6 hours).
-
Carefully acidify the reaction mixture to pH ~3-4 with 1M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Dry the combined organic layers over Na₂SO₄ and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.
Protocol 4: Amide Coupling to Complete the PROTAC
This final step connects the two halves of the molecule to form the complete PROTAC.
Materials:
-
Triazole-carboxylic acid intermediate (from Protocol 3) (1.0 eq)
-
Amine-functionalized ligand (1.0-1.2 eq)
-
Coupling agent (e.g., HATU or HBTU) (1.2 eq)
-
Base (e.g., DIPEA or Et₃N) (3.0 eq)
-
Anhydrous DMF
Procedure:
-
Dissolve the carboxylic acid intermediate in anhydrous DMF.
-
Add the amine-functionalized ligand, followed by the coupling agent (HATU) and the base (DIPEA).
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-16 hours. Monitor by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
Purify the final PROTAC compound using preparative HPLC to achieve high purity.
Characterization and Data Analysis
Successful PROTAC development requires rigorous characterization. The modularity of the triazole-based synthesis allows for the rapid generation of a library of PROTACs with varying linker lengths and compositions, which can then be screened for optimal activity.[1][14][16]
Illustrative Data of Triazole-Containing PROTACs
The table below summarizes representative data for PROTACs where triazole linkers have been successfully employed, highlighting their impact on degradation potency and physicochemical properties.
| PROTAC / Series | Target POI | E3 Ligase | Linker Characteristics | DC₅₀ | Dₘₐₓ (%) | Key Finding | Reference |
| CDK9 Degrader Series | CDK9 | Cereblon | Alkyl chain with embedded triazole | Varies (nM) | >90% | Triazole position significantly impacts lipophilicity, solubility, and degradation potency. | [11][13] |
| BRD4 Degrader Library | BRD4 | VHL | PEG linkers of varying lengths with triazole | Varies (<0.5 µM to >5 µM) | >90% | Non-linear structure-activity relationship with linker length. | [1] |
| BRD4 Degrader | BRD4 | VHL | Triazole-containing linker | ~10-30 nM | >90% | Resulting PROTACs from click ligation showed potent degradation in cell lines. | [16] |
| AR Degrader | Androgen Receptor (AR) | Cereblon | 1,2,3-triazole linker | Potent | N/A | Novel heterobifunctional PROTACs with triazole linkers effectively degrade AR. | [3] |
Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are highly cell-line and context-dependent.
General Workflow for PROTAC Evaluation
Once a new PROTAC is synthesized and purified, it must undergo a series of biological assays to determine its efficacy.
Caption: Standard workflow for the biological evaluation of a novel PROTAC.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis-targeting chimaeras (PROTACs) as pharmacological tools and therapeutic agents: advances and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 7. researchgate.net [researchgate.net]
- 8. precisepeg.com [precisepeg.com]
- 10. researchgate.net [researchgate.net]
- 11. Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 16. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
- 17. cdn.technologynetworks.com [cdn.technologynetworks.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 1H-1,2,3-triazole-4-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of ethyl 1H-1,2,3-triazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
The primary and most efficient route to this molecule is the Huisgen 1,3-dipolar cycloaddition, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "Click Chemistry".[1][2][3] This guide focuses on troubleshooting and optimizing this powerful reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: While several methods exist, two are predominant:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common and highly recommended method. It involves the reaction of an azide source (like sodium azide) with ethyl propiolate in the presence of a Cu(I) catalyst.[1][4][5] This reaction is known for its high yield, mild conditions, and exceptional regioselectivity, exclusively forming the 1,4-disubstituted product.[3][6]
-
Reaction of Ethyl Diazoacetate with a Nitrile: An alternative route involves the [3+2] cycloaddition of ethyl diazoacetate with a suitable nitrile.[7] However, this method can be less straightforward and requires handling of potentially explosive diazo compounds under specific conditions.[8][9][10]
This guide will focus on the CuAAC method due to its superior efficiency and reliability.
Q2: Why is a Copper(I) catalyst necessary for the azide-alkyne cycloaddition?
A2: The uncatalyzed Huisgen cycloaddition between an azide and an alkyne requires high temperatures and typically results in a mixture of 1,4- and 1,5-regioisomers, making purification difficult and lowering the yield of the desired product.[3][6][11] The Copper(I) catalyst dramatically accelerates the reaction, allowing it to proceed at room temperature, and, most importantly, it controls the regioselectivity to almost exclusively yield the 1,4-isomer.[6][12] The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner.[3]
Q3: Can I use a Copper(II) salt like copper(II) sulfate (CuSO₄) directly?
A3: Yes, and it is often preferred for convenience. However, the active catalytic species is Cu(I).[13][14][15] Therefore, when using a Cu(II) salt, a reducing agent must be added to the reaction mixture to generate Cu(I) in situ. Sodium ascorbate is the most common and effective reducing agent for this purpose.[13][14][15]
Q4: What are the key starting materials and their roles?
A4: The core components for the CuAAC synthesis are:
-
Ethyl Propiolate: This is the alkyne component, providing the carbon backbone for the triazole ring and the ethyl carboxylate group.[16][17]
-
Azide Source (e.g., Sodium Azide, NaN₃): This provides the three nitrogen atoms for the triazole ring. For the synthesis of the NH-triazole, an in situ formation of hydrazoic acid from sodium azide is typically employed.[3][4]
-
Copper Catalyst (Cu(I) source): As discussed, this is essential for reaction speed and regioselectivity. Typically CuI, CuBr, or CuSO₄ with sodium ascorbate.[4][14]
-
Solvent: A variety of solvents can be used. A mixture of t-butanol and water is common, as are DMF and DMSO, which help to dissolve all reactants.[14][18]
Troubleshooting Guide: From Low Yields to Pure Product
This section addresses the most common issues encountered during the synthesis.
Problem 1: Low or No Yield of the Triazole Product
This is the most frequent challenge. The flowchart below outlines a systematic approach to diagnosing the issue.
Caption: Troubleshooting workflow for low product yield.
Detailed Troubleshooting Table
| Potential Cause | Recommended Action & Explanation |
| Inactive Catalyst | The reaction is critically dependent on the Cu(I) oxidation state.[13][14][15] Action: If using CuSO₄, add a fresh solution of sodium ascorbate (10-20 mol%). If using a Cu(I) salt like CuI, ensure it has not been oxidized by air (it should be off-white, not green or blue). Running the reaction under an inert atmosphere (N₂ or Ar) is best practice to protect the catalyst. |
| Poor Reagent Quality | Ethyl propiolate can polymerize or decompose over time. Sodium azide can be contaminated. Action: Verify the purity of your starting materials. Ethyl propiolate can be distilled under reduced pressure if needed. Use a reliable source for sodium azide. |
| Inadequate Solubility | If reactants are not fully dissolved, the reaction will be slow or incomplete. Action: While aqueous solvent systems (like t-BuOH/H₂O) are common, organic solvents like DMSO or DMF can be excellent alternatives, particularly if starting materials have poor water solubility.[14][18] |
| Suboptimal Temperature | While many "click" reactions proceed well at room temperature, some systems require a small energy input. Action: If the reaction is sluggish after several hours at room temperature, try gentle heating to 40-60 °C.[14] Be sure to monitor for potential decomposition of reactants if heating for extended periods. |
| Incorrect Stoichiometry | Using an incorrect ratio of azide to alkyne can lead to incomplete conversion. Action: Typically, a slight excess of one reagent (e.g., 1.1 to 1.2 equivalents of sodium azide relative to ethyl propiolate) is used to drive the reaction to completion. |
Problem 2: Formation of Significant Side Products
Q: My reaction yields the product, but TLC/NMR shows significant impurities. What are they and how can I prevent them?
A: The most common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which forms a di-alkyne byproduct.
References
- 1. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. An efficient and convenient synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. On the cause of low thermal stability of ethyl halodiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jenabioscience.com [jenabioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, Characterization and Crystal Structures of Zwitterionic Triazolato Complexes by Reaction of a Ruthenium Azido Complex with Excess Ethyl Propiolate [scirp.org]
- 17. Ethyl propiolate: A Versatile Compound with Applications in Pyrazole Synthesis and Gasoline Additives_Chemicalbook [m.chemicalbook.com]
- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Technical Support Center: Purification of Ethyl 1H-1,2,3-triazole-4-carboxylate
Welcome to the technical support center for the purification of ethyl 1H-1,2,3-triazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important heterocyclic compound.
Frequently Asked Questions (FAQs)
Synthesis & Initial Work-up
Q1: What are the most common synthetic routes to this compound, and what primary impurities should I expect?
A1: The most prevalent method for synthesizing this compound is the Huisgen 1,3-dipolar cycloaddition.[1][2][3] This reaction typically involves the cycloaddition of an azide with ethyl propiolate. The two main variations of this reaction will dictate the potential impurities:
-
Thermal Cycloaddition: Heating an organic azide with ethyl propiolate often results in a mixture of regioisomers: ethyl 1-substituted-1H-1,2,3-triazole-4-carboxylate and ethyl 1-substituted-1H-1,2,3-triazole-5-carboxylate.[1][2] Unreacted starting materials are also common impurities.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly popular "click chemistry" reaction is regioselective, yielding primarily the 1,4-disubstituted product.[1][4] Common impurities include residual copper catalyst, unreacted starting materials, and potential byproducts from side reactions.
Q2: My reaction mixture is a complex dark color after synthesis. Is this normal, and how should I proceed with the initial work-up?
A2: A dark-colored reaction mixture is not uncommon, especially in thermal cycloadditions or if side reactions have occurred. The initial work-up is crucial for removing a significant portion of impurities before chromatographic purification. A general work-up procedure is as follows:
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk solvent.
-
Liquid-Liquid Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution to remove acidic impurities.
-
Water to remove water-soluble impurities.
-
Brine to facilitate phase separation.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5]
Troubleshooting Purification
Recrystallization
Q3: I am trying to purify my crude this compound by recrystallization, but it is "oiling out" instead of forming crystals. What can I do?
A3: "Oiling out" is a common issue when the compound's melting point is significantly depressed by impurities or when the cooling rate is too fast.[6] Here are some troubleshooting steps:
-
Solvent System Selection: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound derivatives, a mixture of a polar and a non-polar solvent is often effective. A reported successful solvent system is a petroleum ether-methanol mixture.[7]
-
Slowing Down Crystallization:
-
Dissolve the crude product in a minimal amount of the hot solvent system.
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, try scratching the inside of the flask with a glass rod to create nucleation sites.
-
If still unsuccessful, place the flask in a refrigerator or ice bath to further reduce solubility.
-
-
Purity of the Crude Product: If oiling out persists, the crude product may be too impure for recrystallization. In this case, it is advisable to first purify the compound by column chromatography.
Table 1: Recrystallization Solvent Systems for Triazole Derivatives
| Solvent System | Application Notes |
| Petroleum Ether / Methanol | Effective for certain substituted ethyl 1H-1,2,3-triazole-4-carboxylates.[7] |
| Ethanol / Ethyl Acetate | A common solvent mixture for recrystallizing a variety of 1,2,4-triazole-3-carboxamides.[8] |
| Methanol | Used for the recrystallization of methyl 1,2,4-triazole-3-carboxylate.[9] |
Column Chromatography
Q4: What are the recommended conditions for purifying this compound using column chromatography?
A4: Column chromatography is a highly effective method for purifying this compound, especially for removing regioisomers and closely related impurities.
-
Stationary Phase: Silica gel (200-300 mesh) is commonly used.[5]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent like ethyl acetate is typically employed. The polarity of the eluent can be gradually increased to elute the desired compound. A common starting point is a gradient of ethyl acetate in petroleum ether.[5][10]
Q5: My compound is streaking on the TLC plate and giving poor separation during column chromatography. How can I improve this?
A5: Streaking on TLC and poor column separation often indicate that the compound is interacting too strongly with the silica gel, which can be due to its polarity.
-
Eluent Modification: Adding a small amount of a more polar solvent to the eluent system can improve peak shape. For example, adding 1-2% methanol to your ethyl acetate/hexane mixture can help.
-
Reverse-Phase Chromatography: If your compound is highly polar, consider using reverse-phase (C18) chromatography. In this technique, a non-polar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).
Diagram 1: General Workflow for Purification of this compound
References
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 6. benchchem.com [benchchem.com]
- 7. Ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]
- 10. The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in CuAAC Reactions
Welcome to the technical support center for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for the robust synthesis of 1,2,3-triazoles.
Introduction: The Power and Pitfalls of Click Chemistry
The CuAAC reaction, a cornerstone of "click chemistry," is celebrated for its high efficiency, broad functional group tolerance, and mild reaction conditions.[1][2] It allows for the specific formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[1][2] Despite its reliability, achieving high yields can sometimes be challenging. This guide provides a structured approach to diagnosing and resolving common issues that lead to low product yield.
Initial Troubleshooting Workflow
Low or no product yield is the most common complaint in CuAAC reactions. Before diving into specific parameters, it's crucial to systematically assess the core components of the reaction. The following workflow provides a logical path to identify the root cause of the problem.
Frequently Asked Questions (FAQs) & In-Depth Troubleshooting
Q1: My reaction has a very low or zero yield. What's the most likely culprit?
A1: The most common cause of complete reaction failure is the inactivation of the copper(I) catalyst. The active catalytic species, Cu(I), is highly susceptible to oxidation to the inactive Cu(II) state, especially in the presence of dissolved oxygen.[3][4] It can also disproportionate into Cu(0) and Cu(II).[5]
Causality & Solution:
-
Oxygen Sensitivity: The presence of oxygen is detrimental. Copper(I) is readily oxidized, and this process can deplete the active catalyst.[5] Even when using a reducing agent like sodium ascorbate, oxygen will consume it, generate reactive oxygen species (ROS), and eventually lead to catalyst inactivation.[6]
-
Reducing Agent Degradation: Sodium ascorbate solutions are not stable and should always be prepared fresh before each reaction.[9] Oxidized ascorbate is ineffective at reducing Cu(II) to Cu(I).
-
Action: Prepare a fresh stock solution of sodium ascorbate in deoxygenated water or buffer immediately before setting up your reaction.[3]
-
Q2: I'm using a reducing agent, but the reaction is still sluggish. How can I improve my catalyst's performance and stability?
A2: Even with a reducing agent, the Cu(I) ion can be unstable or unavailable for catalysis. This is where stabilizing ligands become critical.
Causality & Solution:
-
Catalyst Stabilization: Ligands coordinate to the Cu(I) ion, protecting it from oxidation and disproportionation.[4][10] They also increase the catalyst's solubility and accelerate the reaction rate.[7][11]
-
Action: Incorporate a copper-chelating ligand into your reaction. The choice of ligand depends on your solvent system and application.
-
| Ligand | Key Properties | Recommended Use Case |
| THPTA | High water solubility, moderate reaction kinetics.[4] | Bioconjugation in aqueous buffers.[7][12] |
| BTTAA | Very high reaction kinetics, very high biocompatibility, moderate water solubility.[4] | In vivo and in vitro applications where speed and low toxicity are critical.[4] |
| TBTA | Very high organic solubility, very high reaction kinetics, but low biocompatibility.[4] | Organic synthesis.[12] |
Q3: What is the optimal order for adding reagents?
A3: The order of addition is crucial to ensure the proper formation of the active catalyst complex and to prevent premature side reactions.
Causality & Solution:
Adding the reducing agent last is a key principle.[7] If sodium ascorbate is added to the copper salt before the stabilizing ligand, the Cu(I) formed may precipitate or be less accessible, leading to lower activity. Premixing the copper salt and ligand allows for the formation of a stable, soluble complex.[3][7]
Recommended Protocol:
-
Prepare a premixed solution of the copper(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA).[3][7] Allow them to complex for a few minutes.
-
Add this catalyst-ligand solution to your mixture of azide and alkyne substrates.
-
Initiate the reaction by adding the freshly prepared reducing agent (e.g., sodium ascorbate).[7]
Q4: I'm observing a side product, or my starting material is being consumed without forming the triazole. What could be happening?
A4: The most common side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne, often called Glaser coupling.[3] This reaction is also catalyzed by copper and consumes your alkyne starting material, forming a diyne byproduct.
Causality & Solution:
-
Glaser Coupling: This side reaction is promoted by the presence of oxygen and Cu(II).[5] It competes with the desired cycloaddition for both the alkyne and the copper catalyst.
-
Action: The same strategies used to protect the Cu(I) catalyst will also suppress Glaser coupling. Ensure thorough deoxygenation of your reaction mixture and use a sufficient excess of the reducing agent (sodium ascorbate) to keep the copper in the +1 oxidation state.[1][8] Using a stabilizing ligand also helps to minimize this side reaction.
-
Q5: How do solvent, pH, and temperature affect my reaction?
A5: These parameters are highly influential and often need to be optimized for specific substrates.
-
Solvent: CuAAC is remarkably versatile and works in a wide range of solvents, including water, DMSO, DMF, THF, and alcohols.[7][13] Water is often an excellent choice and can even accelerate the reaction.[1] For substrates with poor aqueous solubility, co-solvents like DMSO or DMF (up to 10%) can be beneficial.[8] Avoid using acetonitrile, as it can coordinate strongly to Cu(I) and inhibit catalysis.[13]
-
pH: For most applications, a pH range of 7.0-7.5 is a good starting point.[14] The reaction is generally robust between pH 4 and 12.[1][15] Buffers like phosphate, HEPES, or MOPS are commonly used.[16] Avoid Tris buffer, as it can act as an inhibitory ligand for copper.[16][17]
-
Temperature: Most CuAAC reactions proceed efficiently at room temperature.[3] If the reaction is slow, particularly with sterically hindered substrates, gentle heating to 40-50°C can significantly improve the rate and yield.[3][8]
Standardized Protocol for a Trial CuAAC Reaction
This protocol provides a robust starting point for optimization.
1. Preparation of Stock Solutions:
-
Azide: 10 mM in a suitable deoxygenated solvent (e.g., DMSO, water).
-
Alkyne: 10 mM in a suitable deoxygenated solvent (e.g., DMSO, water).
-
Copper(II) Sulfate (CuSO₄): 20 mM in deoxygenated water.[3]
-
Sodium Ascorbate: 100 mM in deoxygenated water (must be prepared fresh ).[3]
2. Reaction Setup (for a 100 µL final volume):
-
In a clean microcentrifuge tube, combine:
-
10 µL of 10 mM Azide solution (final concentration: 1 mM)
-
12 µL of 10 mM Alkyne solution (final concentration: 1.2 mM, a 1.2-fold excess)
-
Deoxygenated buffer/solvent to bring the volume to 87.5 µL.
-
-
In a separate tube, prepare the catalyst premix:
-
2.5 µL of 20 mM CuSO₄ solution
-
5.0 µL of 50 mM THPTA solution (maintains a 5:1 ligand-to-copper ratio)[16]
-
-
Add the 7.5 µL of catalyst premix to the tube containing the azide and alkyne. Mix gently.
-
Initiate the reaction by adding 5 µL of the freshly prepared 100 mM sodium ascorbate solution (final concentration: 5 mM).[3][16]
-
Cap the tube, mix gently, and allow the reaction to proceed at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Click reaction ligands | BroadPharm [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. jenabioscience.com [jenabioscience.com]
- 17. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Catalyst Poisoning in Ethyl 1H-1,2,3-triazole-4-carboxylate Synthesis
Welcome to the technical support center for the synthesis of ethyl 1H-1,2,3-triazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who utilize the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction and may encounter issues with catalyst performance. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you diagnose, troubleshoot, and prevent catalyst poisoning, ensuring the efficiency and reproducibility of your synthesis.
Section 1: Understanding the Foundation - The CuAAC Catalytic Cycle
Before troubleshooting, it is crucial to understand the mechanism of the reaction you are performing. The synthesis of this compound from ethyl propiolate and an azide source is a cornerstone example of "Click Chemistry."[1]
Question 1: What is the primary catalytic reaction for synthesizing this compound?
Answer: The most efficient and widely used method is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly valued for its reliability, specificity, and mild reaction conditions.[1][2] It joins an alkyne (ethyl propiolate) and an azide to exclusively form the 1,4-disubstituted triazole isomer.[3]
Question 2: What is the active catalytic species and how is it generated?
Answer: The active catalyst is the copper(I) ion (Cu⁺).[1][4] Although Cu(I) salts like CuI or CuBr can be used directly, they are prone to oxidation. Therefore, it is far more common to generate the Cu(I) species in situ from a stable, inexpensive copper(II) precursor, such as copper(II) sulfate (CuSO₄).[5] A reducing agent, most commonly sodium ascorbate, is added to the reaction mixture to reduce Cu(II) to the active Cu(I) state and maintain a reducing environment that prevents its re-oxidation.[1][6]
Section 2: FAQs - Diagnosing Catalyst Poisoning
Catalyst poisoning refers to the deactivation of a catalyst by a chemical substance, which binds to the active sites.[7] In CuAAC, this means that a contaminant is interfering with the copper(I) center.
Question 3: My reaction is sluggish or has failed completely. How do I know if catalyst poisoning is the cause?
Answer: While other factors like incorrect stoichiometry or temperature can affect the reaction, catalyst poisoning has several distinct symptoms:
-
Stalled Reaction: The reaction proceeds initially but stops before completion, even with extended reaction times.
-
Low or No Conversion: A significant amount of starting material remains unreacted.[8]
-
Appearance of Side Products: You may observe the formation of alkyne homocoupling products (diynes), which can occur when the desired cycloaddition is inhibited.
-
Inconsistent Results: The reaction works on some days but fails on others, suggesting a variable contaminant in a shared reagent or solvent.
Question 4: What are the most common catalyst poisons in a CuAAC reaction?
Answer: The copper(I) catalyst is a soft Lewis acid, making it susceptible to poisoning by soft Lewis bases. The primary culprits are:
-
Oxygen: Dissolved molecular oxygen readily oxidizes the active Cu(I) to the inactive Cu(II) state. This is the most frequent cause of reaction failure and is technically a catalyst deactivation pathway rather than poisoning by an external substance.[5]
-
Sulfur Compounds: Thiols (mercaptans), sulfides, and disulfides are potent poisons.[9][10] They can be present as trace impurities in reagents (like DMF) or starting materials. Sulfur binds strongly and often irreversibly to the copper center.[11]
-
Coordinating Amines and Phosphines: While some nitrogen-based ligands are used to stabilize the catalyst, unintended impurities like residual ethylenediamine or triphenylphosphine from prior synthetic steps can act as strong chelating agents, sequestering the copper and rendering it catalytically inactive.
-
Halide Impurities: Although copper halides are sometimes used as catalyst precursors, high concentrations of extraneous halide ions (especially iodide) can lead to the formation of inactive copper complexes.
Section 3: Troubleshooting Guide - A Step-by-Step Approach
A systematic approach is the key to efficiently resolving issues of catalyst poisoning.
Question 5: I suspect my catalyst is poisoned. What is the first step in troubleshooting?
Answer: Start with the simplest and most common sources of error before moving to more complex analyses. Follow a logical workflow to isolate the problem.
Question 6: How can I identify the specific source of the poison?
Answer: Once you have ruled out procedural errors (like atmosphere control), you must systematically test your reagents. The best method is to run a series of small-scale control reactions where you substitute one component at a time with a fresh, high-purity, or newly purified sample.
| Potential Poison | Likely Source(s) | Recommended Action & Verification |
| Oxygen | Inadequately degassed solvent; leaky reaction vessel/septum. | Action: Re-run the experiment after degassing the solvent via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes.[12][13] Verification: A successful reaction under strictly anaerobic conditions confirms oxygen as the culprit. |
| Sulfur Compounds | Solvents (especially DMF), starting materials with sulfur-containing functional groups, contaminated glassware. | Action: Use a fresh bottle of high-purity, anhydrous solvent. If a starting material is suspected, purify it via recrystallization or chromatography. Verification: Run the reaction with the purified component. A successful run implicates the original batch. |
| Amine/Phosphine | Carryover from previous synthetic steps. | Action: Purify the contaminated starting material (alkyne or azide) via column chromatography or distillation to remove the coordinating impurity. Verification: Use the purified material in a control reaction. |
| Heavy Metals | Low-grade reagents, contaminated water. | Action: Switch to higher-grade reagents (e.g., ACS grade or higher). Use deionized, distilled water. Verification: A successful reaction with high-purity reagents points to contamination in the previous set. |
Section 4: Protocols for Prevention and Mitigation
The most effective strategy is not to solve poisoning but to prevent it from occurring.
Question 7: How can I prevent catalyst poisoning in my future experiments?
Answer: Incorporate the following protocols into your standard workflow.
Protocol 1: Reagent and Solvent Purification
-
Solvents: Always use high-purity, anhydrous solvents from a reputable supplier. If a bottle has been open for a long time, consider purchasing a new one. For reactions highly sensitive to trace impurities, consider passing the solvent through a column of activated alumina immediately before use.
-
Starting Materials (Solids): If you suspect contamination in a solid reagent (e.g., your azide precursor), recrystallize it from an appropriate solvent.
-
Starting Materials (Liquids): If your alkyne or a liquid azide precursor is suspect, consider distillation.
-
Water: If water is used as a solvent or co-solvent, it must be deionized and distilled to ensure it is free from metal ion contaminants.
Protocol 2: Establishing and Maintaining an Inert Atmosphere
This protocol is critical for preventing the oxidation of Cu(I) to Cu(II).
-
Glassware: Ensure all glassware is thoroughly cleaned and oven-dried to remove moisture and organic residues.
-
Solvent Degassing:
-
Freeze-Pump-Thaw (Recommended): Place the solvent in a flask with a sidearm, freeze it using liquid nitrogen, and evacuate the headspace with a vacuum pump. Close the sidearm, remove the flask from the nitrogen, and allow it to thaw. Repeat this process at least three times.
-
Sparging (Alternative): Bubble a steady stream of an inert gas (argon or nitrogen) through the solvent via a long needle for at least 30-60 minutes.[12][14]
-
-
Reaction Setup:
-
Combine all solid reagents (CuSO₄, sodium ascorbate, azide/alkyne) in the reaction flask.
-
Seal the flask with a rubber septum.
-
Using a needle connected to a vacuum/inert gas manifold, evacuate the flask and backfill with inert gas. Repeat this cycle three times.
-
Add the degassed solvent(s) and liquid reagents via syringe. Maintain a positive pressure of inert gas (e.g., using a balloon) throughout the reaction.[13]
-
Question 8: Can a poisoned catalyst be regenerated?
Answer: For homogeneous CuAAC reactions, regeneration is generally not feasible or practical. Once the copper ion is irreversibly bound by a poison like a thiol, it is difficult to remove the poison without disrupting the entire reaction. The focus must be on prevention. In cases involving heterogeneous or supported copper catalysts, regeneration through washing or thermal treatment may be possible, but this requires specific protocols tailored to the catalyst and support material.[15]
Section 5: Advanced Analytical Characterization
If systematic troubleshooting fails to identify the poison, advanced analytical techniques may be required.
Question 9: What advanced analytical techniques can confirm catalyst poisoning?
Answer: These techniques are typically performed by specialized analytical laboratories and can provide definitive evidence of specific contaminants.[16]
| Technique | What It Measures | Application in Poisoning Detection |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separates and identifies volatile and semi-volatile organic compounds.[7][9] | Ideal for detecting and identifying trace organic poisons like residual sulfur-containing solvents (e.g., DMSO) or other volatile impurities in your starting materials or solvents. |
| ICP-MS/OES (Inductively Coupled Plasma - Mass Spec / Optical Emission Spec) | Detects and quantifies trace elements with very high sensitivity.[8][16] | Can detect heavy metal poisons (e.g., lead, mercury, arsenic) in your catalyst precursors, reagents, or solvents. |
| XPS (X-ray Photoelectron Spectroscopy) | Determines the elemental composition and chemical state of elements on the surface of a material.[17] | Primarily used for analyzing poisoned heterogeneous (solid-supported) catalysts to identify the elements that have deposited on the surface. |
| XRD (X-ray Diffraction) | Identifies the crystalline phases of a solid material.[16] | Useful for heterogeneous catalysts to determine if a new crystalline phase, such as a metal sulfide, has formed on the catalyst surface due to poisoning.[16] |
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Gulf Bio Analytical [gulfbioanalytical.com]
- 8. How to detect catalyst poisoning in hydrotreaters [eureka.patsnap.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. The other sulfides: Organic sulfur species in amine solvents | Gas Processing & LNG [gasprocessingnews.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. interchim.fr [interchim.fr]
- 15. Greener synthesis of 1,2,3-triazoles using a copper(i)-exchanged magnetically recoverable β-zeolite as catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Catalyst Poisoning Testing [intertek.com]
- 17. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
Technical Support Center: Removal of Copper Catalyst from Ethyl 1H-1,2,3-triazole-4-carboxylate
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of residual copper catalysts from "ethyl 1H-1,2,3-triazole-4-carboxylate" synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. The persistence of copper impurities is a frequent challenge that can compromise the purity of the final product and interfere with subsequent biological assays or synthetic steps. This document offers in-depth, field-proven solutions to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: Why is my purified this compound still showing a green or blue tint?
A green or blue coloration in your final product is a strong indicator of residual copper contamination. This can occur even after standard purification methods like column chromatography. The triazole product itself can chelate copper ions, making them difficult to remove.[1][2]
Q2: I've performed an aqueous wash, but the copper contamination persists. What should I do next?
A simple water wash is often insufficient to remove copper complexed with the triazole. More effective methods involve using aqueous solutions of chelating agents or ammonia.[3][4] This guide provides detailed protocols for these advanced washing techniques.
Q3: Is column chromatography alone sufficient for removing copper catalysts?
While standard silica gel column chromatography can separate the triazole product from polar copper salts, it is not always completely effective, especially if the copper is strongly chelated by the product.[1][3] It is often used in conjunction with a pre-purification step like an aqueous wash with a chelating agent.
Q4: Can I avoid this purification issue altogether?
Employing a solid-supported (heterogeneous) copper catalyst can simplify the removal process, as the catalyst can be filtered off at the end of the reaction.[3][5][6] This can significantly reduce the amount of copper in the crude product, making subsequent purification easier.
Troubleshooting Guides: Question & Answer Format
Issue 1: Ineffective Copper Removal with Aqueous Washes
Q: I've washed my organic layer containing the product with water and brine, but the organic layer remains colored, and analysis shows significant copper content. What is causing this and how can I fix it?
A: Cause and Solution
The issue likely stems from the strong coordination of copper ions (both Cu(I) and Cu(II)) to the nitrogen atoms of the triazole ring.[1] This complexation renders the copper more soluble in the organic phase and resistant to removal by simple aqueous washes. To overcome this, you must use a solution that can more effectively compete for and sequester the copper ions.
Recommended Solutions:
-
Aqueous Wash with Chelating Agents: Washing the organic layer with an aqueous solution of a strong chelating agent is a highly effective method.[3][4]
-
EDTA Wash: Ethylenediaminetetraacetic acid (EDTA) is a powerful and widely used chelating agent for copper.[7][8] A wash with a 0.1 M aqueous solution of the disodium salt of EDTA is a common practice.[3]
-
Citric Acid Wash: As a natural and eco-friendly alternative, citric acid can also be effective, particularly at lower pH levels.[7]
-
-
Ammonia/Ammonium Chloride Wash: An aqueous solution of ammonia or ammonium chloride can effectively remove copper by forming a water-soluble tetraamminecopper(II) complex, which is intensely blue.[4][9]
Experimental Protocol: Enhanced Aqueous Wash for Copper Removal
-
After the CuAAC reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the mixture to a separatory funnel.
-
Add an equal volume of a 0.1 M aqueous solution of disodium EDTA or a saturated aqueous solution of ammonium chloride.
-
Shake the funnel vigorously for 1-2 minutes. You may observe the aqueous layer turning blue, indicating the formation of the copper complex.[4]
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the wash 2-3 times, or until the aqueous layer is colorless.[4]
-
Wash the organic layer with brine to remove any remaining aqueous-soluble components.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Issue 2: Persistent Copper Contamination After Column Chromatography
Q: I've performed an enhanced aqueous wash followed by silica gel column chromatography, but my final product is still contaminated with copper. Why is this happening and what are my options?
A: Cause and Solution
If copper persists even after these steps, it suggests a very strong interaction between your specific triazole product and the copper ions. In some cases, the copper-triazole complex may co-elute with the desired product on the silica gel.
Recommended Solutions:
-
Filtration through a Plug of Silica Gel or Alumina: For a quicker purification, passing the crude reaction mixture (after an initial aqueous wash) through a short plug of silica gel or alumina can be effective.[3][4] The more polar copper salts and complexes will be retained, while the less polar product elutes.
-
Use of a Chelating Resin: Stirring the crude product in a suitable organic solvent with a chelating resin, such as Chelex 100, can effectively sequester the copper.[10] The resin can then be simply filtered off.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to remove trace impurities, including residual copper complexes.
Visualization of the Decision-Making Process
Below is a workflow to guide the selection of the appropriate copper removal strategy.
Caption: Decision workflow for copper catalyst removal.
Data Summary Table
| Method | Principle | Typical Reagents | Efficiency | Notes |
| Aqueous Wash with Chelating Agent | Forms a water-soluble copper complex. | 0.1 M EDTA solution, Saturated NH₄Cl/NH₄OH solution.[3][9] | High | Often sufficient as a primary purification step. |
| Silica Gel Chromatography | Separates based on polarity. | Silica gel | Moderate to High | May not be fully effective for strongly chelated copper.[1][3] |
| Filtration through a Plug | Adsorption of polar impurities. | Silica gel, Alumina | Moderate | A rapid, less resolving alternative to full chromatography.[3][4] |
| Chelating Resin | Solid-phase extraction of copper. | Chelex 100 or similar iminodiacetic acid resins.[10] | Very High | Excellent for stubborn contamination; requires filtration to remove the resin. |
| Recrystallization | Purification based on differential solubility. | Various organic solvents | High | Only applicable to solid products; excellent for final polishing. |
| Use of Heterogeneous Catalyst | Catalyst is in a different phase from the reaction mixture. | Solid-supported copper catalysts.[3][5] | N/A (Preventative) | Simplifies workup to a simple filtration. |
References
- 1. researchgate.net [researchgate.net]
- 2. Sciencemadness Discussion Board - Click Chemistry - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. biolmolchem.com [biolmolchem.com]
- 6. Electrolytic copper as cheap and effective catalyst for one-pot triazole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Best Chelating Agents for Effective Copper Removal in Various Applications [thinkdochemicals.com]
- 8. echemi.com [echemi.com]
- 9. Workup [chem.rochester.edu]
- 10. reddit.com [reddit.com]
Technical Support Center: Navigating Regioselectivity in 1,2,3-Triazole Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource is designed to provide expert guidance on overcoming the common and complex challenges associated with controlling regioselectivity in 1,2,3-triazole synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the regioselective success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why does the thermal Huisgen 1,3-dipolar cycloaddition produce a mixture of 1,4- and 1,5-regioisomers?
The thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a concerted pericyclic reaction.[1][2] The lack of regioselectivity arises from the similar energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) interactions for both possible orientations of the azide and the alkyne.[3] This results in two competing transition states that lead to the formation of both the 1,4- and 1,5-disubstituted 1,2,3-triazole isomers.[4][5] The reaction often requires high temperatures, which can further diminish any slight electronic or steric preference for one isomer over the other.[3][6]
Q2: How does the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) achieve high 1,4-regioselectivity?
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry" and proceeds via a stepwise mechanism, which is fundamentally different from the concerted thermal reaction.[4][7][8] The high regioselectivity for the 1,4-isomer is a direct consequence of this mechanism.[8][9][10] The currently accepted mechanism involves the formation of a copper acetylide intermediate.[4][11][12] This intermediate then coordinates with the azide, and subsequent cyclization occurs in a directed manner, leading exclusively to the 1,4-disubstituted product.[4][12] Kinetic studies have suggested a second-order dependence on the copper concentration, pointing to a dinuclear copper intermediate in the kinetically favored pathway.[7][8][12]
Q3: What is the best method for synthesizing 1,5-disubstituted 1,2,3-triazoles?
For the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the method of choice.[9][13][14] Ruthenium catalysts, such as pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) complexes, promote the reaction between azides and terminal alkynes to selectively yield the 1,5-isomer.[9][13] Unlike CuAAC, RuAAC can also be employed with internal alkynes to produce fully substituted 1,2,3-triazoles.[9][13]
Q4: Can I use internal alkynes in CuAAC and RuAAC reactions?
CuAAC: The standard CuAAC reaction is generally not effective for internal alkynes.[9][15] The mechanism relies on the formation of a terminal copper acetylide, which is not possible with internal alkynes.
RuAAC: Yes, RuAAC is a versatile method that can be used with both terminal and internal alkynes.[9][13] When internal alkynes are used, the reaction produces fully substituted (1,4,5-trisubstituted) 1,2,3-triazoles.[13] However, the regioselectivity with unsymmetrical internal alkynes can be variable and is influenced by both steric and electronic factors of the alkyne substituents.[13][16][17]
Troubleshooting Guides
Issue 1: Poor or No Yield in a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.
Potential Causes & Solutions:
-
Inactive Copper(I) Catalyst: The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state.
-
Ligand Issues: While some CuAAC reactions can proceed without a ligand, ligands can stabilize the Cu(I) catalyst and accelerate the reaction.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield.
-
Troubleshooting: A variety of solvents can be used, including water, t-BuOH, DMSO, and DMF, often as mixtures.[4] For biomolecules, aqueous solvent systems are preferred. Ensure your reactants are soluble in the chosen solvent system.
-
-
Incompatible Functional Groups: Although CuAAC is known for its high functional group tolerance, some groups can interfere with the catalyst.
-
Troubleshooting: Thiols are known to poison the CuAAC catalyst.[8] If your substrate contains a thiol group, it may need to be protected prior to the cycloaddition reaction.
-
-
Reactant Preparation:
-
Dissolve the alkyne (1.0 equiv) and azide (1.0-1.2 equiv) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1).
-
-
Catalyst Preparation (in a separate vial):
-
Prepare a fresh solution of sodium ascorbate (0.2-0.3 equiv) in water.
-
Prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv) in water.
-
-
Reaction Assembly:
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution.
-
Then, add the copper(II) sulfate solution. A color change is often observed.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Issue 2: Formation of Both 1,4- and 1,5-Regioisomers in a Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Reaction.
Potential Causes & Solutions:
-
Catalyst Choice: The choice of ruthenium catalyst and its ligands can influence regioselectivity.
-
Troubleshooting: For the synthesis of 1,5-disubstituted triazoles from terminal alkynes, [CpRuCl(PPh₃)₂] or [CpRuCl(COD)] are highly effective catalysts.[13] If you are observing a mixture of isomers, ensure the purity of your catalyst.
-
-
Reaction Conditions: Temperature and solvent can play a role in the regiochemical outcome.
-
Troubleshooting: RuAAC reactions are often carried out at elevated temperatures. However, for some substrates, running the reaction at a lower temperature may improve selectivity. The choice of solvent can also be critical; for instance, hydrogen bonding between a propargylic alcohol and a chloride ligand on the catalyst can enhance regioselectivity.[16]
-
-
Substrate Effects (for internal alkynes): With unsymmetrical internal alkynes, a mixture of regioisomers is more common. The regioselectivity is governed by a combination of steric and electronic factors.
-
Troubleshooting: Analyze the electronic properties of your alkyne substituents. The reaction mechanism involves the formation of a six-membered ruthenacycle, where the first C-N bond forms between the more electronegative carbon of the alkyne and the terminal nitrogen of the azide.[9][13] Consider if modifying the electronic nature of the alkyne substituents is feasible to favor one regioisomer.
-
| Catalyst System | Predominant Isomer | Alkyne Substrate Scope | Key Advantages |
| Thermal (uncatalyzed) | Mixture of 1,4- and 1,5- | Terminal and Internal | Metal-free |
| Copper(I) | 1,4-disubstituted | Terminal | High regioselectivity, mild conditions, "click" reaction |
| Ruthenium(II) | 1,5-disubstituted | Terminal and Internal | Access to 1,5-isomers, tolerates internal alkynes |
Mechanistic Insights and Visualization
The distinct regiochemical outcomes of CuAAC and RuAAC are a direct result of their different catalytic cycles.
Diagram: Catalytic Cycle of CuAAC
Caption: Simplified catalytic cycle for the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Diagram: Catalytic Cycle of RuAAC
Caption: Simplified catalytic cycle for the Ru-catalyzed azide-alkyne cycloaddition (RuAAC).
Decision-Making Workflow for Regioselective Triazole Synthesis
Caption: Decision tree for selecting the appropriate method for 1,2,3-triazole synthesis.
References
- 1. ijrpc.com [ijrpc.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. benchchem.com [benchchem.com]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Chemistry [organic-chemistry.org]
- 10. Versatile Synthetic Platform for 1,2,3-Triazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 14. Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Optimizing reaction conditions for "ethyl 1H-1,2,3-triazole-4-carboxylate" synthesis
An in-depth guide to optimizing reaction conditions for the synthesis of "ethyl 1H-1,2,3-triazole-4-carboxylate".
Technical Support Center: Synthesis of this compound
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and adapt the synthesis for your specific needs.
The primary and most efficient route to this molecule is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[][2] This reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne to selectively yield the 1,4-disubstituted 1,2,3-triazole.[2][3] For our target molecule, the reactants are typically sodium azide (or an in-situ generated organic azide) and ethyl propiolate.[4][5]
Safety First: Critical Handling of Azide Reagents
Before beginning any experiment, it is imperative to understand the hazards associated with the reagents.
Question: What are the primary hazards of sodium azide (NaN₃) and how should it be handled?
Answer: Sodium azide (NaN₃) is a particularly hazardous substance due to its high acute toxicity and potential to form explosive compounds.[6]
-
Toxicity: It is highly toxic if ingested, inhaled, or absorbed through the skin.[6][7] Azides can inhibit cytochrome oxidase, similar to cyanides, blocking oxygen transport in the blood.[7] Always handle sodium azide in a certified chemical fume hood.[8]
-
Explosion Hazard: While sodium azide itself is thermally stable up to about 275 °C, it reacts with heavy metals (e.g., lead, copper, silver, mercury) to form highly shock-sensitive and explosive heavy metal azides.[9] This is critically important for disposal; never pour azide solutions down a drain , as they can react with lead or copper pipes.[9]
-
Reaction with Acids: Contact with acids will form the highly toxic, volatile, and explosive hydrazoic acid (HN₃) gas.[7][9] Store sodium azide away from all acids.
Mandatory Safety Precautions:
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical safety goggles, and double-glove with standard nitrile gloves (at least 4 mils thick).[6][8]
-
Handling: Use non-metal spatulas (e.g., ceramic or plastic) for weighing and transfer to avoid scratching the solid, which can cause detonation.[7][9]
-
Storage: Store in a cool, dry, dark location, clearly labeled as "ACUTELY TOXIC", and away from incompatible materials like acids, heavy metals, and chlorinated solvents.[6][7][8]
-
Spill Cleanup: For small solid spills, carefully sweep to minimize dust, cover with a paper towel, and dampen with alkaline water (pH >9) to prevent hydrazoic acid formation.[6][8] For solutions, use an absorbent material. All cleanup materials must be disposed of as hazardous waste.[6]
Frequently Asked Questions (FAQs)
Question: What is the mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)?
Answer: The CuAAC reaction proceeds through a different mechanism than the thermal Huisgen cycloaddition, which allows it to occur at room temperature with high regioselectivity.[2] The key is the presence of a Cu(I) catalyst. The currently accepted mechanism involves:
-
Formation of Copper Acetylide: The Cu(I) catalyst reacts with the terminal alkyne (ethyl propiolate) to form a copper acetylide intermediate.
-
Coordination: The azide coordinates to the copper center.
-
Cyclization: A stepwise cyclization occurs, forming a six-membered copper-containing intermediate.
-
Rearomatization and Protonolysis: The intermediate collapses to the stable triazole ring, regenerating the Cu(I) catalyst for the next cycle.
This catalytic cycle is significantly faster (rate accelerations of 10⁷ to 10⁸ have been observed) and specifically produces the 1,4-regioisomer, whereas the thermal reaction often yields a mixture of 1,4- and 1,5-isomers.[2]
Question: Why is a reducing agent like sodium ascorbate typically used with a CuSO₄ catalyst source?
Answer: The active catalyst is Cu(I). However, Cu(I) salts are often unstable and can disproportionate or oxidize to the inactive Cu(II) state, especially under aerobic conditions.[10] Copper(II) sulfate (CuSO₄) is a stable, inexpensive, and readily available source of copper. Sodium ascorbate is added in situ to reduce the Cu(II) to the catalytically active Cu(I) state.[11][12] It also acts as an oxygen scavenger, helping to protect the Cu(I) from re-oxidation during the reaction.[13]
Question: What is the role of a ligand in the CuAAC reaction?
Answer: While the reaction can proceed without a ligand, adding a chelating ligand like Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or sulfonated bathophenanthroline offers several key advantages:
-
Stabilization: Ligands stabilize the Cu(I) oxidation state, preventing both disproportionation and oxidation, which increases the catalyst's lifetime and efficiency.[13]
-
Solubility: Water-soluble ligands like THPTA are crucial for bioconjugation reactions or when using aqueous solvent systems, keeping the copper catalyst in solution.[11][14]
-
Rate Acceleration: Ligands can accelerate the reaction rate by facilitating the catalytic cycle.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Problem 1: My reaction shows low or no conversion to the desired triazole.
| Potential Cause | Recommended Solution(s) |
| Inactive Catalyst | The most common issue. The Cu(I) may have oxidized to Cu(II). Add a fresh portion of the reducing agent (e.g., sodium ascorbate). Ensure the reaction is adequately protected from air if running for extended periods, although with a good ligand/ascorbate system, this is less critical.[11][13] |
| Poor Reagent Quality | Ethyl propiolate can polymerize over time. Use freshly distilled or a newly purchased bottle. Ensure your azide source is pure and dry. |
| Insufficient Catalyst Loading | For many applications, Cu concentrations should be between 50 and 100 µM to achieve sufficient rates.[12] For preparative scale, 1-5 mol% of the copper source is typical. Increase catalyst loading if the reaction is sluggish. |
| Incorrect pH | The reaction is tolerant of a wide pH range (4-12), but extreme pH can affect reagent stability or catalyst activity.[2] Buffer the reaction if necessary, especially if acidic or basic functional groups are present. |
| Inhibitors Present | Certain functional groups, particularly thiols, can coordinate strongly to the copper catalyst and inhibit the reaction.[5][15] Ensure starting materials and solvents are free from such contaminants. |
Problem 2: My TLC/LC-MS shows multiple product spots or significant byproducts.
| Potential Cause | Recommended Solution(s) |
| Alkyne Dimerization (Glasner Coupling) | The presence of oxygen can promote the oxidative homocoupling of the terminal alkyne. This is more common when the catalyst is not well-stabilized. Ensure a sufficient amount of reducing agent is present and consider using a stabilizing ligand.[11] |
| Formation of 1,5-Regioisomer | While highly selective, trace amounts of the 1,5-isomer can form, especially at higher temperatures or if the Cu(I) concentration is very low. Confirm your catalyst system is active. The 1,4-isomer is the thermodynamically favored product in the CuAAC reaction. |
| Side Reactions of Starting Materials | Ethyl propiolate is a potent Michael acceptor and can react with nucleophiles other than the azide.[5][16] If your reaction mixture contains other nucleophiles (e.g., amines, thiols), they may compete with the azide. Ensure the purity of your starting materials and solvent. |
| Complex Mixture/Decomposition | High reaction temperatures can lead to the decomposition of sensitive functional groups or even the triazole ring itself.[17] If heating, run the reaction at a lower temperature for a longer duration and monitor by TLC. |
Problem 3: I'm having difficulty purifying the final product.
| Potential Cause | Recommended Solution(s) |
| Residual Copper | Copper can be difficult to remove and may cause peak broadening in NMR or interfere with downstream applications. After reaction completion, consider washing the organic extract with an aqueous solution of EDTA or ammonium hydroxide to chelate and remove residual copper. |
| Polarity of Product | The triazole ring is quite polar. The product may be difficult to elute from silica gel if it's "streaking" or retained. Consider using a more polar solvent system for column chromatography (e.g., ethyl acetate/methanol or dichloromethane/methanol). Sometimes, switching to a different stationary phase like alumina can be beneficial. |
| Co-elution of Byproducts | If a byproduct has a similar polarity to your desired product, separation by column chromatography can be challenging. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective alternative for purification. |
Visualized Workflows and Logic
A clear understanding of the experimental sequence and troubleshooting logic is key to success.
General Synthesis Workflow
Caption: Standard workflow for CuAAC synthesis.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield.
Experimental Protocols
Protocol 1: Standard Synthesis of this compound
This protocol is a robust starting point for laboratory-scale synthesis.
Materials:
-
Sodium azide (NaN₃)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Solvent: 1:1 mixture of tert-Butanol and Water
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (1.05 eq) in the t-BuOH/H₂O (1:1) solvent mixture.
-
Addition of Alkyne: To the stirring solution, add ethyl propiolate (1.0 eq).
-
Catalyst Preparation: In a separate small vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (0.02 eq, 2 mol%) in a minimum amount of water.
-
Initiation: Add the CuSO₄ solution to the main reaction flask, followed immediately by a freshly prepared aqueous solution of sodium ascorbate (0.10 eq, 10 mol%). The solution may turn from pale blue to a yellowish or heterogeneous mixture.
-
Reaction: Allow the reaction to stir vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alkyne spot has been completely consumed (typically 2-8 hours).
-
Workup: Once the reaction is complete, add water to the flask to dissolve any salts. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid/oil by flash column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) or by recrystallization to afford the pure this compound as a white crystalline solid.[19]
Optimized Reaction Parameters
The following table provides a summary of recommended starting conditions for optimizing the CuAAC reaction.[11][12]
| Parameter | Recommended Range/Value | Rationale |
| Cu(II) Source | 1-5 mol% | Provides sufficient catalytic activity without excessive copper contamination. |
| Reducing Agent | 5-10 mol% (Sodium Ascorbate) | Ensures complete reduction of Cu(II) and maintains the Cu(I) state throughout the reaction. |
| Ligand (optional) | 1.1-5 eq relative to Copper | Stabilizes the Cu(I) catalyst, preventing oxidation and disproportionation. Excess ligand is well-tolerated.[12] |
| Solvent | t-BuOH/H₂O, DMF, DMSO, CH₃CN/H₂O | A variety of solvents work well. Aqueous co-solvents are common and green.[3][20] |
| Temperature | Room Temperature (20-25 °C) | The reaction is highly exothermic and proceeds efficiently at room temperature, minimizing side reactions.[2] |
| Stoichiometry | 1.0 eq Alkyne : 1.05-1.1 eq Azide | A slight excess of the azide component ensures complete consumption of the more valuable alkyne. |
References
- 2. Click Chemistry [organic-chemistry.org]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scholarship.richmond.edu [scholarship.richmond.edu]
- 6. uthsc.edu [uthsc.edu]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jenabioscience.com [jenabioscience.com]
- 13. [PDF] Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Ethyl propiolate: properties, applications as analytical reagent and safety_Chemicalbook [chemicalbook.com]
- 16. Ethyl Propiolate [drugfuture.com]
- 17. benchchem.com [benchchem.com]
- 18. Ethyl propiolate: A Versatile Compound with Applications in Pyrazole Synthesis and Gasoline Additives_Chemicalbook [m.chemicalbook.com]
- 19. innospk.com [innospk.com]
- 20. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
Technical Support Center: Preventing Byproduct Formation in Triazole Synthesis
<
Welcome to the Technical Support Center for Triazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who utilize triazole moieties in their work. We will delve into the common challenges encountered during synthesis, specifically focusing on the prevention of byproduct formation. Our approach is rooted in a deep understanding of reaction mechanisms to provide not just solutions, but the rationale behind them.
Frequently Asked Questions (FAQs)
Q1: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is yielding significant amounts of a homocoupled alkyne byproduct (Glaser coupling). What is causing this and how can I prevent it?
A1: Understanding the Root Cause: The Role of Oxygen and Cu(II)
The formation of a diyne byproduct through oxidative homocoupling, known as the Glaser coupling, is a frequent issue in CuAAC reactions. This side reaction is primarily caused by the oxidation of the catalytically active copper(I) [Cu(I)] species to the inactive copper(II) [Cu(II)] state, a process often facilitated by dissolved oxygen in the reaction mixture.[1][2] Cu(II) ions can then promote the unwanted coupling of two terminal alkyne molecules.[2]
Troubleshooting & Prevention Protocol:
-
Deoxygenation is Critical: Before initiating the reaction, thoroughly degas all solvents and reagent solutions. This can be achieved by bubbling an inert gas (argon or nitrogen) through the liquid for 15-30 minutes or by using several freeze-pump-thaw cycles for more sensitive reactions. Running the reaction under an inert atmosphere is essential to minimize oxygen ingress.[3]
-
In Situ Generation of Cu(I): Instead of using Cu(I) salts directly, which can be unstable, generate Cu(I) in situ. A common and effective method is the reduction of a Cu(II) salt, such as copper(II) sulfate (CuSO₄), with a reducing agent like sodium ascorbate.[4][5] The continuous presence of a slight excess of the reducing agent helps to maintain the copper catalyst in its active Cu(I) state throughout the reaction, counteracting any residual oxygen.[1][5]
-
Utilize a Ligand: The use of a stabilizing ligand is highly recommended. Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) chelate the Cu(I) ion. This chelation not only protects the copper from oxidation but also prevents the formation of undesirable polynuclear copper(I) acetylides and can accelerate the desired cycloaddition.[2][4][6]
-
Control Reaction Stoichiometry: Using a slight excess of the azide component relative to the terminal alkyne can favor the bimolecular cycloaddition over the alkyne homocoupling.[3]
Q2: My thermal Huisgen cycloaddition is resulting in a mixture of 1,4- and 1,5-regioisomers. How can I achieve better regioselectivity?
A2: The Challenge of Uncatalyzed Cycloadditions
The classic thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne often proceeds with poor regioselectivity, yielding a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles.[4][5][7] This lack of selectivity arises because the frontier molecular orbital (HOMO-LUMO) energy differences for the two possible orientations of the dipole and dipolarophile are very similar, leading to both reaction pathways being energetically accessible.[5][6]
Strategies for Regiocontrol:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): For the specific synthesis of the 1,4-regioisomer , the copper(I)-catalyzed reaction is the premier solution. The mechanism of CuAAC proceeds through a copper-acetylide intermediate, which directs the reaction to exclusively form the 1,4-disubstituted product.[4][5][8] This reaction is highly efficient, often proceeding at room temperature with excellent yields.[7]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): To selectively obtain the 1,5-regioisomer , a ruthenium catalyst is the method of choice. Unlike the copper-catalyzed variant, the RuAAC mechanism does not involve a metal-acetylide intermediate and favors the formation of the 1,5-disubstituted triazole.[4][5] An additional advantage of RuAAC is its ability to accommodate both terminal and internal alkynes.[4][5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where metal catalysts are undesirable (e.g., in biological systems), SPAAC offers a metal-free alternative. This reaction utilizes a strained cyclooctyne, which reacts readily with an azide to release ring strain.[8] While SPAAC is highly biocompatible, it typically yields a mixture of regioisomers.[8]
Comparative Overview of Catalyzed Cycloadditions:
| Catalyst System | Predominant Regioisomer | Alkyne Substrate Scope | Key Advantages |
| Copper(I) | 1,4-disubstituted[4][8] | Terminal Alkynes Only[4] | High yield, mild conditions, excellent regioselectivity. |
| Ruthenium | 1,5-disubstituted[4][5] | Terminal & Internal Alkynes[4] | Access to the complementary regioisomer, broader alkyne scope. |
| None (SPAAC) | Mixture of regioisomers[8] | Strained Cyclooctynes | Metal-free, highly biocompatible.[8] |
Q3: I am observing the formation of 1,3,4-oxadiazole as a major byproduct in my 1,2,4-triazole synthesis. What causes this and how can it be avoided?
A3: Competing Cyclization Pathways
The formation of a 1,3,4-oxadiazole byproduct is a common issue in certain synthetic routes to 1,2,4-triazoles, particularly those starting from hydrazides. This side reaction occurs due to a competing cyclization pathway.[9]
Troubleshooting & Prevention Protocol:
-
Strictly Anhydrous Conditions: The presence of water can promote the competing cyclization leading to the oxadiazole. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and ensure starting materials are thoroughly dried.[9]
-
Temperature Control: Lowering the reaction temperature can often favor the kinetic pathway leading to the desired triazole over the thermodynamic pathway that may form the oxadiazole byproduct.[9] Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC).
-
Choice of Reagents: The selection of the acylating or cyclizing agent can significantly influence the reaction outcome. Experiment with different reagents to find one that selectively promotes triazole formation.[9]
Experimental Workflows & Diagrams
Workflow: Minimizing Byproducts in a Typical CuAAC Reaction
This protocol outlines a standard procedure for a copper-catalyzed azide-alkyne cycloaddition designed to minimize common side reactions.
Materials:
-
Terminal Alkyne
-
Organic Azide
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Solvent (e.g., t-BuOH/H₂O 1:1 mixture)
-
Inert Gas (Argon or Nitrogen)
Step-by-Step Protocol:
-
Reagent Preparation: Prepare stock solutions of all reagents in the chosen solvent system.
-
Deoxygenation: Sparge each stock solution and the main reaction solvent with an inert gas for 15-30 minutes to remove dissolved oxygen.
-
Reaction Setup: In a clean, dry flask equipped with a magnetic stir bar, combine the terminal alkyne and the organic azide under an inert atmosphere.
-
Catalyst Premixing: In a separate vial, add the CuSO₄ solution, followed by the TBTA ligand solution. The solution should turn a light blue color. Then, add the sodium ascorbate solution. The color should disappear as Cu(II) is reduced to Cu(I).
-
Initiation: Add the freshly prepared catalyst mixture to the main reaction flask containing the alkyne and azide.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC until the starting materials are consumed.
-
Workup and Purification: Upon completion, the reaction mixture can be diluted and extracted. Residual copper can be removed by washing with an aqueous solution of a chelating agent like EDTA.[10] The final product is then purified, typically by column chromatography or recrystallization.[11]
Diagram: CuAAC Catalytic Cycle and Competing Glaser Coupling
The following diagram illustrates the desired catalytic cycle for the CuAAC reaction and the competing pathway that leads to the formation of the undesirable Glaser coupling byproduct.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Functionalization of Ethyl 1H-1,2,3-triazole-4-carboxylate
Welcome to the technical support center for ethyl 1H-1,2,3-triazole-4-carboxylate. As a Senior Application Scientist, I have designed this guide to address the common and complex challenges researchers encounter when modifying this versatile heterocyclic building block. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols grounded in established chemical principles.
Core Functionalization Pathways
The this compound scaffold offers several sites for chemical modification, each with its own set of challenges. The primary pathways include N-alkylation/arylation at the triazole ring, and transformations of the ester group via hydrolysis, amidation, or reduction.
Caption: Key functionalization routes for this compound.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causative analysis and actionable solutions.
Question 1: My N-alkylation reaction results in a mixture of N1 and N2 isomers with low overall yield. How can I improve the regioselectivity and efficiency?
Answer: This is the most common challenge. The 1,2,3-triazole ring exists as two tautomers, and alkylation can occur on either the N1 or N2 nitrogen, leading to a mixture of regioisomers. The outcome is a delicate balance between kinetic and thermodynamic control.
Causality:
-
Kinetic vs. Thermodynamic Control: The N1 position generally has a higher electron density, making it the kinetically favored site for alkylation (faster reaction, often at lower temperatures). However, the N2-substituted product is typically the thermodynamically more stable isomer.[1][2]
-
Influencing Factors: The ratio of N1 to N2 products is highly dependent on the choice of electrophile (alkylating agent), base, solvent, and reaction temperature.[2] Substituents at the C4 and C5 positions are also known to facilitate N2 functionalization.[2]
Solutions & Protocol Adjustments:
-
Favoring the N2 Isomer (Thermodynamic Product):
-
Temperature: Increase the reaction temperature. Higher temperatures provide the energy needed to overcome the activation barrier for the formation of the more stable N2 product, or to allow for the isomerization of the N1 product to the N2 product.
-
Base Selection: Use a moderate base like potassium carbonate (K₂CO₃). Strong, non-nucleophilic bases in polar aprotic solvents often favor N2 substitution.
-
Solvent Choice: Dimethylformamide (DMF) is a common and effective solvent for promoting N2 alkylation.[1][2]
-
-
Favoring the N1 Isomer (Kinetic Product):
-
Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature).
-
Reaction Time: Use shorter reaction times to isolate the initial kinetic product before it has a chance to isomerize.
-
-
Specialized Reagents for High N2 Selectivity:
Troubleshooting Workflow for N-Alkylation:
Caption: Troubleshooting workflow for regioselective N-alkylation.
| Parameter | Condition for N1 (Kinetic) | Condition for N2 (Thermodynamic) | Rationale |
| Temperature | Low (0 °C to RT) | High (80-120 °C) | High temp overcomes the barrier to the more stable product. |
| Base | Strong (e.g., NaH) | Moderate (e.g., K₂CO₃) | Base choice can influence the ionic character and reactivity of the triazolide anion. |
| Solvent | Aprotic (e.g., THF) | Polar Aprotic (e.g., DMF) | Polar aprotic solvents stabilize the transition state leading to the N2 product.[1] |
| Reaction Time | Short | Long | Longer times allow for equilibration to the thermodynamic product. |
Question 2: My ester hydrolysis (saponification) is incomplete or leads to decomposition. What's going wrong?
Answer: While saponification is a standard reaction, heterocyclic esters can present challenges, including resistance to hydrolysis or ring instability under harsh conditions.
Causality:
-
Incomplete Reaction: The electron-withdrawing nature of the triazole ring can deactivate the ester carbonyl towards nucleophilic attack, making hydrolysis sluggish. Insufficient base, low temperature, or short reaction times are common culprits.
-
Decomposition: Prolonged exposure to strong bases (like NaOH or KOH) at high temperatures can potentially lead to degradation of the triazole ring itself, although 1,2,3-triazoles are generally quite stable.
Solutions & Protocol Adjustments:
-
Drive the Reaction to Completion:
-
Choice of Base: Lithium hydroxide (LiOH) is often more effective than NaOH or KOH in mixed aqueous/organic solvent systems (e.g., THF/H₂O, Dioxane/H₂O) due to the coordination of the lithium ion.
-
Temperature: Gently heating the reaction (e.g., to 40-60 °C) can significantly increase the rate of hydrolysis.
-
Stoichiometry: Ensure you are using a sufficient excess of base (typically 1.5 to 3 equivalents) to drive the equilibrium towards the carboxylate salt.
-
-
Minimize Decomposition:
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. Avoid unnecessarily long reaction times once the ester is consumed.
-
Careful Workup: After the reaction is complete, cool the mixture in an ice bath before slowly acidifying with a dilute acid (e.g., 1M HCl) to a pH of ~2-3 to precipitate the carboxylic acid product. Rapid or uncooled acidification can cause unwanted side reactions.
-
Question 3: I'm trying to form an amide from the triazole carboxylic acid, but the yield is poor and I see unreacted starting material.
Answer: Amide bond formation is a dehydration reaction that requires activation of the carboxylic acid. Failure usually stems from inefficient activation, an unsuitable coupling agent, or side reactions.
Causality:
-
Poor Carboxylic Acid Activation: The carboxylic acid must be converted into a more electrophilic species (like an active ester) for the amine to attack. If the coupling agent is old, hydrated, or inappropriate for the substrate, this activation will fail.[4]
-
Base Issues: Most amide coupling reactions require a non-nucleophilic organic base (e.g., DIPEA, Et₃N) to neutralize the acid formed and to deprotonate the amine salt if it is used as a hydrochloride or trifluoroacetate salt. Incorrect stoichiometry or choice of base can stall the reaction.[5]
-
Steric Hindrance: If either the amine or the acid is sterically hindered, the reaction can be very slow.
Solutions & Protocol Adjustments:
-
Select the Right Coupling Reagent:
-
Uronium/Phosphonium Salts: Reagents like HATU , HBTU , or BOP are highly effective and commonly used for forming amides, including those in peptide synthesis.[4][6] They work by rapidly forming a highly reactive activated ester.
-
Carbodiimides: EDCI (often with an additive like HOBt or Oxyma ) is another excellent choice. The additive helps to suppress side reactions and improve yields.
-
-
Optimize Reaction Conditions:
-
Solvent: Use anhydrous polar aprotic solvents like DMF, DCM, or acetonitrile. Water will hydrolyze the activated intermediate.
-
Temperature: Most couplings proceed well at room temperature. Start the reaction at 0 °C, add the reagents, and then allow it to warm to room temperature and stir overnight.
-
Order of Addition: A standard procedure is to dissolve the carboxylic acid, amine, and base in the solvent, cool to 0 °C, and then add the coupling reagent.
-
Question 4: The reduction of my ethyl ester to the alcohol is either not working or gives a complex mixture of products.
Answer: The reduction of an ester to an alcohol requires a strong reducing agent. The main challenges are ensuring sufficient reducing power and maintaining the integrity of the triazole ring.
Causality:
-
Insufficient Reducing Power: Sodium borohydride (NaBH₄) is a mild reducing agent and often requires high temperatures or additives to reduce esters effectively.[7][8] It is primarily used for aldehydes and ketones.
-
Ring Reduction: While generally stable, the triazole ring could potentially be reduced under very harsh conditions, although this is less common than incomplete ester reduction.
-
Workup Issues: The workup for reactions involving metal hydrides like LiAlH₄ is critical. Improper quenching can lead to the formation of emulsions or loss of product.
Solutions & Protocol Adjustments:
-
Choice of Reducing Agent:
-
Lithium Aluminum Hydride (LiAlH₄): This is the most reliable reagent for reducing esters to primary alcohols. It is highly reactive and must be used under strictly anhydrous conditions (e.g., in dry THF or diethyl ether).[9]
-
Sodium Borohydride (NaBH₄): If a milder reagent is desired, NaBH₄ can be used, but it will likely require refluxing in a solvent like ethanol or the addition of a Lewis acid or other activating agent.[7][8] One study on related triazole diesters showed that NaBH₄ can be effective, particularly with longer reaction times or activating groups on the N1-substituent.[7][8]
-
-
Reaction and Workup Procedure (for LiAlH₄):
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the solvent (THF) is anhydrous.
-
Controlled Addition: Dissolve the ester in dry THF, cool the solution to 0 °C in an ice bath, and add the LiAlH₄ portion-wise. After addition, allow the reaction to warm to room temperature.
-
Fieser Workup: After the reaction is complete (monitor by TLC), cool the flask back to 0 °C and quench sequentially and slowly with:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water (where 'x' is the mass of LiAlH₄ used in grams). This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.
-
-
Frequently Asked Questions (FAQs)
Q: What are the key reactivity sites on this compound? A: There are three primary sites for reactivity:
-
The N-H proton on the triazole ring: This is acidic and can be deprotonated with a base to form a triazolide anion, which is a potent nucleophile for N-alkylation or N-arylation at the N1 or N2 positions.
-
The ester carbonyl carbon: This is an electrophilic site susceptible to attack by nucleophiles, leading to hydrolysis (with hydroxide), amidation (with amines, usually after activation), or reduction (with hydrides).
-
The triazole ring itself: While aromatic and generally stable, the ring can participate in certain metal-catalyzed cross-coupling reactions if functionalized with a halide, or potentially undergo cycloaddition reactions under specific conditions.
Q: Are there any specific safety precautions for handling this compound? A: this compound is a standard laboratory chemical.[10][11][] Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn. As with many nitrogen-rich heterocyclic compounds, it is prudent to avoid excessive heating of the neat compound to prevent potential energetic decomposition, although this is not a commonly reported hazard for this specific molecule.
Q: Can I perform aminolysis directly on the ethyl ester to form an amide? A: Direct aminolysis of unactivated ethyl esters is often difficult and inefficient, typically requiring high temperatures, high pressures, or specific catalysts, which can lead to side products. The more reliable and higher-yielding method is a two-step process: first, hydrolyze the ester to the carboxylic acid, and then couple the acid with the desired amine using a standard peptide coupling reagent.[6][13]
Validated Experimental Protocols
Protocol 1: Saponification to 1H-1,2,3-Triazole-4-carboxylic Acid
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a 2:1 mixture of THF and water.
-
Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 4-6 hours, or until TLC analysis (e.g., in 10% MeOH/DCM) shows complete consumption of the starting material.
-
Workup: Remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath.
-
Acidification: Slowly add 1M HCl with stirring until the pH of the solution is ~2. A white precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to yield the pure carboxylic acid.
Protocol 2: Amidation using HATU
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 1H-1,2,3-triazole-4-carboxylic acid (1.0 eq), the desired amine (or amine salt, 1.1 eq), and HATU (1.1 eq).
-
Solvent & Base: Dissolve the solids in anhydrous DMF. Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) dropwise. Note: If using a free amine instead of a salt, only 1.5 eq of DIPEA is needed.
-
Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[14][15]
Protocol 3: Reduction to (1H-1,2,3-Triazol-4-yl)methanol
-
Setup: To a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere (N₂ or Argon), add a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous THF. Cool the flask to 0 °C.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, or until TLC shows complete consumption of the starting material.
-
Quenching (Fieser Workup): Cool the reaction back to 0 °C. Cautiously and sequentially add the following dropwise:
-
'x' mL of water
-
'x' mL of 15% (w/v) aqueous NaOH
-
'3x' mL of water (where 'x' is the mass of LiAlH₄ used in grams).
-
-
Isolation: Stir the resulting slurry vigorously for 30 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with THF and ethyl acetate. Combine the filtrates and concentrate under reduced pressure. Purify the crude alcohol by column chromatography.[9]
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Regioselective Reduction of 1 H-1,2,3-Triazole Diesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carboxylic Acids to Alcohols - Chemistry Steps [chemistrysteps.com]
- 10. This compound|BLD Pharm [bldpharm.com]
- 11. Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate | C5H7N3O3 | CID 5270538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Amide synthesis by acylation [organic-chemistry.org]
- 14. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides exhibit selective cytotoxic activity at nanomolar doses towards human leukemic T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
"ethyl 1H-1,2,3-triazole-4-carboxylate" vs. 1,2,4-triazole derivatives in medicinal chemistry
<An In-Depth Comparative Guide for Medicinal Chemists: Ethyl 1H-1,2,3-Triazole-4-carboxylate vs. 1,2,4-Triazole Derivatives
In the landscape of medicinal chemistry, triazole isomers—five-membered heterocyclic rings containing three nitrogen atoms—stand out as privileged scaffolds. Their unique electronic properties, metabolic stability, and capacity for hydrogen bonding have cemented their roles in a multitude of therapeutic agents.[1] This guide provides a detailed comparison between two prominent classes of triazole-based compounds: derivatives of This compound and the broader family of 1,2,4-triazole derivatives . We will delve into their synthesis, structural nuances, and pharmacological profiles, supported by experimental data and protocols to inform rational drug design.
The Triazole Isomers: A Tale of Two Rings
The seemingly subtle difference in the arrangement of nitrogen atoms between 1,2,3- and 1,2,4-triazoles gives rise to distinct chemical personalities. This, in turn, dictates their synthetic accessibility, their roles as pharmacophores, and their interactions with biological targets.
-
1,2,3-Triazoles , particularly those derived from this compound, are often synthesized via the robust and highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[2][3] This reaction's reliability and mild conditions make it a favorite for creating libraries of compounds.[4]
-
1,2,4-Triazoles , on the other hand, are typically assembled through classical condensation reactions, such as the Einhorn-Brunner or Pellizzari reactions, which involve the reaction of hydrazines or their derivatives with compounds like diacylamines or amides and acylhydrazides.[5][6][7] These methods, while effective, can sometimes require harsher conditions and may lead to issues with regioselectivity.[8][9]
Synthetic Accessibility: A Key Differentiator
The choice between these two scaffolds often begins with synthetic feasibility. The CuAAC reaction for 1,2,3-triazoles is renowned for its high yields and tolerance of a wide range of functional groups, making this compound a versatile building block.[10][11] In contrast, the synthesis of 1,2,4-triazoles can be more challenging, though modern microwave-assisted protocols have significantly improved reaction times and yields.[6]
Caption: Comparative synthetic routes to 1,2,3- and 1,2,4-triazoles.
Pharmacological Profiles: Divergent Therapeutic Applications
Both 1,2,3- and 1,2,4-triazole derivatives boast a wide array of biological activities. However, a survey of FDA-approved drugs and clinical candidates reveals distinct therapeutic niches for each isomer.
1,2,4-Triazole Derivatives: A Clinical Powerhouse
The 1,2,4-triazole moiety is a well-established pharmacophore, particularly in the realm of antifungal and anticancer agents.[12][13] Its presence is prominent in numerous blockbuster drugs.
-
Antifungal Agents: A significant number of "azole" antifungals, such as Fluconazole and Itraconazole, feature a 1,2,4-triazole ring.[1][13] These drugs function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes.[14]
-
Anticancer Agents: Letrozole and Anastrozole are nonsteroidal aromatase inhibitors that contain a 1,2,4-triazole core.[15][16] They are used in the treatment of hormone-responsive breast cancer.
-
Other Applications: The 1,2,4-triazole scaffold is also found in antiviral (e.g., Ribavirin), anxiolytic (e.g., Alprazolam), and various other therapeutic agents.[13][17][18]
This compound Derivatives: Emerging Contenders
While perhaps not as prevalent in currently marketed drugs, the 1,2,3-triazole scaffold, often accessed through this compound, is a rapidly growing area of interest in drug discovery.[2][4] Its metabolic stability and ability to act as a bioisosteric replacement for other functional groups make it an attractive component in novel therapeutic agents.[3]
-
Diverse Biological Activities: Research has demonstrated that 1,2,3-triazole derivatives exhibit a broad spectrum of biological effects, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[2]
-
FDA-Approved Examples: Notable FDA-approved drugs containing the 1,2,3-triazole ring include the β-lactamase inhibitor Tazobactam and the cephalosporin antibiotic Cefatrizine.[2][19]
Comparative Biological Activity Data
The following table summarizes representative minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) values for derivatives of both triazole classes against various targets.
| Compound Class | Target Organism/Cell Line | Biological Activity | Potency (MIC/IC50) | Reference |
| 1,2,4-Triazole Derivatives | Candida albicans | Antifungal | MIC: 0.125 - 64 µg/mL | [20] |
| Staphylococcus aureus | Antibacterial | MIC: 3.125 µg/mL | [21] | |
| MCF-7 (Breast Cancer) | Anticancer | IC50: Varies widely | [15] | |
| Hela (Cervical Cancer) | Anticancer | IC50: Varies widely | [15] | |
| 1,2,3-Triazole Derivatives | Staphylococcus aureus | Antibacterial | - | [22] |
| Pseudomonas aeruginosa | Antibacterial | - | [22] | |
| Pancreatic Inflammation Enzymes | Anti-inflammatory | IC50: 7.9 - 19.3 µg/mL | [2] |
Note: The potency of derivatives can vary significantly based on their specific substitutions.
Experimental Protocols
To provide a practical context, we outline standardized protocols for the synthesis of a representative from each triazole class and a common assay for evaluating their biological activity.
Protocol 1: Synthesis of a 3,5-Disubstituted-1,2,4-Triazole via the Pellizzari Reaction
This protocol describes the synthesis of 3,5-diphenyl-1,2,4-triazole, a representative symmetrical 1,2,4-triazole.[6][9]
Materials:
-
Benzamide
-
Benzoylhydrazide
-
High-boiling solvent (e.g., nitrobenzene) or neat conditions
-
Ethanol (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine equimolar amounts of benzamide and benzoylhydrazide.
-
Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with stirring.
-
Maintain this temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
If the reaction was conducted neat, triturate the solid product with ethanol to remove impurities.
-
Purify the crude product by recrystallization from ethanol to yield pure 3,5-diphenyl-1,2,4-triazole.[9]
-
Characterize the final product using NMR, IR, and Mass Spectrometry.
Protocol 2: Synthesis of Ethyl 1-Substituted-1H-1,2,3-triazole-4-carboxylate via CuAAC
This protocol outlines a general procedure for the copper-catalyzed "click" reaction.
Materials:
-
Substituted organic azide
-
Ethyl propiolate
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
tert-Butanol/Water (1:1) solvent mixture
-
Round-bottom flask
-
Stir plate
Procedure:
-
Dissolve the organic azide and ethyl propiolate in the t-butanol/water solvent mixture in a round-bottom flask.
-
In a separate vial, prepare fresh aqueous solutions of copper(II) sulfate and sodium ascorbate.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours, as indicated by TLC analysis.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 1-substituted-1H-1,2,3-triazole-4-carboxylate.
Protocol 3: In Vitro Cytotoxicity Evaluation using the MTT Assay
This protocol provides a method for assessing the anticancer potential of novel triazole derivatives.[23][24][25]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)[15]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Replace the existing medium with the medium containing the various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[23][26]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[23]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[23]
Caption: Workflow for determining compound cytotoxicity using the MTT assay.[23]
Conclusion: Strategic Choices in Drug Design
The decision to employ an this compound-derived scaffold or a 1,2,4-triazole derivative is a strategic one, guided by the therapeutic target, synthetic accessibility, and desired pharmacological profile.
-
1,2,4-Triazoles represent a validated and highly successful scaffold, particularly for antifungal and certain anticancer applications. Their rich history in medicinal chemistry provides a wealth of structure-activity relationship (SAR) data to guide new designs.[13][21][27]
-
1,2,3-Triazoles , facilitated by the elegance of click chemistry, offer a versatile and efficient route to novel chemical entities.[3][4] Their role as stable linkers and bioisosteres is increasingly being exploited to develop next-generation therapeutics with diverse biological activities.
Ultimately, both triazole isomers are invaluable tools in the medicinal chemist's arsenal. A thorough understanding of their distinct properties and synthetic routes is paramount for the successful design and development of new and effective drugs.
References
- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation | MDPI [mdpi.com]
- 11. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijprajournal.com [ijprajournal.com]
- 13. japer.in [japer.in]
- 14. benchchem.com [benchchem.com]
- 15. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. lifechemicals.com [lifechemicals.com]
- 18. Alprazolam - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. ijprajournal.com [ijprajournal.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. globalresearchonline.net [globalresearchonline.net]
A Comparative Guide to Cytotoxicity Assays for Ethyl 1H-1,2,3-triazole-4-carboxylate Derivatives
For researchers, scientists, and drug development professionals investigating the therapeutic potential of ethyl 1H-1,2,3-triazole-4-carboxylate derivatives, a robust and reliable assessment of their cytotoxic effects is paramount. This guide provides an in-depth comparison of common cytotoxicity assays, offering insights into their principles, protocols, and the rationale behind selecting the most appropriate method for this specific class of compounds.
The 1,2,3-triazole moiety is a key pharmacophore in many established and experimental drugs, including several antifungal agents that function by disrupting the fungal cell membrane.[1][2] Given this precedent, it is crucial to evaluate the potential for off-target cytotoxicity in mammalian cells. This guide will focus on three widely used and mechanistically distinct assays: the MTT assay (metabolic activity), the LDH assay (membrane integrity), and the Caspase-3 activity assay (apoptosis).
I. Choosing the Right Tool: A Comparative Analysis of Cytotoxicity Assays
The selection of a cytotoxicity assay should be guided by the anticipated mechanism of action of the test compounds. For triazole derivatives, which may induce cytotoxicity through various pathways, a multi-faceted approach is often warranted.
| Assay | Principle | Advantages | Disadvantages | Relevance for Triazole Derivatives |
| MTT Assay | Measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[3] | Simple, cost-effective, high-throughput.[4] | Can be affected by compounds that interfere with mitochondrial respiration; requires a solubilization step for the formazan crystals.[3] | Provides a general assessment of cell viability and metabolic health. |
| LDH Assay | Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[5][6] | Non-destructive to remaining viable cells, allowing for multiplexing with other assays.[7] | Less sensitive for detecting early apoptotic events where the membrane is still intact.[8] | Directly measures membrane damage, a potential mechanism for some triazole compounds.[1] |
| Caspase-3 Assay | Detects the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[9] | Provides specific information about the induction of apoptosis.[10] | May not detect non-apoptotic cell death mechanisms. | Elucidates whether the compounds induce programmed cell death. |
Expert Insight: For an initial screening of a library of this compound derivatives, the MTT assay offers a cost-effective and high-throughput solution to identify compounds with significant cytotoxic activity.[4] Hits from the primary screen can then be further characterized using the LDH and caspase-3 assays to elucidate the mechanism of cell death. This tiered approach provides a comprehensive understanding of the compounds' cytotoxic profile.
II. Experimental Protocols: A Step-by-Step Guide
A. General Considerations for All Assays
-
Cell Line Selection: The choice of cell line is critical and should be relevant to the intended therapeutic application. For general cytotoxicity screening, cell lines such as HEK-293 (human embryonic kidney) can be used to assess baseline toxicity.[11] For anticancer studies, relevant cancer cell lines (e.g., MCF-7 for breast cancer, A-549 for lung cancer) should be employed.[12][13]
-
Compound Solubilization: Many organic compounds, including triazole derivatives, have limited aqueous solubility.[14] Dimethyl sulfoxide (DMSO) is a common solvent, but its final concentration in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[15]
-
Controls: Appropriate controls are essential for data interpretation. These include:
-
Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO) as the test wells.[16]
-
Untreated Control: Cells incubated in culture medium alone.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin, cisplatin) to ensure the assay is performing correctly.[17][18]
-
Medium Control (for colorimetric assays): Wells containing only culture medium to measure background absorbance.[18]
-
B. MTT Assay Protocol
This protocol is adapted from standard methodologies.[16][19][20]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[16]
-
Compound Treatment: Prepare serial dilutions of the triazole derivatives in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[16]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[20]
-
Incubation: Incubate the plate for 1-4 hours at 37°C to allow for formazan crystal formation.[19]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well.[20]
-
Absorbance Measurement: Shake the plate for 10 minutes to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[3][20]
C. LDH Cytotoxicity Assay Protocol
This protocol is based on the principle of measuring LDH released into the culture supernatant.[5][7][21]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves a substrate mix and an assay buffer.[21] Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[7]
-
Stop Reaction: Add a stop solution (if required by the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[7]
D. Caspase-3 Activity Assay Protocol (Colorimetric)
This protocol outlines a common method for detecting caspase-3 activation.[9][22]
-
Cell Lysis: After compound treatment, lyse the cells using a lysis buffer provided with the assay kit.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
Caspase-3 Reaction: In a new 96-well plate, add the cell lysate and the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 400-405 nm. The amount of p-nitroanilide (pNA) released from the substrate is proportional to the caspase-3 activity.[9]
III. Data Analysis and Interpretation
The primary endpoint for cytotoxicity assays is typically the IC50 value, which is the concentration of a compound that inhibits 50% of cell viability or growth.[23] This value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[24]
Percentage of Cell Viability Calculation:
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
A lower IC50 value indicates a more potent cytotoxic compound.[25] It is important to note that the IC50 value can be influenced by factors such as the cell line used, incubation time, and the specific assay performed.[23]
IV. Troubleshooting Common Issues
High variability between replicate wells, low absorbance readings, or unexpected results can be common challenges in cytotoxicity assays.[15][26][27]
| Problem | Potential Cause | Troubleshooting Steps |
| High Variability | Inconsistent cell seeding, pipetting errors.[27] | Ensure a homogenous cell suspension and use calibrated pipettes.[27] |
| Low Absorbance (MTT) | Low cell density, insufficient incubation time.[15] | Optimize cell seeding density and incubation times.[15] |
| High Background (LDH) | LDH present in the serum of the culture medium.[7] | Use a serum-free medium during the assay or subtract the background LDH activity from the medium control.[15] |
| Compound Interference | The test compound may directly react with the assay reagents. | Run a control with the compound in cell-free medium to check for interference.[19] |
V. Visualizing the Workflow and Potential Mechanisms
To aid in understanding the experimental process and the potential cellular pathways affected by this compound derivatives, the following diagrams are provided.
Caption: General workflow for in vitro cytotoxicity testing.
Caption: Potential mechanisms of triazole-induced cytotoxicity.
By employing a combination of these well-established assays and adhering to rigorous experimental design, researchers can effectively characterize the cytotoxic profile of novel this compound derivatives, paving the way for their further development as potential therapeutic agents.
References
- 1. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 2. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 6. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Apoptosis-associated caspase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis and cytotoxic evaluation of some derivatives of triazole-quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asianpubs.org [asianpubs.org]
- 14. uokerbala.edu.iq [uokerbala.edu.iq]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. LDH cytotoxicity assay [protocols.io]
- 22. Caspase assay selection guide | Abcam [abcam.com]
- 23. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 26. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 27. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro Anticancer Efficacy of Novel 1,2,3-Triazole-4-Carboxamides
The relentless pursuit of more effective and selective anticancer therapeutics has led researchers to explore a vast chemical space. Among the privileged heterocyclic scaffolds in medicinal chemistry, the 1,2,3-triazole ring has emerged as a cornerstone for the development of novel bioactive compounds.[1][2] Its unique properties, including its role as a bioisostere for amide bonds, its ability to engage in hydrogen bonding and dipole-dipole interactions, and its high resistance to enzymatic degradation, make it an ideal building block for drug design.[3][4][5] This guide focuses specifically on a promising subclass: novel 1,2,3-triazole-4-carboxamides, which have demonstrated significant potential as anticancer agents.[6][7][8] We will objectively compare the in vitro performance of recently developed derivatives, delve into their mechanisms of action, and provide the detailed experimental protocols necessary for their evaluation.
The 1,2,3-Triazole-4-Carboxamide Scaffold
The core structure consists of a 1,2,3-triazole ring linked to a carboxamide group. This arrangement provides a rigid and stable framework that can be readily functionalized at multiple positions. The strategic modification of substituents on the triazole ring and the amide nitrogen allows for the fine-tuning of the molecule's physicochemical properties and its interaction with biological targets.
Caption: General structure of a 1,2,3-Triazole-4-Carboxamide.
Comparative Analysis of In Vitro Cytotoxicity
The primary measure of a compound's anticancer potential in early-stage research is its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates greater potency.
Several recent studies have synthesized and evaluated novel series of 1,2,3-triazole-4-carboxamides, demonstrating a range of activities across different cancer types. The data below summarizes the performance of representative compounds compared to established chemotherapy agents like Doxorubicin and Cisplatin.
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference Drug | Reference IC50 (µM) | Source |
| Compound 8 (Phosphonate derivative) | HT-1080 (Fibrosarcoma) | 15.13 | Doxorubicin | Not specified in text | [3] |
| A-549 (Lung Carcinoma) | 21.25 | Doxorubicin | Not specified in text | [3] | |
| MCF-7 (Breast Adenocarcinoma) | 18.06 | Doxorubicin | Not specified in text | [3] | |
| MDA-MB-231 (Breast Adenocarcinoma) | 16.32 | Doxorubicin | Not specified in text | [3] | |
| Compound 5j | HeLa (Cervical Cancer) | 8.21 | Doxorubicin | 0.98 | [7][9] |
| PANC-1 (Pancreatic Cancer) | 11.21 | Doxorubicin | 1.21 | [7][9] | |
| HCT-116 (Colon Carcinoma) | 9.32 | Doxorubicin | 1.12 | [7][9] | |
| A-549 (Lung Carcinoma) | 10.23 | Doxorubicin | 1.25 | [7][9] | |
| Compound 4g (Tetrahydrocurcumin derivative) | HCT-116 (Colon Carcinoma) | 1.09 ± 0.17 | Cisplatin | Not specified in text | [10] |
| A-549 (Lung Carcinoma) | 45.16 ± 0.92 | Cisplatin | Not specified in text | [10] | |
| Amino Acid Conjugate 7 | HepG2 (Liver Cancer) | <10 | Ellipticine | Not specified in text | [11] |
| MCF-7 (Breast Cancer) | <10 | Ellipticine | Not specified in text | [11] |
Expert Insights:
The data clearly indicates that 1,2,3-triazole-4-carboxamides are a versatile scaffold with potent anticancer activity. The efficacy is highly dependent on the specific substitutions. For instance, the tetrahydrocurcumin derivative 4g shows remarkable, near single-digit micromolar activity against the HCT-116 colon cancer cell line.[10] Similarly, the series of compounds including 5j consistently demonstrates activity across multiple cell lines, although not as potent as the reference drug Doxorubicin.[7][9] The phosphonate derivative 8 also shows moderate activity against a panel of four cell lines.[3] These findings underscore the importance of rational design in optimizing the scaffold for specific cancer types.
Mechanistic Insights: Targeting Key Cancer Pathways
Understanding the mechanism of action is crucial for developing targeted therapies. Research suggests that 1,2,3-triazole-4-carboxamides exert their anticancer effects through multiple pathways, often leading to cell cycle arrest and apoptosis (programmed cell death).[4]
-
Cell Cycle Arrest: Several derivatives have been shown to halt the progression of the cell cycle. For example, a phosphonate derivative was found to be a potent inhibitor of the cell cycle at the G0/G1 phase.[3] Another study revealed that compound 4g arrests the HCT-116 cell cycle at the G1 phase.[10] This prevents cancer cells from replicating their DNA and dividing.
-
Enzyme and Receptor Inhibition: Molecular docking studies have provided valuable insights into potential molecular targets.
-
EGFR and CDK4-Cyclin D3: One study showed that their synthesized 1,2,3-triazole carboxamides had a favorable binding affinity towards both the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK4)-Cyclin D3 active sites.[7][9][12] Both EGFR and CDK4 are critical regulators of cell proliferation, and their inhibition is a validated strategy in cancer therapy.
-
MMP-2 and MMP-9: Docking studies of a phosphonate derivative demonstrated interactions with Matrix Metalloproteinases (MMPs), which are involved in cancer invasion and metastasis.[3]
-
-
Induction of Apoptosis: The ultimate goal of many anticancer agents is to induce apoptosis in tumor cells. One compound was shown to induce apoptosis independently of Caspase-3, suggesting an alternative cell death pathway.[3]
Caption: Potential inhibition of EGFR and CDK4 pathways by 1,2,3-triazole-4-carboxamides.
Experimental Protocol: In Vitro Cytotoxicity Assessment
To ensure the reproducibility and validity of in vitro anticancer activity data, standardized protocols are essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[13]
Detailed Protocol: MTT Assay
This protocol describes the steps to determine the IC50 of a novel 1,2,3-triazole-4-carboxamide.
Causality Behind Experimental Choices:
-
Cell Seeding Density: Using an optimal cell number ensures that cells are in the logarithmic growth phase during the experiment, providing a sensitive measure of growth inhibition.
-
Compound Concentration Range: A wide range of concentrations is crucial for generating a complete dose-response curve, from which an accurate IC50 can be calculated.
-
Incubation Time: A 24-72 hour incubation period allows sufficient time for the compound to exert its cytotoxic or cytostatic effects.
-
MTT to Formazan Conversion: This step is the core of the assay. Only viable cells with active mitochondrial succinate dehydrogenase can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
-
Solubilization: The formazan crystals are insoluble in aqueous culture medium. A solubilizing agent like DMSO is required to dissolve them, creating a colored solution that can be quantified.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cells (e.g., A-549, MCF-7) in appropriate media until they reach ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture media to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old media from the wells and add 100 µL of media containing the various compound concentrations. Include "untreated" (media only) and "vehicle control" (media with the highest concentration of DMSO used) wells.
-
Incubate the plate for another 24 to 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan.
-
-
Formazan Solubilization:
-
Carefully remove the media from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the purple crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The evidence presented in this guide strongly supports the continued exploration of 1,2,3-triazole-4-carboxamides as a promising scaffold in anticancer drug discovery.[6][8] The synthetic accessibility via click chemistry allows for the rapid generation of diverse compound libraries, and the scaffold has demonstrated potent in vitro activity against a wide range of cancer cell lines.[3] Further modifications could lead to the development of highly effective and selective anticancer drugs.[9][12] Future research should focus on comprehensive structure-activity relationship (SAR) studies to optimize potency, in-depth mechanistic studies to elucidate specific molecular targets, and progression of the most promising candidates into preclinical in vivo models to assess their therapeutic efficacy and safety profiles.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpsdronline.com [ijpsdronline.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 10. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. ijprajournal.com [ijprajournal.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Ethyl 1H-1,2,3-Triazole-4-Carboxylate Derivatives
Introduction: The Versatility of the 1,2,3-Triazole Scaffold
The 1,2,3-triazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its remarkable stability, synthetic accessibility, and capacity for forming hydrogen bonds, dipole interactions, and van der Waals forces with biological targets.[1] This five-membered ring is considered a bioisostere of amide, ester, or carboxyl groups, allowing for diverse structural modifications to modulate pharmacokinetic and pharmacodynamic properties.[2] Ethyl 1H-1,2,3-triazole-4-carboxylate, in particular, serves as a versatile starting material for the synthesis of a wide array of derivatives with significant therapeutic potential. These derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral effects.[3][4][5][6]
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of various this compound derivatives. We will dissect how specific structural alterations to the core molecule influence its biological efficacy, supported by experimental data from peer-reviewed studies. The objective is to offer a clear, data-driven perspective for researchers and drug development professionals engaged in the design of novel therapeutic agents based on this privileged scaffold.
Core Structure and Key Modification Points
The foundational structure of this compound presents several key positions where chemical modifications can be strategically implemented to alter its biological activity. These positions are primarily the N1 and C5 positions of the triazole ring and the C4-carboxylate group. Understanding the impact of substitutions at these sites is fundamental to rational drug design.
Caption: Key modification sites on the this compound scaffold.
Comparative Analysis of Biological Activities
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Derivatives of the 1,2,3-triazole scaffold have shown significant promise as anticancer agents, with activity observed against a range of cancer cell lines including leukemia, melanoma, breast, and lung cancer.[3][4][7] The primary strategies for enhancing anticancer potency involve modifications at the N1 and C4 positions.
Structure-Activity Relationship Insights:
-
N1-Aryl Substitution: The introduction of an aryl group at the N1 position is a common and effective strategy. The electronic nature of substituents on this aryl ring plays a crucial role. For instance, electron-withdrawing groups (e.g., halogens) on the phenyl ring often lead to enhanced cytotoxicity.
-
C4-Carboxamide Formation: Conversion of the C4-ethyl carboxylate to a carboxamide moiety is a critical modification. The nature of the amine used for amidation significantly impacts activity. Amides derived from substituted anilines, particularly those with dichloro substitutions, have demonstrated potent activity against various cancer cell lines.[7]
-
C5-Amino Group: The presence of an amino group at the C5 position has been identified as a favorable feature for anticancer activity.[7]
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.nuft.edu.ua [dspace.nuft.edu.ua]
- 3. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles | Bentham Science [benthamscience.com]
- 6. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of 1,2,3-Triazole-Based Kinase Inhibitors vs. Established Therapeutics
A Senior Application Scientist's Guide to a Privileged Scaffold in Oncology
In the landscape of targeted cancer therapy, protein kinase inhibitors represent a paradigm shift, moving from cytotoxic chemotherapies to precision medicine.[1][2][3] The dysregulation of protein kinases is a hallmark of numerous cancers, making them one of the most critical classes of drug targets.[3][4] Within the vast chemical space explored for kinase inhibition, the 1,2,3-triazole scaffold has emerged as a "privileged" structure.[5][6][7][8] Its unique combination of metabolic stability, synthetic accessibility via "click chemistry," and its capacity to act as a rigid linker capable of forming crucial hydrogen bonds makes it an exceptional building block for potent and selective inhibitors.[5][7][9]
This guide provides a comparative overview of derivatives based on the 1,2,3-triazole core, with a focus on carboxylate ester functionalities, and benchmarks their performance against well-established, clinically approved kinase inhibitors. We will delve into the structure-activity relationships, inhibitory profiles, and the underlying experimental methodologies that validate these findings.
The Architectural Advantage of the 1,2,3-Triazole Core
The utility of the 1,2,3-triazole ring in medicinal chemistry is not accidental. Synthesized with high efficiency through the copper-catalyzed azide-alkyne cycloaddition (CuAAC), this scaffold allows for the rapid generation of diverse chemical libraries.[5][9] Structurally, the triazole ring is an aromatic, five-membered heterocycle whose nitrogen atoms can act as both hydrogen bond donors and acceptors. This property is critical for interacting with the hinge region of the kinase ATP-binding pocket, a key interaction for many successful inhibitors.[5] By hybridizing the triazole moiety with other known pharmacophores, such as quinazoline or indole, researchers have successfully developed compounds with enhanced potency against critical oncogenic kinases like EGFR and Src.[5][7]
Caption: General scaffold of a 1,2,3-triazole hybrid kinase inhibitor.
Comparative Inhibitory Potency: Triazole Derivatives vs. Standard of Care
The true measure of a novel inhibitor class lies in its potency and selectivity compared to existing drugs. The half-maximal inhibitory concentration (IC50) is the most common metric for potency, indicating the concentration of an inhibitor required to reduce a kinase's activity by 50%.[1] It is crucial to note, however, that IC50 values can be influenced by assay conditions, particularly the concentration of ATP, the enzyme's natural substrate.[10][11] For the most accurate comparison, data should ideally be generated from standardized assays.[12]
The following table summarizes the inhibitory activities of several 1,2,3-triazole derivatives against various oncogenic kinases, juxtaposed with data for clinically approved inhibitors targeting the same pathways.
| Compound Class | Specific Derivative / Known Inhibitor | Target Kinase(s) | IC50 (nM) | Reference |
| Triazole Hybrids | Quinoline-Triazole Hybrid (Compound 35) | EGFR / HER2 | 120 / 340 | [5] |
| 1,4-Naphthoquinone-Triazole (Compound 4a) | CDK2 / FLT4 / PDGFRA | 550 / 1670 / 840 | [13] | |
| 1,4-Naphthoquinone-Triazole (Compound 4i) | CDK2 / FLT4 / PDGFRA | 220 / 11320 / 460 | [13] | |
| Pyrazolopyrimidine-Triazole Conjugate | Src | 5,600 | [7] | |
| Indazole-Triazole Hybrid (Compound 9u) | FGFR1 | 3.3 | [14] | |
| Known Inhibitors | Erlotinib | EGFR | 420 | [5] |
| Dasatinib | Bcr-Abl / Src | <1 / <1 | [2] | |
| Palbociclib | CDK4 / CDK6 | 11 / 15 | [3] | |
| Pemigatinib | FGFR1 / FGFR2 / FGFR3 | 0.4 / 0.5 / 1.2 | [15] | |
| Staurosporine (Non-selective control) | Kinase A / Kinase B | 5 / 10 | [16] |
From this data, several key insights emerge:
-
High Potency: Certain triazole derivatives exhibit exceptional potency. For instance, the indazole-triazole hybrid 9u shows an IC50 of 3.3 nM against FGFR1, which is highly competitive with approved FGFR inhibitors like Pemigatinib.[14][15]
-
Multi-Targeting Potential: The 1,4-naphthoquinone-triazole hybrids demonstrate activity against multiple kinases (CDK2, FLT4, PDGFRA), a strategy that can be beneficial in complex diseases driven by several signaling pathways.[11][13]
-
Scaffold-Dependent Selectivity: The choice of the heterocyclic system hybridized with the triazole core significantly influences the target profile. Quinoline-based hybrids show strong EGFR/HER2 inhibition, while pyrazolopyrimidine conjugates target Src kinase.[5][7] This modularity, enabled by click chemistry, is a major advantage in drug design.
Mechanism of Action: Competing for the ATP-Binding Site
Most small-molecule kinase inhibitors, including the triazole derivatives discussed, function as ATP-competitive inhibitors.[4][17] They are designed to fit into the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. This blockade shuts down the downstream signaling cascade that promotes cell proliferation and survival.
Caption: ATP-competitive inhibition in the kinase active site.
Molecular docking studies frequently confirm that the triazole scaffold or an associated pharmacophore forms critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine ring of ATP.[5] Different side chains (R1, R2) can then be optimized to interact with other areas of the binding pocket to enhance potency and selectivity.
Standardized Protocol for In Vitro Kinase Inhibition Assay
To ensure the generation of reliable and comparable data, a standardized experimental protocol is essential.[10][18] The following is a detailed methodology for a luminescence-based in vitro kinase assay, which measures the amount of ADP produced as a direct proxy for kinase activity.[16]
Experimental Workflow: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
Caption: Workflow for an in vitro luminescence-based kinase assay.
Step-by-Step Methodology
-
Materials:
-
Kinase of interest and its specific substrate peptide.
-
ATP solution.
-
Test compounds (e.g., ethyl 1H-1,2,3-triazole-4-carboxylate derivatives) and control inhibitors (e.g., Staurosporine).
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[16]
-
ADP-Glo™ Kinase Assay Kit (or equivalent).
-
White, opaque 96-well or 384-well plates.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Perform a serial dilution series of the stock solution in DMSO to create a range of concentrations for testing.[16]
-
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of each serially diluted compound or a DMSO vehicle control to the appropriate wells.
-
Add 2.5 µL of the kinase enzyme, diluted in kinase assay buffer, to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the reaction by adding 5 µL of a pre-mixed solution containing the kinase substrate and ATP to each well.
-
Incubate the plate at 30°C for 60 minutes. The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.
-
-
ADP Detection and Signal Generation:
-
After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce a luminescent signal.
-
Incubate for 30 minutes at room temperature to allow the signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the luminescence signal (as a percentage of the DMSO control) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value for each compound.[16][19]
-
Conclusion and Future Directions
Derivatives of the 1,2,3-triazole scaffold have firmly established their potential as a versatile and potent class of kinase inhibitors. The comparative data demonstrates that optimized triazole-based compounds can achieve inhibitory potencies that are on par with, and in some cases exceed, those of established clinical drugs.[5][13][14] The synthetic tractability afforded by click chemistry allows for extensive structure-activity relationship (SAR) studies, enabling fine-tuning of potency and selectivity against specific kinase targets.[20]
While the biochemical data is highly encouraging, the journey from a potent hit to a clinical candidate requires further rigorous evaluation. Future work must focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives, including cell permeability, metabolic stability, and in vivo efficacy in preclinical models.[1] Nevertheless, the 1,2,3-triazole core remains a highly attractive and promising scaffold for the development of the next generation of targeted cancer therapies.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labiotech.eu [labiotech.eu]
- 4. benchchem.com [benchchem.com]
- 5. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03819G [pubs.rsc.org]
- 6. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, synthesis and pharmacological evaluation of 1,4-naphthoquinone- 1,2,3-triazole hybrids as new anticancer agents with multi-kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Synthesis and Spectral Validation of Ethyl 1H-1,2,3-triazole-4-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the unambiguous synthesis and characterization of heterocyclic scaffolds are of paramount importance. The 1,2,3-triazole moiety, a cornerstone in medicinal chemistry and materials science, owes much of its prevalence to the reliability of its synthesis. This guide provides an in-depth validation of the synthesis of a key building block, ethyl 1H-1,2,3-triazole-4-carboxylate, focusing on the seminal Huisgen 1,3-dipolar cycloaddition. We will explore the causality behind the synthetic strategy, present a rigorous spectral analysis for structural confirmation, and objectively compare this classical approach with modern catalytic alternatives.
The Synthetic Cornerstone: Huisgen 1,3-Dipolar Cycloaddition
The synthesis of the 1,2,3-triazole ring system is classically achieved through the [3+2] cycloaddition reaction between an azide and an alkyne, a reaction first extensively studied by Rolf Huisgen.[1][2] This thermal cycloaddition is a powerful tool for the construction of the triazole core. For the synthesis of this compound, the reaction involves the cycloaddition of an azide with ethyl propiolate.
The choice of a thermal approach, while foundational, is deliberate in its simplicity, avoiding metal catalysts that can be problematic in certain pharmaceutical syntheses due to potential contamination. However, a significant drawback of the uncatalyzed Huisgen cycloaddition is the frequent formation of a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles), which can complicate purification.[1]
Reaction Mechanism: A Concerted Pathway
The thermal Huisgen cycloaddition proceeds through a concerted, pericyclic mechanism.[2] The 1,3-dipole (the azide) and the dipolarophile (the alkyne) react in a single step to form the five-membered triazole ring.
Caption: The Huisgen 1,3-dipolar cycloaddition mechanism.
Experimental Protocol: Synthesis of this compound
This protocol details the thermal synthesis, a foundational method that underscores the principles of cycloaddition chemistry.
Materials:
-
Ethyl propiolate
-
Sodium azide
-
Solvent (e.g., Toluene or DMSO)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Heating mantle with stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve ethyl propiolate (1 equivalent) in the chosen solvent.
-
Addition of Azide: Carefully add sodium azide (1.1 equivalents) to the solution. Caution: Sodium azide is highly toxic and can be explosive. Handle with appropriate personal protective equipment (PPE) and in a well-ventilated fume hood.
-
Thermal Reaction: Heat the reaction mixture to reflux and maintain for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to separate the regioisomers.
Spectral Validation: Unambiguous Characterization
The validation of the synthesized this compound is achieved through a combination of spectroscopic techniques. Each method provides unique structural information, and together they confirm the identity and purity of the compound.
Experimental Workflow for Spectral Analysis
Caption: Workflow for the spectral validation of the synthesized compound.
Benchmark Spectral Data
The following table summarizes the expected spectral data for this compound based on established literature and spectral databases.
| Spectroscopic Technique | Expected Signals/Values | Interpretation |
| ¹H NMR (DMSO-d₆) | δ ~8.5 (s, 1H), δ ~4.3 (q, 2H), δ ~1.3 (t, 3H) | Singlet for the triazole C-H proton; quartet and triplet for the ethyl ester group. |
| ¹³C NMR (DMSO-d₆) | δ ~160 (C=O), δ ~140 (Triazole C4), δ ~130 (Triazole C5), δ ~61 (CH₂), δ ~14 (CH₃) | Signals corresponding to the carbonyl, triazole ring carbons, and ethyl ester carbons. |
| Infrared (IR) (KBr) | ~3100-3000 cm⁻¹ (C-H stretch, aromatic), ~2900 cm⁻¹ (C-H stretch, aliphatic), ~1720 cm⁻¹ (C=O stretch, ester), ~1500-1400 cm⁻¹ (N=N stretch, triazole) | Characteristic stretching frequencies for the functional groups present in the molecule.[3] |
| Mass Spectrometry (MS) | m/z = 141.05 (M⁺) | Molecular ion peak corresponding to the molecular weight of the compound (C₅H₇N₃O₂).[4][5] |
Note: Chemical shifts (δ) are in ppm and coupling constants (J) are in Hz. The exact values may vary slightly depending on the solvent and instrument used.
Comparative Analysis: Huisgen vs. Catalytic "Click" Chemistry
While the thermal Huisgen cycloaddition is a classic method, the advent of "click chemistry" has introduced highly efficient and regioselective catalytic alternatives.[6] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) are the premier examples of such reactions.[1][7]
| Parameter | Thermal Huisgen Cycloaddition | Copper(I)-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
| Regioselectivity | Mixture of 1,4- and 1,5-isomers.[1] | Exclusively 1,4-disubstituted.[6][7] | Exclusively 1,5-disubstituted.[7][8] |
| Reaction Conditions | High temperatures required.[1] | Mild conditions, often room temperature.[7] | Mild conditions, tolerates various functional groups.[9] |
| Reaction Rate | Slow (hours to days).[1] | Significantly accelerated (minutes to hours).[7] | Rapid.[8] |
| Substrate Scope | Broad. | Primarily terminal alkynes.[1] | Tolerates both terminal and internal alkynes.[8][9] |
| Catalyst | None. | Copper(I) source (e.g., CuSO₄/sodium ascorbate).[1] | Ruthenium complexes (e.g., Cp*RuCl).[8] |
Expert Insight: The choice of synthetic route is dictated by the desired outcome. For applications where a specific regioisomer is required, the catalyzed "click" reactions are far superior. CuAAC is the workhorse for accessing 1,4-disubstituted triazoles, which are prevalent in drug discovery.[6][10] RuAAC provides a complementary route to the 1,5-isomers.[9] However, in instances where metal contamination is a critical concern and a mixture of isomers is acceptable or can be easily separated, the simplicity of the thermal Huisgen cycloaddition remains a viable option.
Conclusion
The synthesis of this compound via the Huisgen 1,3-dipolar cycloaddition is a robust and well-established method that provides a fundamental understanding of triazole chemistry. The validation of its structure through a comprehensive spectral analysis, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, is crucial for ensuring the quality and reliability of this important chemical building block. While modern catalytic methods like CuAAC and RuAAC offer significant advantages in terms of regioselectivity and reaction efficiency, the classical thermal approach retains its value in specific contexts. A thorough understanding of these different synthetic strategies and their respective strengths and weaknesses empowers researchers to make informed decisions in their synthetic endeavors, ultimately accelerating the pace of discovery in drug development and materials science.
References
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Molecular Docking of Ethyl 1H-1,2,3-Triazole-4-Carboxylate Derivatives in Drug Discovery
The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, prized for its metabolic stability, capacity for hydrogen bonding, and dipole interactions, making it a privileged structure in the design of therapeutic agents.[1] This guide provides an in-depth comparative analysis of molecular docking studies on derivatives of ethyl 1H-1,2,3-triazole-4-carboxylate, a key building block for a diverse range of biologically active compounds. We will delve into the nuances of their interactions with various protein targets, supported by experimental data and detailed computational protocols, to offer researchers and drug development professionals a comprehensive resource for their work in this exciting field.
The this compound Core: A Versatile Scaffold
The synthesis of the this compound core and its derivatives is often achieved through the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry".[2] This method allows for the straightforward linkage of a wide variety of substituents to the triazole ring, enabling the creation of large and diverse chemical libraries for screening. A common synthetic route involves the reaction of an organic azide with ethyl propiolate.[3][4]
Comparative Docking Analysis Across Key Biological Targets
Molecular docking has become an indispensable tool in drug discovery for predicting the binding affinity and orientation of small molecules within the active site of a target protein.[5][6] In this section, we compare the docking performance of various this compound derivatives against several therapeutically relevant protein targets.
Anticancer Targets: EGFR and CDK-4
The Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK-4) are crucial targets in oncology.[6][7] Docking studies have revealed that 1,2,3-triazole carboxamide derivatives can effectively bind to the active sites of these proteins, exhibiting favorable binding energies.[8]
| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interactions | Reference |
| 1,2,3-Triazole Carboxamides | EGFR (PDB: 6LUD) | -4.932 | Hydrogen bonds, hydrophobic interactions | [8] |
| 1,2,3-Triazole Carboxamides | CDK4-Cyclin D3 (PDB: 7SJ3) | -6.031 | Hydrogen bonds with key amino acid residues | [8] |
Antimicrobial Targets: Fungal CYP51 and Glucosamine-6-Phosphate Synthase
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Triazole derivatives have shown significant promise as antifungal and antibacterial agents.[9][10] Docking studies have been instrumental in elucidating their mechanism of action at the molecular level.
For instance, novel triazole derivatives have been designed and evaluated as inhibitors of fungal lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis.[9] Similarly, hybrids of 1,2,3-triazole and 1,2,4-triazole have been docked against Glucosamine-6-phosphate synthase, an essential enzyme in the fungal cell wall biosynthesis pathway.[10]
| Compound Class | Target Protein | Binding Energy (kJ/mol) | Key Interactions | Reference |
| 1,2,3-Triazole-1,2,4-Triazole Hybrids | Glucosamine-6-Phosphate Synthase | -5.72 to -10.49 | Interactions with active site amino acids | [10] |
Experimental Protocol: A Representative Molecular Docking Workflow
To ensure the reproducibility and reliability of in-silico predictions, a well-defined and validated docking protocol is paramount.[11] The following is a generalized, step-by-step methodology for conducting a comparative docking study of this compound derivatives.
I. Ligand Preparation
-
3D Structure Generation: The 3D structures of the triazole derivatives are generated using a molecular builder and editor.
-
Energy Minimization: The structures are then energy-minimized using a suitable force field (e.g., MMFF94) to obtain a stable conformation.
-
Charge Assignment: Gasteiger charges are typically added to the ligand atoms.
-
Torsional Degrees of Freedom: The rotatable bonds in the ligands are defined to allow for conformational flexibility during docking.
II. Protein Preparation
-
PDB Structure Retrieval: The 3D structure of the target protein is downloaded from the Protein Data Bank (PDB).
-
Protein Cleaning: Water molecules, co-crystallized ligands, and any non-essential ions are removed from the protein structure.[11]
-
Hydrogen Addition: Polar hydrogens are added to the protein structure.
-
Charge Assignment: Kollman charges are assigned to the protein atoms.
III. Molecular Docking
-
Grid Box Definition: A grid box is defined around the active site of the protein, encompassing the key binding residues.
-
Docking Algorithm: A genetic algorithm is a commonly employed method for molecular docking.[11]
-
Execution: Docking simulations are performed using software such as AutoDock Vina or Smina.[1][11] A sufficient number of docking runs (e.g., 100) are typically performed for each ligand to ensure thorough conformational sampling.[11]
IV. Analysis of Results
-
Binding Energy Evaluation: The binding energies of the different docked conformations are calculated. The conformation with the lowest binding energy is considered the most favorable.
-
Interaction Analysis: The docked poses are visualized to analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein.
Visualizing the Docking Workflow and Molecular Interactions
To further clarify the process, the following diagrams illustrate a generalized workflow for molecular docking studies and a hypothetical binding mode of an this compound derivative within a protein's active site.
Caption: A generalized workflow for comparative molecular docking studies.
Caption: Hypothetical interactions of a triazole derivative in a protein active site.
Conclusion and Future Directions
This guide has provided a comparative overview of molecular docking studies involving this compound derivatives. The versatility of the triazole scaffold, combined with the power of in-silico techniques, has propelled the discovery of novel drug candidates against a wide array of diseases. Future research should focus on integrating molecular dynamics simulations to assess the stability of ligand-protein complexes and employing more advanced scoring functions to improve the accuracy of binding affinity predictions. The continued synergy between computational and experimental approaches will undoubtedly accelerate the development of next-generation therapeutics based on this remarkable heterocyclic core.
References
- 1. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 5. cal-tek.eu [cal-tek.eu]
- 6. ijmtlm.org [ijmtlm.org]
- 7. researchgate.net [researchgate.net]
- 8. ijpsdronline.com [ijpsdronline.com]
- 9. Design, synthesis and molecular docking studies of novel triazole as antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
The 1,2,3-Triazole Ring: A Modern Bioisostere in Heterocyclic Drug Design
A Senior Application Scientist's Guide to the Isosteric Replacement of Heterocycles with 1,2,3-Triazoles
In the landscape of modern medicinal chemistry, the strategic modification of bioactive scaffolds is paramount to enhancing therapeutic efficacy and overcoming pharmacokinetic challenges. Among the myriad of tools at the disposal of a drug designer, bioisosteric replacement stands out as a powerful strategy. This guide provides an in-depth comparison of the 1,2,3-triazole ring as a bioisostere for other common heterocycles, supported by experimental data and detailed synthetic protocols. As researchers, scientists, and drug development professionals, understanding the nuances of this isosteric substitution can unlock new avenues for lead optimization and the development of novel chemical entities.
The 1,2,3-triazole moiety has garnered significant attention due to its unique combination of physicochemical properties. It is a five-membered aromatic ring containing three nitrogen atoms. This nitrogen-rich core imparts a high degree of polarity and the ability to engage in hydrogen bonding, both as an acceptor and a weak donor.[1] Furthermore, the 1,2,3-triazole ring is metabolically robust and chemically stable under a variety of conditions, making it an attractive replacement for more labile functional groups.[2]
The Rise of the 1,2,3-Triazole: A "Click" Chemistry Marvel
A key factor in the widespread adoption of the 1,2,3-triazole as a bioisostere is the advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides under mild, often aqueous, conditions. The reliability and broad functional group tolerance of the CuAAC reaction have made the synthesis of 1,2,3-triazole-containing compounds remarkably straightforward.[3]
Comparative Analysis: 1,2,3-Triazole vs. Other Heterocycles
The decision to employ an isosteric replacement is driven by the desire to modulate a molecule's properties in a predictable manner. Here, we compare the 1,2,3-triazole to other common five-membered heterocycles, highlighting the key differences and potential advantages of its use.
Pyrazole vs. 1,2,3-Triazole: A Case Study with Rimonabant Analogs
The replacement of a pyrazole ring with a 1,2,3-triazole offers a compelling case study in isosteric design. A notable example is the work on analogs of the cannabinoid receptor 1 (CB1) antagonist, rimonabant.[4] In this study, the central 1,5-diarylpyrazole core was replaced with a 1,5-diaryl-1,2,3-triazole, among other heterocycles, to explore the impact on biological activity.
| Compound | Heterocycle | hCB1 Ki (nM) | hCB2 Ki (nM) |
| Rimonabant | Pyrazole | 7.9 | >1000 |
| Analog 1 | 1,2,3-Triazole | 15 | >1000 |
| Analog 2 | 1,2,3-Triazole | 23 | >1000 |
| Data extracted from Lange, J. H. M., et al. J. Med. Chem. 2005, 48 (6), 1823–1838.[4] |
The data reveals that the 1,2,3-triazole analogs retain potent and selective CB1 antagonistic activity, demonstrating that the triazole is an effective bioisostere for the pyrazole ring in this scaffold.[4] While there is a modest decrease in potency compared to the parent pyrazole, the ability to maintain the overall pharmacological profile highlights the utility of this isosteric swap. The rationale for such a replacement often lies in exploring new chemical space for intellectual property purposes or to fine-tune secondary properties such as solubility and metabolic stability, which may be improved with the introduction of the more polar triazole ring.
Tetrazole vs. 1,2,3-Triazole
The tetrazole ring is a well-established bioisostere for the carboxylic acid group, prized for its similar acidity and increased metabolic stability.[5] The isosteric replacement of a tetrazole with a 1,2,3-triazole is less common but can be considered when aiming to modulate the electronic properties and hydrogen bonding capacity of a molecule.
| Property | Tetrazole | 1,2,3-Triazole | Rationale for Change |
| Acidity (pKa) | ~4.5 - 5.5 | ~9.4 | To remove acidic character, which can impact cell permeability and off-target effects. |
| Hydrogen Bonding | Primarily H-bond acceptor | H-bond acceptor and weak H-bond donor | The C-H bond of the triazole can act as a weak H-bond donor, offering additional interaction points.[1] |
| Dipole Moment | High | High | Both are polar heterocycles, contributing to solubility. |
| Metabolic Stability | Generally high | Generally high | Both rings are typically resistant to metabolic degradation. |
While direct, quantitative comparative data for a single scaffold is sparse in the literature, the distinct difference in acidity is a primary driver for considering this replacement. For molecules where the acidic nature of the tetrazole is detrimental to its pharmacokinetic profile or leads to unwanted interactions, the more neutral 1,2,3-triazole presents a viable alternative.
Oxadiazole vs. 1,2,3-Triazole
Oxadiazoles are another class of five-membered heterocycles frequently employed in medicinal chemistry. They exist as several isomers (1,2,4- and 1,3,4-), each with distinct electronic properties.[6] The replacement of an oxadiazole with a 1,2,3-triazole can influence a compound's polarity, solubility, and metabolic stability.
| Property | Oxadiazole (1,3,4-isomer) | 1,2,3-Triazole | Rationale for Change |
| Lipophilicity (logP) | Generally lower | Can be higher or lower depending on substitution | To modulate lipophilicity and improve the ADME profile. |
| Hydrogen Bonding | H-bond acceptor (oxygen and nitrogens) | H-bond acceptor and weak H-bond donor | Offers different hydrogen bonding patterns for target interaction. |
| Metabolic Stability | Can be susceptible to ring cleavage | Generally high | The triazole ring is often more resistant to metabolic breakdown.[7] |
| Synthesis | Multiple synthetic routes | Predominantly via CuAAC | The CuAAC reaction offers a highly efficient and modular synthetic route. |
In a study on cystic fibrosis transmembrane conductance regulator (CFTR) modulators, the replacement of an amide with a 1,2,3-triazole led to decreased metabolic stability in human microsomes.[7] This serves as a critical reminder that while often beneficial, the isosteric replacement with a 1,2,3-triazole is not universally advantageous and must be evaluated on a case-by-case basis.
Experimental Protocols
The synthesis of 1,2,3-triazole-containing compounds is most commonly achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). Below is a detailed, step-by-step methodology for a typical CuAAC reaction.
Synthesis of a 1,4-Disubstituted 1,2,3-Triazole via CuAAC
Materials:
-
Terminal alkyne (1.0 equiv)
-
Azide (1.0 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv)
-
Sodium ascorbate (0.1 equiv)
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the terminal alkyne (1.0 equiv) and the azide (1.0 equiv).
-
Dissolve the starting materials in a 1:1 mixture of t-BuOH and deionized water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 equiv).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.05 equiv).
-
With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 1,4-disubstituted 1,2,3-triazole.
Visualization of Concepts and Workflows
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Isosteric replacement workflow.
Caption: CuAAC experimental workflow.
Conclusion
The 1,2,3-triazole ring has firmly established itself as a valuable tool in the medicinal chemist's arsenal for isosteric replacement. Its favorable physicochemical properties, coupled with its synthetic accessibility via the robust CuAAC reaction, make it an attractive alternative to other common heterocycles. However, as the data presented herein suggests, the success of this strategy is not guaranteed and is highly dependent on the specific molecular scaffold and biological target. A thorough understanding of the subtle yet significant differences between the 1,2,3-triazole and the heterocycle it replaces is crucial for the rational design of new and improved therapeutic agents. This guide serves as a foundational resource for researchers embarking on such design endeavors, encouraging a data-driven approach to isosteric modification.
References
- 1. researchgate.net [researchgate.net]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. tandfonline.com [tandfonline.com]
- 4. Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Oxadiazole isomers: all bioisosteres are not created equal - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Evaluation of 1,2,3-Triazoles as Amide Bioisosteres In Cystic Fibrosis Transmembrane Conductance Regulator Modulators VX-770 and VX-809 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Ethyl 1H-1,2,3-triazole-4-carboxylate: A Guide for Laboratory Professionals
The core principle of this guide is to empower laboratory personnel with the knowledge to manage ethyl 1H-1,2,3-triazole-4-carboxylate waste safely and effectively, thereby building a culture of trust and proactive safety that extends beyond the product itself.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before delving into the "how" of disposal, it is crucial to understand the potential hazards associated with this compound. Based on data from related triazole compounds and general chemical principles, a cautious approach is warranted.
Triazoles as a class can exhibit varying levels of toxicity, and some are known to be persistent in the environment.[1][2] The nitrogen-rich heterocyclic ring, while synthetically useful, can contribute to its stability and potential for long-term environmental impact if not disposed of correctly. The ester functionality may undergo hydrolysis under certain conditions, but the core triazole structure is generally robust.
Inferred Hazard Summary:
| Hazard Classification | Inferred Risk for this compound | Basis of Inference (from related compounds) |
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed. | SDS for 1H-1,2,4-Triazole indicates oral toxicity. |
| Skin Irritation | Category 2: Causes skin irritation. | SDS for a similar triazole derivative indicates skin irritation. |
| Eye Irritation | Category 2A: Causes serious eye irritation. | SDS for a similar triazole derivative indicates eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation. | SDS for a similar triazole derivative indicates respiratory irritation. |
| Aquatic Toxicity | Likely to be toxic to aquatic life with long-lasting effects. | General data on triazole fungicides suggests environmental persistence.[1][2] |
Disclaimer: This table is an inferred hazard profile based on available data for structurally similar compounds. It is imperative to handle this compound with the assumption of these hazards until specific toxicological data becomes available.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with waste characterization and ends with documented, compliant disposal.
Figure 1: Decision workflow for the proper disposal of this compound.
Step 1: Waste Characterization
At the point of generation, determine the nature of the waste:
-
Solid Waste: Unused or expired pure this compound, or contaminated lab debris (e.g., weighing paper, gloves).
-
Liquid Waste: Solutions containing the compound, reaction mixtures, or solvent rinses.
Step 2: Waste Segregation
Crucially, do not mix this compound waste with other waste streams. This is a fundamental principle of hazardous waste management outlined by the EPA.[3][] Cross-contamination can lead to unforeseen chemical reactions and complicates the disposal process.
Step 3: Container Selection and Labeling
-
Solid Waste: Collect in a clearly labeled, sealed, and chemically resistant container (e.g., a high-density polyethylene (HDPE) pail).
-
Liquid Waste: Use a dedicated, labeled, and sealed waste container made of a compatible material (e.g., a glass or HDPE solvent waste bottle). The container must be in good condition with a secure, leak-proof cap.
Labeling is non-negotiable. The label must clearly state:
-
"Hazardous Waste"
-
"this compound"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation
Step 4: Waste Accumulation
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from drains and sources of ignition.[5]
Step 5: Consultation with Environmental Health & Safety (EHS)
Once the waste container is full, or if it has been in accumulation for a significant period (consult your institution's EHS guidelines), contact your facility's Environmental Health & Safety department. They will provide guidance on the final disposal procedure and arrange for a pickup.
Step 6: Professional Disposal
This compound waste should be disposed of through a licensed hazardous waste disposal company. The most probable and environmentally sound disposal method for this type of organic compound is incineration at a permitted hazardous waste facility.[] Landfilling is not a recommended option due to the potential for environmental persistence.
Spill Management and Personal Protective Equipment (PPE)
A robust disposal plan must include protocols for accidental releases.
Personal Protective Equipment (PPE): When handling this compound in any form (pure, in solution, or as waste), the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.
Spill Cleanup Procedure:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collection: Place the absorbed or collected material into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Regulatory Framework: Adherence to EPA and OSHA Standards
The procedures outlined in this guide are designed to comply with the key tenets of the Resource Conservation and Recovery Act (RCRA) , which governs hazardous waste management in the United States.[3][6] As a generator of hazardous waste, your laboratory is responsible for the "cradle-to-grave" management of the chemicals you use.[]
Furthermore, OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that employers inform employees about the hazards of chemicals in the workplace and provide them with the necessary training and protective equipment.[7] This guide serves as a component of that communication.
By adhering to these procedures, you not only ensure regulatory compliance but also foster a culture of safety and environmental stewardship that is paramount in the scientific community.
References
- 1. Experimental assessment of the environmental fate and effects of triazoles and benzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. innospk.com [innospk.com]
- 7. researchgate.net [researchgate.net]
Comprehensive Safety Protocol: Personal Protective Equipment for Handling Ethyl 1H-1,2,3-triazole-4-carboxylate
As a Senior Application Scientist, my primary objective extends beyond providing high-quality reagents; it is to ensure you can use them safely and effectively to achieve your research goals. This guide provides a detailed operational plan for handling Ethyl 1H-1,2,3-triazole-4-carboxylate (CAS No. 40594-98-7), a heterocyclic building block common in pharmaceutical development.[1][2] The protocols herein are designed to establish a self-validating system of safety, grounding every recommendation in established principles of laboratory hygiene and regulatory standards.
Our philosophy is that true safety is not merely a checklist but a mindset built on understanding the "why" behind each precaution. This document will therefore explain the causality behind each procedural step, empowering you to make informed safety decisions in your laboratory environment.
Hazard Assessment and the Hierarchy of Controls
Before any personal protective equipment (PPE) is selected, a thorough risk assessment is paramount. Based on available safety data, this compound is classified with the following hazards:
-
H302: Harmful if swallowed[2]
-
H315: Causes skin irritation[2]
-
H319: Causes serious eye irritation[2]
-
H335: May cause respiratory irritation[2]
Furthermore, upon combustion, it may produce hazardous byproducts such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3][4]
It is critical to approach safety using the Hierarchy of Controls , an industrial hygiene principle that prioritizes risk mitigation strategies. PPE, while essential, is the last line of defense.[5]
-
Elimination/Substitution: Where possible, consider if a less hazardous alternative could achieve the same synthetic outcome.
-
Engineering Controls: These are physical changes to the workspace to isolate the hazard. The single most important engineering control for this chemical is a certified chemical fume hood . All handling of the solid and its solutions should occur within a fume hood to prevent inhalation of dust or vapors.[6][7]
-
Administrative Controls: These are procedural changes. This includes developing a written Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA), providing thorough training for all personnel, and clearly labeling all containers and waste.[8][9][10][11]
-
Personal Protective Equipment (PPE): This is the equipment worn to minimize exposure. The remainder of this guide will focus on the correct selection and use of PPE.
Core Defense: Required Personal Protective Equipment
The selection of PPE must be tailored to the specific task being performed. The following table summarizes the minimum required PPE for common laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses with side shields | Nitrile gloves | Standard lab coat | Not required in well-ventilated storage |
| Weighing (Solid) | Chemical splash goggles | Nitrile gloves | Standard lab coat | Mandatory: Chemical Fume Hood |
| Solution Preparation | Chemical splash goggles and face shield | Nitrile gloves (consider double-gloving) | Standard lab coat | Mandatory: Chemical Fume Hood |
| Reaction Workup & Transfer | Chemical splash goggles and face shield | Nitrile gloves (consider double-gloving) | Standard lab coat | Mandatory: Chemical Fume Hood |
| Large-Scale Spill Cleanup (>10g) | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber) | Chemical-resistant apron over lab coat | Air-purifying respirator with appropriate cartridges (if outside a fume hood) |
Detailed PPE Specifications
-
Eye and Face Protection: Due to the severe eye irritation risk, standard safety glasses are insufficient.[5] Chemical splash goggles that form a seal around the eyes are mandatory.[12] When handling liquids or performing tasks with a high splash potential (e.g., transfers, preparing solutions), a full-face shield must be worn over the goggles for maximum protection.[13] Eyewash stations must be readily accessible.[6]
-
Hand Protection: The compound is a known skin irritant.[2] Nitrile gloves are the standard recommendation for incidental contact.[12] Always check the manufacturer's data for chemical compatibility and breakthrough times. When submerging hands or anticipating prolonged contact, consider double-gloving or using thicker, more robust gloves. Gloves should be removed immediately if contamination is suspected, using a technique that avoids skin contact, and hands should be washed thoroughly.[5]
-
Body Protection: A clean, buttoned laboratory coat is the minimum requirement to protect skin and personal clothing. For larger-scale operations, a chemical-resistant apron provides an additional layer of safety.
-
Respiratory Protection: All operations that could generate dust or aerosols must be performed inside a chemical fume hood .[6][7] This is the primary method of respiratory protection.[14] If a fume hood is non-operational or a large spill occurs outside of containment, an appropriate air-purifying respirator must be used by trained personnel.[5]
Operational Workflow: From Receipt to Disposal
A structured workflow minimizes error and ensures safety is integrated at every step.
Step-by-Step Handling Protocol
-
Preparation:
-
Confirm the availability and functionality of a chemical fume hood and an emergency shower/eyewash station.
-
Review this guide and the manufacturer-supplied Safety Data Sheet (SDS) before beginning work.[9]
-
Assemble all necessary PPE as detailed in the table above.
-
Designate a specific area within the fume hood for the handling of the compound.
-
Prepare and label all necessary glassware and waste containers in advance.[8][15]
-
-
Handling:
-
Don all required PPE before entering the designated work area.
-
Perform all manipulations, including weighing, transfers, and solution preparation, within the sash of the chemical fume hood.
-
If handling the solid, use gentle motions to avoid creating airborne dust.
-
Clean any minor spills immediately with appropriate materials.
-
-
Decontamination and Disposal:
-
All materials that come into contact with the chemical (e.g., pipette tips, weighing paper, contaminated gloves) must be considered hazardous waste.
-
Place solid waste into a designated, sealed, and clearly labeled solid waste container.[15][16]
-
Place liquid waste into a compatible, sealed, and clearly labeled liquid hazardous waste container. Do not mix incompatible waste streams.[16][17]
-
Decontaminate work surfaces and glassware thoroughly.
-
Remove PPE in the correct order (gloves first), avoiding contamination of skin or hair, and dispose of it in the appropriate hazardous waste stream.
-
Wash hands thoroughly with soap and water after work is complete.
-
The following diagram illustrates the logical flow of this safety-first operational plan.
Caption: Workflow for Safe Handling of this compound.
Emergency Response
In the event of an exposure or spill, immediate and correct action is critical. Always follow your institution's specific emergency protocols.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[4][6]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
By integrating these safety measures into your standard operating procedures, you create a robust defense against chemical exposure, ensuring a safe and productive research environment.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound [oakwoodchemical.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. pppmag.com [pppmag.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 9. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 10. osha.gov [osha.gov]
- 11. osha.gov [osha.gov]
- 12. hsa.ie [hsa.ie]
- 13. quora.com [quora.com]
- 14. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 15. Effective Strategies for Lab Waste Disposal [emsllcusa.com]
- 16. acewaste.com.au [acewaste.com.au]
- 17. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
